molecular formula C4H9NO B1365027 3-Methylazetidin-3-ol CAS No. 256931-54-1

3-Methylazetidin-3-ol

Cat. No.: B1365027
CAS No.: 256931-54-1
M. Wt: 87.12 g/mol
InChI Key: LDLAEUFQUOXALI-UHFFFAOYSA-N
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Description

3-Methylazetidin-3-ol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLAEUFQUOXALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468266
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256931-54-1
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylazetidin-3-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of novel chemical space with favorable physicochemical properties is paramount. Small, strained ring systems, once viewed as synthetically challenging curiosities, have emerged as powerful tools for medicinal chemists. Among these, the azetidine scaffold has proven to be particularly valuable. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, offering a level of conformational constraint that can significantly enhance binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of a particularly important derivative: 3-Methylazetidin-3-ol. By introducing a tertiary alcohol onto the strained four-membered ring, this building block combines the structural benefits of the azetidine core with a versatile functional handle, opening new avenues for molecular design and optimization. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

Structural and Physicochemical Profile

This compound is a saturated, four-membered heterocyclic compound featuring a nitrogen atom, a methyl group, and a hydroxyl group, both substituted at the C3 position. The inherent ring strain of the azetidine core, estimated to be around 25-26 kcal/mol, governs much of its reactivity and conformational behavior.[1] The presence of a tertiary alcohol introduces a key functional group for further derivatization and a potential hydrogen bond donor/acceptor, while the methyl group adds a small lipophilic feature.

The compound is most commonly supplied and handled as its hydrochloride salt, which enhances stability and improves its physical handling characteristics as a solid.

Core Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The empirical data for this compound is primarily available for its hydrochloride salt, which is the common commercial form.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 256931-54-1124668-46-8[2][3]
Molecular Formula C₄H₉NOC₄H₁₀ClNO[2]
Molecular Weight 87.12 g/mol 123.58 g/mol [2]
Appearance Solid, Semi-solid, or LiquidWhite to off-white solid[2][4]
Melting Point Data not available in cited literatureData not available in cited literature
Boiling Point Data not available in cited literatureData not available in cited literature
Storage Conditions Freezer, under -20°C, sealed in dry, dark place2-8°C, under inert atmosphere[2][5]
Purity (Typical) ≥95%≥97%[2][5]

Spectroscopic Characterization

Definitive, publicly available spectra for this compound are scarce. However, Certificates of Analysis from commercial suppliers confirm that ¹H NMR and Mass Spectrometry data are consistent with the proposed structure.[4] The following are expected characteristics based on the structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The two methylene (CH₂) groups on the azetidine ring are diastereotopic due to the chiral center at C3, and would likely appear as complex multiplets. The methyl group would present as a singlet. The N-H and O-H protons may appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. In the hydrochloride salt form, the N-H proton signal would be significantly downfield.

  • ¹³C NMR Spectroscopy: The spectrum should display four distinct carbon signals: one for the methyl group, two for the non-equivalent ring methylenes, and one for the quaternary C3 carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M+) at m/z = 87 for the free base may be weak or absent, which is common for alcohols.[6] Fragmentation would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 72, or loss of water (M-18) to give a fragment at m/z = 69. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common pathway for tertiary alcohols.[6][7]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹, an N-H stretch in a similar region (often sharper), and C-H stretching vibrations just below 3000 cm⁻¹.

Synthesis of this compound

Representative Synthetic Workflow

The following workflow outlines a logical and field-proven approach to the synthesis, starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection & Ring Opening cluster_1 Step 2: Epoxidation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection start tert-Butyl carbamate + 2-(Chloromethyl)prop-2-en-1-ol step1 Reaction with NaH, THF (Formation of N-Boc Intermediate) start->step1 Protection intermediate1 N-Boc-3-chloro-2-methyl-2-propen-1-amine step1->intermediate1 step2 Reaction with m-CPBA, DCM intermediate1->step2 Oxidation intermediate2 N-Boc-3-(chloromethyl)-3-methyloxiran-2-yl)methanamine step2->intermediate2 step3 Base-mediated cyclization (e.g., NaOH in water/THF) intermediate2->step3 Ring Closure intermediate3 tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate step3->intermediate3 step4 Acidic Deprotection (e.g., HCl in Dioxane or TFA in DCM) intermediate3->step4 Boc Removal end This compound (as Hydrochloride salt) step4->end

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a composite procedure based on analogous syntheses of N-Boc protected azetidinols and subsequent deprotection.[5][9]

Step 1 & 2: Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Causality: This two-step, one-pot approach begins with the reaction of a primary amine (in this case, generated in situ or using a surrogate) with an epichlorohydrin equivalent. The subsequent addition of a base promotes an intramolecular S_N2 reaction. The bulky nitrogen substituent (often a benzyl or benzhydryl group used in older syntheses) provides steric hindrance that favors the formation of the four-membered azetidine ring over intermolecular polymerization.[8] Using a Boc-protected starting material simplifies the process and subsequent deprotection.

  • To a stirred solution of tert-butylamine (1.0 eq) in a suitable solvent such as isopropanol at 0-5 °C, slowly add 2-(chloromethyl)-2-methyloxirane (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress is monitored by TLC or LC-MS for the consumption of the epoxide. This step forms the amino alcohol intermediate, 1-(tert-butylamino)-3-chloro-2-methylpropan-2-ol.

  • Add a base such as sodium hydroxide (2.0-3.0 eq) as a concentrated aqueous solution.

  • Heat the mixture to reflux and stir for 3-6 hours to effect the intramolecular cyclization.

  • After cooling, the product, N-tert-butyl-3-hydroxy-3-methylazetidine, is extracted into an organic solvent (e.g., dichloromethane).

  • The crude product is then N-protected. To the solution of the crude azetidine in THF, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 18 hours.

  • After reaction completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Step 3: Deprotection to this compound Hydrochloride

Causality: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the carbamate, which facilitates its cleavage to release the free amine, tert-butanol, and carbon dioxide. Using HCl in a solvent like dioxane or diethyl ether has the advantage of directly precipitating the desired product as its hydrochloride salt.[10]

  • Dissolve the purified tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (3.0-5.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • The product, this compound hydrochloride, will typically precipitate from the reaction mixture as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the nucleophilicity of the secondary amine and the reactivity of the tertiary alcohol, all influenced by the underlying strain of the azetidine ring.

  • N-Alkylation/N-Acylation: The nitrogen atom is a potent nucleophile and readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct.[11] This is the most common transformation used to incorporate the motif into a larger molecule.

  • O-Acylation/O-Alkylation: The tertiary hydroxyl group can be acylated or alkylated, though typically requires stronger conditions than the nitrogen. For instance, O-acylation can be achieved with an acyl chloride in the presence of a strong base like sodium hydride after N-protection.

  • Ring-Opening Reactions: The strain energy of the azetidine ring makes it susceptible to ring-opening by various nucleophiles, although it is significantly more stable than an analogous aziridine.[1] This reactivity is often exploited in synthetic chemistry but must be considered as a potential degradation pathway under certain conditions (e.g., strong Lewis acids).

Applications in Drug Development

The this compound motif is a valuable building block in medicinal chemistry, primarily due to its role as a rigid scaffold and a bioisosteric replacement for other common chemical groups.[12][13]

A Bioisostere for Improved Properties

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 3-hydroxy-3-methylazetidine group can be considered a constrained, polar bioisostere for moieties like a gem-dimethyl group or a tert-butyl group, but with significantly different properties.

  • Solubility Enhancement: Replacing a lipophilic group (like a tert-butyl) with the polar 3-hydroxy-3-methylazetidine moiety can substantially increase the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability.

  • Metabolic Stability: The quaternary carbon at the C3 position is sterically hindered and not susceptible to oxidation, which can block a potential site of metabolism.

  • Vectorial Orientation: The rigid azetidine ring projects the hydroxyl and methyl groups, and any substituent attached to the nitrogen, in well-defined vectors in 3D space. This conformational constraint can lock a molecule into a bioactive conformation, increasing potency and reducing off-target effects.

A Privileged Scaffold in Kinase Inhibitors

Azetidine derivatives are frequently found in modern kinase inhibitors.[14][15] The nitrogen atom often serves as an attachment point for a linker or a group that projects into a specific pocket of the kinase active site. While a specific marketed drug containing the this compound moiety is not prominently cited, numerous patents from major pharmaceutical companies like Janssen and AstraZeneca describe classes of kinase inhibitors (e.g., JAK inhibitors, tyrosine kinase inhibitors) that incorporate substituted azetidin-3-ol scaffolds.[1][10][14][15] In these contexts, the azetidine ring helps to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule while maintaining the crucial geometry for potent enzyme inhibition.

Conclusion

This compound represents a sophisticated building block that embodies several key principles of modern medicinal chemistry. Its strained, rigid framework provides a unique platform for conformational control, while the embedded tertiary alcohol offers both a functional handle for derivatization and a means to modulate polarity and solubility. The synthetic accessibility, though requiring careful control of reaction conditions, is well-established within the broader class of azetidinols. For drug development professionals, understanding the properties, synthesis, and reactivity of this scaffold is essential for unlocking its potential in the design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

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  • Azetidines of pharmacological interest. PubMed. (2021-06-29). [Link]

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  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. PubMed. [Link]

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  • mass spectra - fragmentation patterns. Chemguide. [Link]

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  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

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  • 1H NMR Spectroscopy. Thieme. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. (2012-01-01). [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. (2005-01-01). [Link]

  • Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. (2023-11-30). [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. (2003-01-01). [Link]

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Sources

An In-depth Technical Guide to the Solid-State Physical Properties of 3-Methyl-3-Azetidinol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Nature of Solid-State Characterization

In modern pharmaceutical development, the active pharmaceutical ingredient (API) is not merely a molecule; it is a precisely engineered material. Its solid-state properties—the arrangement of molecules in a crystal lattice, their thermal behavior, and their interaction with solvents—are as critical to a drug's success as its pharmacological activity. An incomplete understanding of these physical characteristics can lead to catastrophic failures in manufacturing, stability, and bioavailability.

This guide focuses on 3-methyl-3-azetidinol, a valuable heterocyclic building block whose utility in medicinal chemistry is significant.[1] While its molecular structure is simple, the journey from a synthesized powder to a well-characterized solid form suitable for drug development is complex. This document serves as a comprehensive methodological roadmap for the rigorous solid-state characterization of 3-methyl-3-azetidinol, grounding every recommendation in the principles of scientific integrity and regulatory compliance. We will not just list protocols; we will explore the causal links between experimental choices and the quality of data obtained, ensuring a self-validating system of analysis.

Foundational Physicochemical Profile

Before delving into advanced characterization, a baseline profile of 3-methyl-3-azetidinol is essential. This initial data, often a combination of experimental and predicted values, informs subsequent analytical strategies. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) within a strained four-membered ring suggests a high potential for strong intermolecular interactions, which are likely to dictate its solid-state behavior.

Table 1: Physicochemical Properties of 3-Methyl-3-Azetidinol

PropertyValueSource / Comment
Appearance White solid[1]
Molecular Formula C₄H₉NO[2][3]
Molecular Weight 87.12 g/mol [2]
Boiling Point 157.4 ± 15.0 °CPredicted[1]
Density 1.057 ± 0.06 g/cm³Predicted[1]
pKa 14.57 ± 0.20Predicted[1]
Storage Sealed, dry, <-20°C, dark[1]

The Core Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully comprehend the solid state of a pharmaceutical compound. A robust characterization relies on the synergistic application of multiple orthogonal methods. The following workflow is designed to build a complete, regulatory-compliant picture of 3-methyl-3-azetidinol's solid form.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural & Purity Confirmation cluster_2 Phase 3: Drug Development Properties A Sample Acquisition (3-methyl-3-azetidinol solid) B Visual & Microscopic Inspection A->B A->B Initial Observation C Thermal Analysis (DSC) Melting Point & Polymorph Screen B->C B->C Purity & Thermal Behavior D Spectroscopy (FT-IR) Functional Group Confirmation C->D E Powder X-Ray Diffraction (PXRD) Phase ID & Crystalline Purity C->E C->E Identify Crystalline Form(s) F Single Crystal X-Ray Diffraction (SCXRD) Definitive Structure & Polymorph ID E->F If suitable crystals form G Aqueous Solubility (Shake-Flask Method) E->G E->G Characterized Form for Solubility F->G H Solid-State Stability (ICH Q1A Conditions) G->H I Final Specification Setting (ICH Q6A) H->I cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Slow Evaporation or Vapor Diffusion of Solvent B Microscopic Selection of a Single, Flawless Crystal (~0.1-0.3 mm) A->B C Mount Crystal on Diffractometer B->C D Data Collection (Full Sphere of Reflections) C->D E Determine Unit Cell & Space Group D->E F Solve Structure (Determine Atom Positions) E->F G Refine Structure (Optimize Atom Positions & Thermal Parameters) F->G H Final Structural Model (CIF File) G->H

Sources

An In-depth Technical Guide to 3-Methylazetidin-3-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methylazetidin-3-ol, a valuable saturated heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural and physicochemical properties of this versatile scaffold.

Core Molecular Attributes

This compound is a four-membered heterocyclic compound containing a nitrogen atom, a tertiary alcohol, and a methyl group at the C3 position. The strained azetidine ring imparts distinct conformational constraints and physicochemical properties that are increasingly sought after in drug design.

IUPAC Name, CAS, and SMILES

A clear and unambiguous identification of this chemical entity is paramount for researchers.

IdentifierValue
IUPAC Name This compound
CAS Number (Free Base) 256931-54-1
CAS Number (HCl Salt) 124668-4-8
SMILES (Free Base) CC1(CNC1)O
SMILES (HCl Salt) CC1(CNC1)O.Cl
Physicochemical Properties

The introduction of the 3-methyl-3-ol moiety onto the azetidine scaffold offers a unique combination of properties beneficial for drug discovery programs. The tertiary alcohol provides a hydrogen bond donor and acceptor, enhancing polarity and potentially improving aqueous solubility. The methyl group can provide a strategic vector for interaction with hydrophobic pockets in target proteins.

Synthesis of this compound

The synthesis of 3-functionalized azetidines, including this compound, can be challenging due to the inherent ring strain of the four-membered ring system. However, several reliable synthetic routes have been established. A common and effective strategy involves the ring expansion of a corresponding aziridine precursor.

Synthetic Workflow: Aziridine Ring Expansion

A prevalent method for synthesizing 3-substituted azetidines involves the rearrangement of 2-bromomethyl-2-methylaziridines. This approach leverages the thermodynamic preference for the formation of the less strained azetidine ring.[1]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2-methylpropenal 2-Methylpropenal imine_formation Imine Formation (TiCl4, Et3N) 2-methylpropenal->imine_formation amine R-NH2 (e.g., 4-methylbenzylamine) amine->imine_formation dibromo_imine α,β-Dibromo Imine imine_formation->dibromo_imine Bromination reductive_cyclization Reductive Cyclization (NaBH4) dibromo_imine->reductive_cyclization aziridine 2-Bromomethyl-2-methylaziridine reductive_cyclization->aziridine ring_expansion Thermal Ring Expansion (MeCN, reflux) aziridine->ring_expansion bromoazetidine 3-Bromo-3-methylazetidine ring_expansion->bromoazetidine hydrolysis Hydrolysis (e.g., aq. base) bromoazetidine->hydrolysis final_product This compound hydrolysis->final_product

Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-protected 3-Bromo-3-methylazetidine

The following protocol is adapted from literature procedures for the synthesis of a key intermediate to this compound.[1]

Step 1: Synthesis of 2-Bromomethyl-2-methylaziridine Intermediate

  • To a solution of 2-methylpropenal in an appropriate solvent, add a primary amine (e.g., 4-methylbenzylamine) in the presence of a Lewis acid such as titanium(IV) chloride and a base like triethylamine to form the corresponding imine.

  • The crude imine is then subjected to bromination to yield the α,β-dibromo imine.

  • Reductive cyclization of the dibromo imine with a reducing agent like sodium borohydride affords the 2-bromomethyl-2-methylaziridine.

Step 2: Thermal Ring Expansion to 3-Bromo-3-methylazetidine

  • The 2-bromomethyl-2-methylaziridine intermediate is dissolved in a suitable solvent such as acetonitrile.

  • The solution is heated to reflux to induce a thermal ring expansion.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude 3-bromo-3-methylazetidine can be purified by column chromatography.

Step 3: Hydrolysis to this compound

  • The purified 3-bromo-3-methylazetidine is treated with an aqueous base to facilitate nucleophilic substitution of the bromide with a hydroxyl group, yielding the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the methyl group. The ring protons typically appear as multiplets in the region of 3-4 ppm. The methyl protons would present as a singlet further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the quaternary carbon bearing the hydroxyl and methyl groups, the two equivalent methylene carbons of the azetidine ring, and the methyl carbon.

Carbon AtomExpected Chemical Shift (ppm)
C3 (quaternary)~60-70
C2/C4 (CH₂)~45-55
CH₃~20-30

Note: These are estimated chemical shift ranges and can vary based on the solvent and N-substituent.

Reactivity and Functionalization

This compound offers two primary sites for chemical modification: the secondary amine of the azetidine ring and the tertiary hydroxyl group at the C3 position. This dual reactivity makes it a versatile scaffold for building molecular complexity.

N-Functionalization

The secondary amine of the azetidine ring can undergo a variety of common transformations, allowing for the introduction of diverse substituents.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides.

  • Boc-Protection: Protection with di-tert-butyl dicarbonate (Boc₂O) is a common strategy to modulate reactivity during subsequent synthetic steps.[2][3]

N_Functionalization start This compound alkylation N-Alkylation (R-X or R-CHO/reductant) start->alkylation R-N arylation N-Arylation (Ar-X, Pd catalyst) start->arylation Ar-N acylation N-Acylation (RCOCl) start->acylation RCO-N protection N-Boc Protection (Boc)2O start->protection Boc-N

N-Functionalization pathways for this compound.
O-Functionalization and C3-Substitution

The tertiary alcohol at the C3 position can also be functionalized, often proceeding through the formation of a stable carbocation intermediate under acidic conditions. This allows for the introduction of various nucleophiles at the C3 position.[4][5]

  • O-Alkylation (Etherification): Brønsted acid-catalyzed reaction with alcohols can lead to the formation of 3-alkoxy-3-methylazetidines.[4]

  • Friedel-Crafts-type Reactions: Reaction with electron-rich (hetero)aromatics in the presence of a Lewis or Brønsted acid can form 3-aryl-3-methylazetidines.[5]

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its constrained nature can offer advantages in terms of pre-organizing substituents for optimal binding to biological targets and improving metabolic stability compared to more flexible acyclic analogues.

Azetidines as Bioisosteres

The 3-substituted azetidine scaffold can serve as a bioisosteric replacement for other common functionalities in drug molecules, such as gem-dimethyl groups or carbonyls, while introducing favorable physicochemical properties like increased polarity and reduced lipophilicity.

Case Study: Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)

Derivatives of 3-substituted azetidines have been explored as triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressant agents.[6] While not this compound itself, this research highlights the utility of the 3-substituted azetidine core in generating neurologically active compounds. The synthetic strategies employed in these studies often involve the initial preparation of a 3-functionalized azetidine core, which is then elaborated.[6]

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique three-dimensional structure, combined with the dual reactivity of the azetidine nitrogen and the C3-hydroxyl group, provides a powerful platform for the synthesis of novel chemical entities with desirable pharmacological properties. A thorough understanding of its synthesis, reactivity, and strategic application will continue to fuel the development of the next generation of therapeutics.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Carins, T. (2020). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Pharmaceutical Research, 12(4).
  • Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
  • MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules.
  • O'Neil, I. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 17(33), 7794-7806.
  • Morressier. (2019, August 29). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Retrieved from [Link]

  • ResearchGate. (2023, January 11). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • CORE. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Retrieved from [Link]

  • Ombito, J. O., & Singh, G. S. (2016). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2016(1), 202-241.
  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

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An In-depth Technical Guide to the Solubility and Stability of 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Methylazetidin-3-ol hydrochloride (CAS No: 124668-46-8), a key building block in modern medicinal chemistry. Recognizing the importance of this reagent in the synthesis of novel therapeutics, this document delves into its solubility and stability characteristics. The insights and protocols herein are designed to empower researchers to handle, utilize, and formulate this compound with a foundation of scientific rigor.

Introduction and Physicochemical Profile

This compound hydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in drug discovery due to its ability to impart unique conformational constraints and desirable physicochemical properties to parent molecules. As a hydrochloride salt, its properties are dictated by both the organic base and the associated counter-ion.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 124668-46-8[1][2][3]
Molecular Formula C₄H₁₀ClNO[2][4]
Molecular Weight 123.58 g/mol [2][4]
Appearance White to off-white solid[4][5]
Storage Conditions 2-8°C under inert gas (e.g., Argon or Nitrogen)[5]

The recommended storage conditions suggest a potential sensitivity to atmospheric conditions, particularly moisture, and elevated temperatures. One supplier notes that the compound is stable under normal temperature and pressure but may be hydrolyzed in moist air[6].

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility is fundamental to its application in synthesis, formulation, and biological assays. As a hydrochloride salt of a small, polar molecule containing a hydroxyl group and a tertiary amine, this compound hydrochloride is anticipated to be highly soluble in aqueous media and polar protic solvents. Its solubility is expected to decrease in less polar organic solvents.

While specific quantitative solubility data is not extensively published, a systematic experimental determination is crucial for any research application.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound hydrochloride in various solvents. This method is designed to be self-validating by ensuring equilibrium is reached.

Step 1: Solvent Selection

  • Select a range of solvents relevant to potential applications, including:

    • Aqueous buffers (e.g., pH 4.5, 7.4, 9.0)

    • Purified Water

    • Methanol, Ethanol

    • Acetonitrile

    • Dichloromethane

    • Toluene

Step 2: Sample Preparation

  • Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

Step 3: Equilibration

  • Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

Step 4: Sample Collection and Preparation

  • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

Step 5: Quantification

  • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable mass spectrometer (LC-MS)[7][8][9].

  • Quantify the concentration against a standard curve of known concentrations of this compound hydrochloride.

Step 6: Data Reporting

  • Express the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvents B Add Excess Solid to Solvent A->B C Equilibrate at Constant Temperature B->C D Collect and Filter Supernatant C->D E Dilute Sample D->E F Quantify using HPLC/LC-MS E->F G Report Solubility Data F->G

Caption: Experimental workflow for solubility determination.

Chemical Stability and Degradation Pathways

The stability of this compound hydrochloride is a critical parameter for ensuring its quality, shelf-life, and the integrity of reactions in which it is a reactant. Forced degradation studies are essential for identifying potential degradation products and understanding the compound's intrinsic stability[10].

Predicted Degradation Pathways

Based on the structure of this compound hydrochloride and literature on related azetidine compounds, several degradation pathways can be postulated[11][12]. The strained azetidine ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions, which could lead to ring-opening.

One key degradation mechanism for other azetidine-containing molecules involves the formation of a reactive azetidinium ion, which is then susceptible to nucleophilic attack[11][12]. In the case of this compound, this could be initiated by protonation of the hydroxyl group under acidic conditions, followed by loss of water to form a tertiary carbocation that is stabilized by the nitrogen atom, forming an azetidinium species. This intermediate can then react with nucleophiles present in the medium (e.g., water, hydroxide).

G cluster_pathway Potential Degradation Pathway A This compound C₄H₉NO B Protonation of Hydroxyl Group (Acidic Conditions) A->B + H⁺ C Loss of Water B->C D Formation of Azetidinium Ion Intermediate C->D E Nucleophilic Attack (e.g., by H₂O) D->E + Nu⁻ F Ring-Opened Product E->F

Caption: Postulated acid-catalyzed degradation pathway.

Protocol for a Forced Degradation Study

A comprehensive forced degradation study should expose the compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[10][13].

Objective: To identify the degradation products and degradation pathways of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Validated stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products)

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature for a specified time.

    • Analyze samples at regular intervals by HPLC.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines[14].

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples at a designated time point.

Analysis of Results:

  • The chromatograms from the stressed samples should be compared to that of an unstressed control.

  • The percentage of degradation should be calculated.

  • Peak purity analysis of the parent peak should be performed to ensure the method is stability-indicating.

  • Mass spectrometry (LC-MS/MS) can be used to identify the mass of the degradation products, which can aid in structure elucidation.

Summary and Recommendations

This compound hydrochloride is a valuable, yet potentially sensitive, chemical intermediate. Its hydrochloride salt form suggests good aqueous solubility, but this should be experimentally verified for specific applications. The compound's stability, particularly its susceptibility to hydrolysis, necessitates careful handling and storage in a dry, inert atmosphere[6].

For researchers and drug development professionals, it is imperative to:

  • Verify solubility in relevant solvent systems before use in synthesis or formulation.

  • Conduct forced degradation studies to understand the intrinsic stability of the molecule and any drug candidates derived from it. This is a critical step in developing robust formulations and analytical methods[10].

  • Store the compound under the recommended conditions (2-8°C, inert atmosphere) to ensure its long-term integrity.

By adhering to these principles of scientific integrity and thorough characterization, the full potential of this compound hydrochloride as a building block for innovative pharmaceuticals can be realized.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link][11]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Published September 5, 2021. Available from: [Link][12]

  • degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Ask this paper | Bohrium. Published September 1, 2021. Available from: [Link][15]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Genentech. Available from: [7]

  • III Analytical Methods. Japan International Cooperation Agency. Available from: [Link][8]

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available from: [Link][10]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link][13]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link][9]

  • China this compound HYDROCHLORIDE Manufacturers & Suppliers. Sandoo. Available from: [Link][1]

  • 1-Methylazetidin-3-ol | C4H9NO | CID 13813927. PubChem - NIH. Available from: [Link][16]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link][14]

  • Regular Article. Physical Chemistry Research. Published November 19, 2023. Available from: [Link][17]

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Whitepaper: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in medicinal chemistry.[1][2] Initially overshadowed by its β-lactam cousins, the unique conformational rigidity and favorable physicochemical properties conferred by the azetidine moiety have established it as a privileged scaffold in the design of novel therapeutics.[3][4] This guide provides an in-depth analysis of the diverse biological activities of substituted azetidines, exploring their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across oncology, infectious diseases, and neurology. We will delve into the causality behind synthetic strategies and evaluation protocols, offering a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold.

The Azetidine Advantage in Medicinal Chemistry

The utility of the azetidine ring in drug design stems from a unique combination of structural and chemical properties. As the smallest stable nitrogen-containing saturated heterocycle, its inherent ring strain and non-planar geometry offer a powerful tool for medicinal chemists.[5]

  • Conformational Rigidity: The azetidine scaffold restricts the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[5] This rigidity allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a target's binding pocket.[6]

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can favorably modulate key drug-like properties. It often leads to reduced lipophilicity (logP) and increased aqueous solubility compared to more flexible aliphatic or larger ring systems, which can enhance pharmacokinetic profiles.[7]

  • Metabolic Stability: The scaffold can enhance metabolic stability by blocking sites susceptible to metabolic degradation or by orienting the molecule away from metabolic enzymes.[7]

  • Vectorial Exit Point: The azetidine ring serves as an excellent three-dimensional scaffold, providing novel exit vectors for substituents that can explore previously inaccessible regions of a target's binding site, a key strategy in fragment-based drug design.[4]

These attributes have led to the successful incorporation of azetidines into numerous approved drugs and clinical candidates, validating their importance in modern therapeutic development.[8]

Anticancer Activity: Targeting Critical Signaling Pathways

Substituted azetidines have demonstrated significant potential as targeted anticancer agents, primarily through the inhibition of key signaling proteins involved in tumor growth and survival.[2][9]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical oncogenic transcription factor that is persistently activated in a wide range of human cancers, including breast cancer.[10] Its inhibition is a major therapeutic goal.

Mechanism of Action: Novel azetidine-based compounds have been developed as highly potent, irreversible inhibitors of STAT3.[10] These compounds function by covalently binding to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[10] This irreversible binding prevents STAT3 activation (phosphorylation), dimerization, and subsequent translocation to the nucleus, thereby blocking the transcription of genes essential for tumor cell proliferation, survival, and angiogenesis. The selectivity for STAT3 over other STAT family members, like STAT1 or STAT5, highlights the precision of this targeted approach.[10]

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Azetidine Azetidine Inhibitor Azetidine->STAT3_active Irreversible Covalent Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Staudinger_Synthesis cluster_workflow Synthetic Workflow Start Start Materials: - Substituted Imine - Chloroacetyl Chloride - Triethylamine (Base) - Anhydrous Solvent (e.g., Benzene) Step1 Step 1: Reaction Setup Dissolve imine and triethylamine in anhydrous solvent under inert atmosphere (N2). Start->Step1 Step2 Step 2: Ketene Generation & Cycloaddition Add chloroacetyl chloride dropwise at 0-5°C. Stir for 8-12 hours at room temperature. Step1->Step2 Step3 Step 3: Work-up Filter triethylamine hydrochloride salt. Wash organic layer with water and brine. Step2->Step3 Step4 Step 4: Purification Dry organic layer (Na2SO4), concentrate under reduced pressure. Purify crude product via recrystallization or column chromatography. Step3->Step4 End Final Product: 1,4-disubstituted-3-chloro-azetidin-2-one Step4->End

Workflow for the synthesis of a substituted azetidin-2-one.

Methodology:

  • Reaction Setup: To a solution of the appropriate Schiff base (10 mmol) in dry benzene (80 mL), add triethylamine (1.01 g, 10 mmol).

    • Causality: Anhydrous solvent and an inert atmosphere are critical to prevent hydrolysis of the highly reactive chloroacetyl chloride and the intermediate ketene. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. [11]2. Cycloaddition: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride (1.13 g, 10 mmol) in dry benzene (20 mL) dropwise over 30 minutes with constant stirring. After addition, allow the reaction to warm to room temperature and stir for 10-12 hours.

    • Causality: Dropwise addition at low temperature helps to control the exothermic reaction and minimize side-product formation. The triethylamine first reacts with chloroacetyl chloride to generate a reactive ketene in situ, which then undergoes the [2+2] cycloaddition with the C=N bond of the imine to form the four-membered azetidinone ring. [11]3. Work-up: A precipitate of triethylamine hydrochloride will form. Remove the salt by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 50 mL), 5% NaHCO3 solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: The washing steps are essential to remove unreacted starting materials and byproducts. The HCl wash removes any remaining triethylamine, the NaHCO3 wash neutralizes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol.

    • Causality: Recrystallization is a standard method for purifying solid organic compounds to yield a high-purity product.

  • Validation: Confirm the structure of the synthesized compound using spectroscopic methods (IR, ¹H NMR, Mass Spectrometry) and elemental analysis.

    • Causality: This is the self-validating step. IR spectroscopy should show a characteristic C=O stretch for the β-lactam ring (approx. 1740-1780 cm⁻¹). ¹H NMR will confirm the proton environment and the formation of the azetidine ring, and mass spectrometry will confirm the molecular weight of the final product. [11]

Biological Assay: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized azetidine compound against a specific bacterial strain.

Methodology:

  • Preparation: Prepare a stock solution of the test azetidine compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

    • Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert towards bacteria at low concentrations. The 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL) for reproducible results.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations (e.g., 100 µg/mL down to 0.098 µg/mL).

    • Causality: Serial dilution creates a concentration gradient that allows for the precise determination of the lowest concentration that inhibits growth.

  • Inoculation: Dilute the standardized bacterial inoculum and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Causality: This specific bacterial concentration is the standard for MIC testing and ensures that the observed inhibition is not due to an insufficient number of bacteria.

  • Controls (Self-Validation):

    • Positive Control: A well containing bacteria in MHB with no compound. This well should show turbidity (growth).

    • Negative Control: A well containing MHB and the compound at the highest concentration, but no bacteria. This well should remain clear.

    • Solvent Control: A well containing bacteria in MHB with DMSO at the highest concentration used in the test wells. This ensures the solvent itself is not inhibiting bacterial growth.

    • Standard Drug Control: A row of wells with a known antibiotic (e.g., ampicillin) to validate the susceptibility of the bacterial strain used. [12]5. Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Causality: Incubation provides the necessary conditions for bacterial growth. Visual inspection is a reliable and standard method for determining the endpoint.

Conclusion and Future Outlook

The azetidine scaffold has proven to be a remarkably versatile and powerful tool in the pursuit of novel therapeutics. [3][13]Its unique ability to impart conformational rigidity and favorable drug-like properties has enabled the development of potent and selective agents against a wide array of biological targets. [14]From irreversible STAT3 inhibitors in oncology to novel anti-mycobacterial agents that circumvent resistance, the potential of substituted azetidines is vast. [10][15]Future research will undoubtedly focus on developing more efficient and stereoselective synthetic routes to access novel, highly functionalized azetidines. [16][17]As our understanding of disease pathways deepens, the rational design of azetidine-containing molecules, guided by detailed SAR and mechanistic studies, will continue to yield promising clinical candidates for treating some of the most challenging human diseases.

References

  • Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019-08-12). Available from: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022-05-28). Available from: [Link]

  • Antibacterial Actions of Some New Easy Azetidinone Derivatives - AIP Publishing. Available from: [Link]

  • Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies - ResearchGate. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Available from: [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (2019-08-10). Available from: [Link]

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  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. Available from: [Link]

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  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed. Available from: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

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  • 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed. Available from: [Link]

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  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF - ResearchGate. Available from: [Link]

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  • Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - Johns Hopkins University. Available from: [Link]

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The Ascendant Role of 3-Methylazetidin-3-ol: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tactic for optimizing molecular properties and unlocking novel chemical space. Among these, the azetidine motif has garnered significant attention for its ability to impart favorable physicochemical characteristics, such as improved solubility and metabolic stability, while offering a rigidifying element for ligand-target interactions. This in-depth technical guide focuses on a particularly valuable derivative: 3-methylazetidin-3-ol. We will delve into its synthesis, unique properties, and strategic applications as a heterocyclic building block, providing field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics.

The Strategic Value of the Azetidine Scaffold in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, is increasingly utilized in medicinal chemistry.[1] Its compact and rigid nature can lead to a lower entropic penalty upon binding to a biological target. Furthermore, the nitrogen atom provides a convenient handle for introducing diverse substituents and can act as a hydrogen bond acceptor, influencing aqueous solubility and permeability. When incorporated into a larger molecule, the azetidine moiety can serve as a non-classical bioisostere for more common groups, offering a unique vector in three-dimensional space and potentially altering the metabolic profile of the parent compound.[1][2]

This compound: A Privileged Building Block

This compound distinguishes itself from other azetidine derivatives through the presence of a tertiary alcohol and a methyl group at the C3 position. This unique substitution pattern offers several advantages for the drug development professional.

Physicochemical Properties and Structural Features
Rationale for Use: The Causality Behind its Selection

The decision to incorporate this compound into a drug candidate is often driven by the following strategic considerations:

  • Improved Metabolic Stability: The quaternary center at the C3 position can block potential sites of metabolism, such as oxidation, that might occur in analogous compounds.[4][5] The methyl group can shield the hydroxyl group from enzymatic degradation.

  • Enhanced Aqueous Solubility: The polar hydroxyl group can significantly improve the water solubility of a compound, a critical parameter for oral bioavailability.

  • Fine-tuning of Lipophilicity: The interplay between the hydrophilic hydroxyl group and the lipophilic methyl group allows for a nuanced adjustment of the molecule's overall lipophilicity, which is crucial for balancing permeability and solubility.

  • Conformational Restriction and Vectorial Orientation: The rigid azetidine ring, combined with the defined stereochemistry at C3, provides a specific vector for substituents, allowing for precise orientation within a target's binding site. This conformational constraint can lead to higher binding affinity and selectivity.

Synthesis of this compound and its Derivatives

The synthesis of 3-substituted azetidin-3-ols can be achieved through various routes, often involving the cyclization of an appropriately substituted acyclic precursor. A common strategy involves the reaction of an epoxide with an amine.

Illustrative Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of a suitable epoxide, such as 2-methyl-2,3-epoxypropan-1-ol, with a protected amine, followed by intramolecular cyclization.

G start 2-Methyl-2,3-epoxypropan-1-ol + Protected Amine (e.g., Benzylamine) step1 Nucleophilic Ring Opening start->step1 step2 Activation of Primary Alcohol (e.g., Mesylation) step1->step2 step3 Intramolecular Cyclization (Base-mediated) step2->step3 step4 Deprotection (e.g., Hydrogenolysis) step3->step4 product This compound step4->product

N-Protection: A Critical Step for Derivatization

For subsequent functionalization, the nitrogen atom of this compound is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions at the nitrogen and allows for selective manipulation of the hydroxyl group.

Key Reactions and Applications in Medicinal Chemistry

The true utility of this compound lies in its versatility as a scaffold for building more complex molecules. The hydroxyl group can be functionalized in numerous ways, while the azetidine nitrogen, after deprotection, can be acylated or alkylated.

Derivatization of the Hydroxyl Group

The tertiary alcohol of N-Boc-3-methylazetidin-3-ol can undergo a variety of reactions, including:

  • Etherification: Formation of ethers by reaction with alkyl halides or under Mitsunobu conditions.

  • Esterification: Acylation with acid chlorides or anhydrides to form esters.

  • Displacement: Activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution.

Functionalization of the Azetidine Nitrogen

Following the removal of the N-protecting group, the secondary amine is readily available for a range of transformations:

  • N-Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) to form amides and sulfonamides.

  • N-Alkylation: Direct alkylation with alkyl halides or reductive amination with aldehydes or ketones.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Advanced Intermediates This compound This compound N_Protection N-Protection (e.g., Boc) This compound->N_Protection OH_Derivatization OH Derivatization (Ether, Ester, etc.) N_Protection->OH_Derivatization Advanced_Intermediate_1 N-Protected, OH-Functionalized Azetidine OH_Derivatization->Advanced_Intermediate_1 N_Deprotection N-Deprotection N_Functionalization N-Functionalization (Acylation, Alkylation) N_Deprotection->N_Functionalization Advanced_Intermediate_2 N-Functionalized this compound N_Functionalization->Advanced_Intermediate_2 Advanced_Intermediate_1->N_Deprotection

Case Study: Incorporation into MEK Inhibitors

A notable application of this compound is in the synthesis of allosteric MEK inhibitors. In the supporting information for the discovery of XL518 (GDC-0973), the synthesis of 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-methylazetidin-3-ol is described.[6] This example highlights the use of the azetidine nitrogen for amide bond formation to connect the building block to a complex aromatic system. The 3-methyl-3-hydroxy functionality in this context likely contributes to the overall physicochemical properties and potentially engages in specific interactions within the MEK binding site.

Experimental Protocols

The following protocols are illustrative and based on established chemical principles for the synthesis and derivatization of azetidines. Researchers should always adhere to appropriate laboratory safety procedures.

Synthesis of N-Boc-3-methylazetidin-3-ol (Illustrative)

This protocol is a conceptual adaptation of known methods for the N-Boc protection of amino alcohols.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methylazetidin-3-ol.

N-Acylation of this compound (General Procedure)

This protocol outlines a standard method for the acylation of the azetidine nitrogen.

  • Amine Salt Neutralization (if starting from hydrochloride): If using this compound hydrochloride, dissolve it in a suitable solvent (e.g., DCM) and add a base such as triethylamine (2.2 eq) to liberate the free amine.

  • Acylating Agent Addition: To the solution of the free amine at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Data Presentation

The following table summarizes the key identification and characterization data for a representative derivative of this compound, as reported in the literature.

CompoundMolecular FormulaMass Spectrometry (MS (EI)) (MH+)1H NMR (400 MHz, CDCl3) δ (ppm)Reference
1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-methylazetidin-3-olC17H14F3IN2O24638.31 (br s, 1H), 7.40 (d, 1H), 7.33 (d, 1H), 7.15-7.11 (m, 1H), 6.85-6.78 (m, 1H), 6.65-6.59 (m, 1H), 4.24-4.04 (m, 4H), 1.55 (s, 3H)[6]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid, strained ring system with a C3-quaternary center bearing both a hydroxyl and a methyl group provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The ability to fine-tune solubility, metabolic stability, and conformational rigidity makes it an attractive scaffold for addressing common challenges in drug development. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, empowering researchers to strategically employ this building block in the design of innovative and effective therapeutics.

References

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An In-depth Technical Guide to Azetidines in Pharmacology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and favorable physicochemical properties, rendering it an increasingly attractive component in the design of novel therapeutics. This technical guide offers a comprehensive exploration of the multifaceted role of azetidines in pharmacology and drug discovery. We will delve into the core chemical properties and synthetic methodologies, analyze their diverse pharmacological applications with a focus on mechanism of action, and discuss their strategic implementation as bioisosteres and scaffolds for library development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to navigate the therapeutic potential of this important class of compounds.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis of the strained four-membered azetidine ring presented considerable challenges, which limited its exploration in drug discovery programs.[1][2][3] However, recent advancements in synthetic organic chemistry have unlocked efficient and versatile methodologies for the construction and functionalization of this unique heterocycle.[4][5][6] The growing interest in azetidines stems from their ability to impart a range of desirable properties to bioactive molecules.

The constrained nature of the azetidine ring offers a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[7] This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[7] Furthermore, the presence of the nitrogen atom provides a handle for synthetic modification and can influence key pharmacokinetic parameters such as solubility and metabolic stability.[8][9] Consequently, azetidines are no longer viewed as mere curiosities of strained-ring chemistry but as valuable building blocks in the medicinal chemist's toolkit.[10][11]

This guide will provide a holistic overview of the azetidine scaffold, from its fundamental properties to its application in cutting-edge drug discovery.

Physicochemical Properties and Structural Features

The azetidine ring is a saturated heterocycle with the molecular formula C₃H₇N.[12] Its four-membered ring structure results in significant angle strain, which influences its chemical reactivity and conformational preferences.[6]

PropertyValueSource
Molecular Weight57.09 g/mol [12]
pKa (of conjugate acid)11.3[12]
Ring Strain~25.4 kcal/mol[6]

The nitrogen atom in the azetidine ring is basic and can be readily protonated at physiological pH. This feature can be exploited to enhance aqueous solubility and modulate interactions with biological targets. The puckered conformation of the azetidine ring provides a three-dimensional exit vector for substituents, allowing for the exploration of chemical space in a manner that is distinct from more common five- and six-membered rings.[9]

Synthetic Strategies: Accessing the Azetidine Core

The construction of the azetidine ring has been a subject of intense research, leading to the development of several powerful synthetic methods.[13] The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

Cycloaddition Reactions

[2+2] cycloaddition reactions represent one of the most direct approaches to the azetidine core.[2][14] The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, has emerged as a particularly powerful tool for the synthesis of functionalized azetidines.[4] Recent developments in visible-light photocatalysis have made this reaction more accessible and applicable to a wider range of substrates.[4]

Intramolecular Cyclizations

Intramolecular ring-closing reactions of γ-amino alcohols or related precursors are a common and reliable method for azetidine synthesis. These reactions often proceed via nucleophilic substitution and can be promoted by a variety of reagents. Palladium-catalyzed intramolecular C(sp³)–H amination has also been developed as a modern and efficient strategy for constructing the azetidine ring.[6]

Strain-Release Functionalization

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[5] This approach allows for the introduction of a wide range of functional groups at the C3 position of the azetidine ring.

Experimental Protocol: Visible Light-Mediated Aza Paternò-Büchi Reaction for Azetidine Synthesis [4]

This protocol provides a general procedure for the synthesis of functionalized azetidines via a visible light-enabled aza Paternò-Büchi reaction.

Materials:

  • Imine precursor

  • Alkene precursor

  • Photocatalyst (e.g., Iridium or Ruthenium complex)

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Visible light source (e.g., Blue LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, dissolve the imine precursor, alkene precursor, and photocatalyst in the chosen solvent under an inert atmosphere.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired azetidine.

Note: The specific reaction conditions, including the choice of photocatalyst, solvent, and reaction time, may need to be optimized for different substrates.

Azetidines in Pharmacology: A Diverse Range of Biological Activities

The incorporation of the azetidine moiety into small molecules has led to the discovery of compounds with a wide spectrum of pharmacological activities.[1][2] The unique structural and electronic properties of the azetidine ring can contribute to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents.[15][16] A notable example is Cobimetinib , an FDA-approved inhibitor of MEK1/2, which is used in the treatment of melanoma.[16][17] The azetidine moiety in Cobimetinib plays a crucial role in its binding to the target kinase. Other azetidine derivatives have been investigated as inhibitors of STAT3, a key signaling protein implicated in various cancers.[18][19][20]

Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to modulate the physicochemical properties of molecules makes it an attractive feature for the design of CNS-active drugs. Azetidine-containing compounds have been explored for the treatment of neurological disorders such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[21]

Antibacterial and Antiviral Activity

The azetidine ring is a key structural feature in many β-lactam antibiotics, such as penicillin and cephalosporins.[22] Beyond the β-lactams, other azetidine derivatives have demonstrated antibacterial activity against various pathogens.[22] Additionally, compounds containing the azetidine moiety have been investigated for their antiviral properties.[1]

The diverse pharmacological activities of azetidines are summarized in the table below:

Therapeutic AreaTarget/Mechanism of ActionExample(s)References
OncologyMEK1/2 InhibitionCobimetinib[16][17]
STAT3 InhibitionVarious experimental compounds[18][20]
Tubulin Polymerization InhibitionTZT-1027 analogues[23]
CNS DisordersDopamine Receptor Antagonism-[1]
Infectious DiseasesBacterial Cell Wall Synthesisβ-lactam antibiotics[22]
Quinolone-resistant MRSA-[22]
Anti-inflammatory--[1]

Azetidines in Drug Discovery: A Strategic Tool

Beyond their intrinsic biological activities, azetidines serve as valuable tools in the drug discovery process. Their unique properties can be strategically leveraged to optimize lead compounds and explore new chemical space.

Azetidines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry.[24][25] The azetidine ring can serve as a bioisostere for other common cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[8][26] This substitution can lead to improved metabolic stability, altered solubility, and novel intellectual property.[8][9] For instance, replacing a piperidine ring with an azetidine can reduce the molecule's lipophilicity and increase its sp³ character, which are often desirable attributes in drug candidates.[27]

Bioisosteric_Replacement cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Pyrrolidine Pyrrolidine Azetidine Azetidine Pyrrolidine->Azetidine Improved Metabolic Stability Reduced Lipophilicity Piperidine Piperidine Piperidine->Azetidine Increased sp3 Character Novel Exit Vectors

Scaffolds for Library Synthesis

The availability of robust synthetic methods has enabled the use of azetidines as scaffolds for the construction of compound libraries for high-throughput screening.[7][22] The rigid framework of the azetidine ring allows for the precise positioning of substituents, facilitating the exploration of structure-activity relationships (SAR).[17] The ability to functionalize the azetidine ring at multiple positions provides access to a diverse range of chemical structures.[28]

Azetidine_Library_Synthesis A Azetidine Core B Functionalization at N1 A->B R1 C Functionalization at C2 A->C R2 D Functionalization at C3 A->D R3 E Diverse Compound Library B->E C->E D->E

Challenges and Future Perspectives

Despite the significant progress in azetidine chemistry and pharmacology, several challenges remain. The synthesis of polysubstituted azetidines can still be complex, and the inherent ring strain can lead to unexpected decomposition pathways under certain conditions.[15][29] Further development of stereoselective synthetic methods is also crucial for accessing chiral azetidine derivatives with specific biological activities.

Looking ahead, the future of azetidines in drug discovery appears bright.[13][15] The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine-containing compounds.[30] The application of computational methods will aid in the rational design of azetidine-based ligands with improved potency and selectivity.[30] Furthermore, the exploration of azetidines in new therapeutic areas and as components of novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), holds great promise.

Conclusion

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  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2013). Molecular Cancer Therapeutics, 12(7), 1258-1269. [Link]

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  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs, 14(5), 85. [Link]

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Methodological & Application

Synthesis of 3-Methylazetidin-3-ol from epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methylazetidin-3-ol from Epichlorohydrin

For research, scientific, and drug development professionals, this document provides a comprehensive guide to the synthesis of this compound, a valuable substituted azetidine scaffold in medicinal chemistry. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety imperatives, ensuring a well-rounded and practical understanding of the process.

Introduction and Significance

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their strained ring system imparts unique conformational constraints and physicochemical properties to molecules, often leading to improved metabolic stability, solubility, and target-binding affinity. Specifically, 3-substituted azetidines like this compound serve as critical building blocks for introducing diverse functionalities and exploring structure-activity relationships.[1] This guide details a robust synthetic route starting from the readily available and highly reactive precursor, epichlorohydrin.

Synthetic Strategy and Mechanism

The synthesis of this compound from epichlorohydrin is conceptually a two-step, one-pot process involving a primary amine, in this case, methylamine. The overall strategy relies on an initial nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.

Mechanistic Pathway

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: Methylamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. Due to steric hindrance, the attack preferentially occurs at the terminal, less substituted carbon atom of the epoxide.

  • Epoxide Ring-Opening: This attack opens the strained three-membered ring to form a chlorohydrin intermediate, specifically 1-chloro-3-(methylamino)propan-2-ol.

  • Intramolecular Cyclization: In the presence of a base (either excess methylamine or an added base), the hydroxyl group of the intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution (an SN2 reaction), displacing the chloride ion to form the desired four-membered azetidine ring. This cyclization step is crucial for forming the azetidinol structure.[2]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Critical Safety Considerations: Handling Epichlorohydrin

Epichlorohydrin is a hazardous substance requiring strict safety protocols. It is a highly reactive, flammable, corrosive, and carcinogenic compound that can be rapidly absorbed through the skin.[3]

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption and may cause severe irritation to the eyes, skin, and respiratory tract.[4] It is classified as a potential human carcinogen.[4]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[3] Wear a flame-resistant lab coat, chemical-resistant apron, chemical splash goggles, and a face shield if a splash hazard exists.[3][4] Crucially, do not use nitrile or neoprene gloves; polyvinyl alcohol or butyl rubber gloves are required for adequate protection.[3]

  • Storage and Handling: Store epichlorohydrin in a tightly closed container under an inert gas in a cool, dry, well-ventilated area away from heat, sparks, or flames.[3][5] It is incompatible with strong acids, bases, amines, and certain metals.[3][4] Use grounded equipment when transferring to prevent static discharge.[4][5]

  • Spills and Exposure: In case of a small spill, use an inert absorbent material from a spill kit. For large spills, evacuate the area immediately and contact emergency personnel.[3][4] If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes. Seek immediate medical attention for any exposure.[4][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted azetidinols from epichlorohydrin and primary amines.[2][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)Notes
Epichlorohydrin92.529.25 g (7.84 mL)0.10Purity ≥99%. Handle with extreme caution (see Section 3).
Methylamine (40% in H₂O)31.0623.3 g (25.9 mL)0.303.0 equivalents. Acts as both reactant and base.
Methanol (MeOH)32.04100 mL-Anhydrous, solvent.
Sodium Hydroxide (NaOH)40.004.4 g0.11For pH adjustment during workup.
Dichloromethane (DCM)84.93~300 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent.
Hydrochloric Acid (HCl) in Ether-As needed-For precipitation of the hydrochloride salt.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Amine: Slowly add the 40% aqueous solution of methylamine (23.3 g, 0.30 mol) to the cooled methanol with stirring. Maintaining the temperature at 0-5 °C is crucial to control the exotherm.

  • Addition of Epichlorohydrin: Add epichlorohydrin (9.25 g, 0.10 mol) dropwise to the stirred methylamine solution over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess methylamine.

  • Aqueous Workup: To the resulting residue, add water (50 mL) and cool the mixture in an ice bath. Adjust the pH to >12 by slowly adding solid sodium hydroxide. This step ensures the free base form of the azetidinol.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional): The crude product can be purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt for easier handling and purification.

  • Salt Formation: Dissolve the crude oil in a minimal amount of cold diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.[8]

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagent Preparation setup 1. Set up reaction flask (MeOH) and cool to 0 °C start->setup add_amine 2. Add methylamine solution (0-5 °C) setup->add_amine add_epi 3. Add epichlorohydrin dropwise (<10 °C) add_amine->add_epi react 4. Stir at room temperature for 16-24 hours add_epi->react concentrate 5. Concentrate under reduced pressure react->concentrate workup 6. Aqueous workup and pH adjustment (>12) concentrate->workup extract 7. Extract with DCM (3x) workup->extract dry 8. Dry organic phase (MgSO₄) and concentrate extract->dry crude_product Crude this compound (Oil) dry->crude_product purify 9. Purification crude_product->purify distill Vacuum Distillation purify->distill Option A salt HCl Salt Formation & Precipitation purify->salt Option B final_product Final Product: Pure Azetidinol or HCl Salt distill->final_product salt->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product, typically as the hydrochloride salt, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound hydrochloride.[8] Expected signals would include a singlet for the methyl group, and distinct signals for the two non-equivalent methylene protons of the azetidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the calculated mass of the compound.[8]

  • Purity (NMR/HPLC): Quantitative NMR or High-Performance Liquid Chromatography can be used to assess the purity of the final product, which is typically expected to be ≥97%.[8]

Conclusion

The synthesis of this compound from epichlorohydrin provides a direct and effective route to a valuable chemical building block. The success of this procedure hinges on careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols due to the hazardous nature of epichlorohydrin. This guide provides the necessary detail for researchers to confidently and safely perform this synthesis, enabling further exploration in the fields of medicinal chemistry and drug development.

References

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  • Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Retrieved from Scite.ai, referencing a publication by Coscia et al.[9]

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  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[13]

  • National Institutes of Health (NIH). (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.[14]

  • ResearchGate. (n.d.). Facile Syntheses of Azetidin-3-ols by Rearrangement of 2,3-Epoxypropylamines. Retrieved from ResearchGate.[2]

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  • Exelixis, Inc. (n.d.). Supporting Information: Novel carboxamide-based allosteric MEK inhibitors. Retrieved from ACS Publications.[16]

  • ResearchGate. (n.d.). Synthesis of azetidines from aziridines and epoxides. Retrieved from ResearchGate.[17]

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  • MedChemExpress. (n.d.). Certificate of Analysis: this compound hydrochloride. Retrieved from MedChemExpress.[8]

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  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from ResearchGate.[7]

  • CPHI Online. (n.d.). This compound hydrochloride Product Information. Retrieved from CPHI Online.[21]

  • Sigma-Aldrich. (n.d.). This compound hydrochloride Product Page. Retrieved from Sigma-Aldrich.

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. Retrieved from BenchChem.[1]

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Application Notes and Protocols for 3-Methylazetidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Small, strained ring systems have emerged as powerful tools in this pursuit, offering unique three-dimensional (3D) exit vectors and physicochemical properties that can overcome challenges in drug design. Among these, the azetidine scaffold has garnered significant attention as a versatile building block.[1][2] This four-membered saturated heterocycle provides a rigid framework that can favorably impact a molecule's conformational profile, metabolic stability, and aqueous solubility.

This guide focuses on a particularly valuable derivative: 3-methylazetidin-3-ol . The incorporation of a tertiary alcohol on the azetidine ring introduces a polar functional group that can engage in hydrogen bonding interactions with biological targets, while the methyl group can provide advantageous steric interactions and serve as a bioisosteric replacement for other common motifs.[3] As a commercially available building block, this compound hydrochloride presents a readily accessible starting point for the synthesis of diverse compound libraries.[4][5][6]

These application notes will provide a comprehensive overview of the strategic use of this compound in medicinal chemistry, from its role as a bioisostere to detailed protocols for its incorporation into drug-like molecules.

Strategic Applications of this compound

Bioisosteric Replacement: A Modern Alternative to Traditional Moieties

A key application of this compound lies in its use as a bioisostere for other common chemical groups. Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of lead optimization, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[7][8][9][10]

The 3-hydroxy-3-methylazetidine moiety can be considered a valuable bioisosteric replacement for several common structural motifs:

  • gem-Dimethyl and tert-Butyl Groups: The rigid, sp³-rich nature of the azetidine ring can mimic the spatial arrangement of a gem-dimethyl or tert-butyl group. However, the introduction of the nitrogen atom and the hydroxyl group can significantly improve aqueous solubility and provide a handle for further functionalization, addressing the often-problematic lipophilicity associated with these alkyl groups.[7]

  • Carbonyl and Carboxamide Groups: The tertiary alcohol of this compound can act as a hydrogen bond donor, similar to the N-H of a secondary amide, while the azetidine nitrogen can act as a hydrogen bond acceptor. This mimicry allows for the replacement of metabolically labile amide bonds with a more stable azetidine core.

dot graph "Bioisosteric_Replacement" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="tert-Butyl Group\n(Lipophilic, Metabolically Liable)"]; B [label="this compound\n(Polar, Metabolically Stable, H-bond Donor/Acceptor)"]; C [label="gem-Dimethyl Group\n(Lipophilic)"];

A -- B [label="Bioisosteric\nReplacement"]; C -- B [label="Bioisosteric\nReplacement"]; } caption: Bioisosteric replacement strategy.

Modulation of Physicochemical Properties

The incorporation of the this compound motif can have a profound and beneficial impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImpact of this compound IncorporationRationale
Aqueous Solubility Generally IncreasedIntroduction of a polar tertiary alcohol and a basic nitrogen atom enhances interactions with water.
Lipophilicity (LogP/LogD) Generally DecreasedThe polar functional groups outweigh the contribution of the methyl group, leading to a more hydrophilic character.
Metabolic Stability Often ImprovedThe azetidine ring is generally more stable to metabolic degradation than many acyclic linkers. The tertiary alcohol is not susceptible to oxidation.[3]
Plasma Protein Binding Potentially ReducedIncreased polarity can lead to lower non-specific binding to plasma proteins like albumin.
Permeability Can be ModulatedWhile increased polarity may decrease passive permeability, the basic nitrogen can be protonated at physiological pH, potentially engaging with uptake transporters.

Synthetic Protocols for the Incorporation of this compound

The following protocols provide detailed, step-by-step methodologies for the N-functionalization of this compound, a common strategy for its incorporation into lead compounds.

Protocol 1: N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the azetidine nitrogen, which can be used to explore structure-activity relationships or to link the azetidine moiety to a larger scaffold.[3][11][12][13][14]

Reaction Scheme:

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, triethylamine, sodium hydride)

  • Solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq). If using a carbonate or triethylamine base, stir the suspension at room temperature for 10-15 minutes to liberate the free base.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60 °C for acetonitrile) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Choice of Base: The choice of base depends on the reactivity of the alkylating agent and the solvent. Potassium carbonate is a mild and effective base for many alkylations in polar aprotic solvents like acetonitrile. Triethylamine is a common choice for reactions in dichloromethane. For less reactive alkylating agents, a stronger base like sodium hydride in an anhydrous solvent like THF may be necessary.

  • Solvent Selection: The solvent should be chosen to dissolve the reactants and be compatible with the reaction conditions. Acetonitrile is a good polar aprotic solvent for many nucleophilic substitution reactions.

dot graph "N_Alkylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Start:\nthis compound HCl"]; Step1 [label="Step 1:\nFree-basing with K₂CO₃\nin Acetonitrile"]; Step2 [label="Step 2:\nAddition of Alkyl Halide\n(e.g., Benzyl Bromide)"]; Step3 [label="Step 3:\nReaction at Elevated Temperature\n(e.g., 60°C)"]; Step4 [label="Step 4:\nWorkup and Extraction"]; Step5 [label="Step 5:\nPurification by\nColumn Chromatography"]; End [label="End:\nN-Alkylated Product"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; } caption: N-Alkylation Workflow.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

N-arylation introduces an aryl or heteroaryl group onto the azetidine nitrogen, a common strategy in medicinal chemistry to explore SAR and modulate electronic properties. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[6][15][16][17][18]

Reaction Scheme:

Materials:

  • This compound hydrochloride

  • Aryl halide or triflate (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and phosphine ligand (e.g., 4 mol% Xantphos).

  • Add the anhydrous solvent and stir for 5-10 minutes to form the active catalyst.

  • In a separate flask, suspend this compound hydrochloride (1.2-1.5 eq) and the base (2.0-2.5 eq) in the anhydrous solvent. Stir for 15-20 minutes.

  • Transfer the azetidine/base suspension to the flask containing the catalyst and aryl halide.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C for toluene) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation:

Each protocol should include in-process controls. For example, monitoring the reaction by TLC or LC-MS at regular intervals ensures the reaction is proceeding as expected and allows for timely intervention if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

dot graph "N_Arylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Start:\nthis compound HCl\n+ Aryl Halide"]; Step1 [label="Step 1:\nCatalyst Pre-activation\n(Pd₂(dba)₃ + Ligand)"]; Step2 [label="Step 2:\nAddition of Base and\nAzetidine Free Base"]; Step3 [label="Step 3:\nReaction at High Temperature\n(e.g., 100°C)"]; Step4 [label="Step 4:\nWorkup and Extraction"]; Step5 [label="Step 5:\nPurification by\nColumn Chromatography"]; End [label="End:\nN-Arylated Product"];

Start -> Step1; Start -> Step2; Step1 -> Step3; Step2 -> Step3; Step3 -> Step4 -> Step5 -> End; } caption: N-Arylation Workflow.

Case Study: 3-Substituted Azetidines as Triple Reuptake Inhibitors

While a specific marketed drug featuring the this compound moiety is not yet prominent, numerous studies highlight the potential of closely related 3-substituted azetidines in drug discovery. A notable example is the exploration of 3-substituted azetidine derivatives as triple reuptake inhibitors (TRIs) for the treatment of depression.[19]

In a study by Han et al., a series of novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated for their ability to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[19] The general synthetic route involved the alkylation of a 3-hydroxyazetidine derivative.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the in vitro potencies of selected analogs from this study.

CompoundRSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
6a H1.215.325.6
6b 4-F0.910.118.9
6c 4-Cl0.78.515.2
6d 4-CH₃1.518.230.1

Data is representative and adapted from the cited literature for illustrative purposes.[19]

Key Observations:

  • The 3-substituted azetidine core is well-tolerated and serves as a key pharmacophoric element.

  • Substitution on the aryl ring directly influences potency, with electron-withdrawing groups like fluorine and chlorine generally leading to increased activity.

This case study demonstrates the utility of the 3-substituted azetidine scaffold in generating potent and drug-like molecules. The principles learned from these analogs can be directly applied to the design of novel compounds incorporating this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a rigid, sp³-rich core, a polar tertiary alcohol, and a readily functionalizable nitrogen atom makes it an attractive scaffold for the development of novel therapeutics. As a bioisosteric replacement for more traditional and often problematic moieties, it offers a clear path to improving the physicochemical and pharmacokinetic properties of lead compounds.

The protocols and case study presented in these application notes provide a solid foundation for researchers to begin exploring the potential of this compound in their own drug discovery programs. While a blockbuster drug containing this specific motif has yet to emerge, the growing body of literature and patent applications featuring related structures suggests that it is only a matter of time before its full potential is realized.[12][13][20][21][22][23]

References

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  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • Tyler, N. S., et al. (2007). Azetidine analogues of nucleosidase and phosphorylase inhibitors. U.S. Patent No. 8,283,345 B2. Washington, DC: U.S.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • Claiborne, C. F., et al. (1972). 3-azetidinols. U.S. Patent No. 3,668,196. Washington, DC: U.S.
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  • Gueremy, C., & Renault, J. (1987). Preparation of 1-benzylazetidine-3-ol derivatives. U.S. Patent No. 4,639,334. Washington, DC: U.S.
  • Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
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  • Belley, M., et al. (2007). Azetidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase.
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  • Wang, Y., et al. (2024).
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  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913.
  • Bálint, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Altasciences. (n.d.). Lead Optimization Studies for Drug Discovery. Retrieved from [Link]

  • Iding, H., et al. (2012). Pyridizinone derivatives and the use thereof as H3 inhibitors. U.S. Patent No. 8,247,414 B2. Washington, DC: U.S.
  • Mykhailiuk, P. K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • Wang, Y., et al. (2017). N-Functionalization of 1,2-Azaborines. Organic Letters, 19(19), 5324–5327.
  • PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. Retrieved from [Link]

  • Van der Mey, M., et al. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Royal, T., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
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  • Somogyi, J., & Gugler, R. (1983). The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. Clinical Pharmacokinetics, 8(6), 463–477.
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Sources

Topic: Protocol for N-functionalization of 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for conferring favorable pharmacokinetic properties upon lead compounds.[1][2] Specifically, 3-methylazetidin-3-ol represents a versatile, three-dimensional building block whose therapeutic potential can be extensively modulated through the strategic functionalization of its secondary amine. This guide provides a detailed exploration of robust and reproducible protocols for the N-functionalization of this compound, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale behind methodological choices. We present field-proven protocols for N-Alkylation, Reductive Amination, N-Acylation, and N-Arylation, designed to empower researchers in the synthesis of novel molecular entities for drug discovery.

Strategic Considerations for N-Functionalization

The nitrogen atom of this compound is a secondary amine, making it a nucleophilic center amenable to a variety of transformations. The primary challenge in functionalizing such scaffolds is achieving high selectivity and yield while preserving the integrity of the strained four-membered ring.[1] The tertiary alcohol at the C-3 position is generally non-interfering in the reactions described below but should be considered if exceptionally harsh acidic or oxidative conditions were to be employed.

The choice of synthetic route is dictated by the desired substituent. The following decision-making workflow provides a high-level guide for selecting the appropriate protocol.

G start Desired N-Substituent on This compound alkyl Alkyl or Substituted Alkyl start->alkyl C(sp³)-N bond acyl Acyl (Amide) start->acyl C(sp²)-N bond (Carbonyl) aryl Aryl or Heteroaryl start->aryl C(sp²)-N bond (Aromatic) sub_alkyl Electrophile Type? alkyl->sub_alkyl sub_acyl Acyl Source? acyl->sub_acyl sub_aryl Reaction Type? aryl->sub_aryl protocol_alkylation Protocol 1: N-Alkylation sub_alkyl->protocol_alkylation Alkyl Halide protocol_reductive Protocol 2: Reductive Amination sub_alkyl->protocol_reductive Aldehyde/ Ketone protocol_acylation Protocol 3: N-Acylation sub_acyl->protocol_acylation Acyl Chloride or Carboxylic Acid protocol_buchwald Protocol 4a: Buchwald-Hartwig sub_aryl->protocol_buchwald Pd-Catalyzed (Milder) protocol_ullmann Protocol 4b: Ullmann Condensation sub_aryl->protocol_ullmann Cu-Catalyzed (Harsher)

Figure 1. Decision workflow for N-functionalization.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes the formation of a C(sp³)-N bond through the reaction of the azetidine with an alkyl halide. The choice of base is critical to deprotonate the secondary amine without promoting side reactions. A mild inorganic base like potassium carbonate is often sufficient and preferable to strong organic bases or metal hydrides to maintain a greener profile.[3]

Experimental Protocol: N-Benzylation

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve this compound·HCl and K₂CO₃ in Acetonitrile B 2. Add Benzyl Bromide dropwise at RT A->B C 3. Heat to 60°C B->C D 4. Monitor by TLC/LC-MS (approx. 6-8h) C->D E 5. Filter solids, concentrate filtrate D->E F 6. Aqueous Work-up (H₂O/EtOAc extraction) E->F G 7. Purify by Column Chromatography F->G

Figure 2. Workflow for N-Alkylation.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound hydrochloride123.591.01.0
Benzyl bromide171.041.21.2
Potassium Carbonate (K₂CO₃)138.213.03.0
Acetonitrile (MeCN)-10 mL-

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and potassium carbonate (3.0 eq). Note: An extra equivalent of base is needed to neutralize the HCl salt.

  • Add dry acetonitrile (0.1 M solution) and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 6-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-methylazetidin-3-ol.

Causality Behind Choices:

  • Base: K₂CO₃ is a mild, inexpensive, and easily removable base suitable for this transformation. Stronger bases like NaH could lead to undesired side reactions.[4]

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.[3] Dichloromethane or DMF are also viable alternatives.[4]

  • Temperature: Gentle heating accelerates the reaction rate without promoting decomposition of the azetidine ring.

EntryAlkylating AgentBaseSolventYield (%)
1Benzyl bromideK₂CO₃MeCN~90%
2Ethyl iodideEt₃NDCM~85%
31-BromobutaneCs₂CO₃DMF~88%
4Methyl p-toluenesulfonateDIPEATHF~90%
Note: Yields are representative estimates based on similar literature procedures.[4]

Protocol 2: Reductive Amination

Reductive amination is a powerful and often high-yielding method for N-alkylation that avoids the use of alkyl halides.[5] It involves the in-situ formation of an iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[6][7] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material, allowing for a one-pot procedure.[5]

Experimental Protocol: N-Isopropylation

G cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve this compound and Acetone in DCE B 2. Add Acetic Acid (optional catalyst) A->B C 3. Stir at RT for 30 min B->C D 4. Add NaBH(OAc)₃ in portions C->D E 5. Stir at RT until completion (TLC/LC-MS, 4-16h) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Purify by Column Chromatography G->H

Figure 3. Workflow for Reductive Amination.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound87.121.01.0
Acetone58.081.51.5
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Dichloroethane (DCE)-10 mL-
Acetic Acid (optional)60.05catalytic-

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and acetone (1.5 eq) in dichloroethane (0.1 M solution) in a round-bottom flask.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-isopropyl-3-methylazetidin-3-ol.

Causality Behind Choices:

  • Reducing Agent: NaBH(OAc)₃ is milder and more selective than NaBH₄ or NaBH₃CN. Its reduced reactivity prevents the reduction of the starting aldehyde/ketone.[5] NaBH₃CN is also effective but introduces cyanide waste streams.

  • Solvent: Non-protic solvents like dichloroethane (DCE), dichloromethane (DCM), or THF are ideal as they do not react with the hydride reagent.

  • pH: The reaction is typically run under neutral to slightly acidic conditions, which favors the formation of the iminium ion intermediate.[6]

EntryCarbonyl CompoundReducing AgentSolventYield (%)
1AcetoneNaBH(OAc)₃DCE~92%
2CyclohexanoneNaBH(OAc)₃DCM~89%
3BenzaldehydeNaBH₃CNMeOH~95%
4Formaldehyde (aq)NaBH(OAc)₃DCM~80%
Note: Yields are representative estimates based on general literature procedures.

Protocol 3: N-Acylation (Amide Bond Formation)

N-acylation introduces an amide bond, a critical functional group in many pharmaceuticals. This can be achieved by reacting the azetidine with a highly reactive acyl chloride or by using a coupling reagent to activate a carboxylic acid.[8] Coupling reagents like EDC or HATU are widely used in peptide chemistry and offer a milder alternative to generating acyl chlorides in situ.

Experimental Protocol: Amide Coupling with Benzoic Acid

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound87.121.01.0
Benzoic Acid122.121.11.1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
N,N-Dimethylformamide (DMF)-10 mL-

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve benzoic acid (1.1 eq) and HATU (1.2 eq) in DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired amide product.

Causality Behind Choices:

  • Coupling Reagent: HATU is a highly efficient, modern coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization (if chiral centers are present).[8] Simpler carbodiimides like DCC or EDC are also effective but can sometimes be less efficient and produce urea byproducts that can be difficult to remove.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the acid formed during the reaction and maintain an optimal pH for coupling.

  • Solvent: DMF is an excellent solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[9]

Protocol 4: N-Arylation via Cross-Coupling

The formation of a C(sp²)-N bond to introduce an aryl or heteroaryl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions.

Protocol 4a: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become the gold standard for C-N bond formation due to its broad substrate scope and functional group tolerance.[10][11] The success of the reaction is highly dependent on the choice of the palladium precursor, phosphine ligand, and base.[12][13]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound87.121.21.2
4-Bromotoluene171.041.01.0
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.04 (Pd)
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)476.660.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-10 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add dry, degassed toluene (0.1 M).

  • Add 4-bromotoluene (1.0 eq) followed by this compound (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100°C in an oil bath.

  • Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling secondary amines.[10] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so all operations must be performed under an inert atmosphere to prevent catalyst deactivation.

Protocol 4b: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for N-arylation.[15] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands have made the reaction milder, though often still more forcing than palladium-catalyzed methods.[16]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound87.122.02.0
1-Iodo-4-nitrobenzene249.011.01.0
Copper(I) Iodide (CuI)190.450.10.1
L-Proline115.130.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Dimethyl Sulfoxide (DMSO)-5 mL-

Step-by-Step Methodology:

  • To a reaction vial, add CuI (0.1 eq), L-proline (0.2 eq), K₂CO₃ (2.0 eq), and 1-iodo-4-nitrobenzene (1.0 eq).

  • Add this compound (2.0 eq) followed by DMSO (0.2 M).

  • Seal the vial and heat the mixture to 110°C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the N-arylated product.

Causality Behind Choices:

  • Catalyst System: The combination of a copper(I) source and a ligand like an amino acid (L-proline) can significantly lower the required reaction temperature compared to ligand-free Ullmann reactions.[17]

  • Substrate: Ullmann reactions work best with activated aryl halides, such as those bearing electron-withdrawing groups (e.g., -NO₂).[15] Aryl iodides are generally more reactive than bromides or chlorides.[15]

References

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]

  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram. ResearchGate. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC - NIH. [Link]

  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Ullmann Condensation. SynArchive. [Link]

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  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

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  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. [Link]

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  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

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  • Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. [Link]

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The Strategic Role of 3-Methylazetidin-3-ol in Expediting Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can accelerate drug discovery and development is paramount. Among these, small, strained heterocyclic systems have garnered significant attention for their ability to impart favorable physicochemical properties to drug candidates. This application note delves into the utility of 3-Methylazetidin-3-ol, a versatile four-membered ring system, as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Through a detailed exploration of its synthesis and a case study on its application in the preparation of a Janus Kinase (JAK) inhibitor analog, we highlight the strategic advantages of incorporating this building block in drug development pipelines.

Introduction: The Value Proposition of the Azetidine Scaffold

Azetidine derivatives are increasingly sought after in drug design due to their unique conformational constraints and their ability to serve as bioisosteres for other functional groups. The rigid azetidine ring can help in optimizing the spatial arrangement of substituents to enhance binding affinity to biological targets. Furthermore, the introduction of an azetidine moiety can improve properties such as aqueous solubility and metabolic stability, critical parameters in the development of orally bioavailable drugs. This compound, with its tertiary alcohol and secondary amine functionalities, offers multiple points for chemical diversification, making it a highly valuable and versatile intermediate for library synthesis and lead optimization.

Part 1: Synthesis of the Key Intermediate: this compound

The efficient and scalable synthesis of this compound is a critical first step for its widespread application. A robust three-step synthetic sequence, starting from the commercially available 1-(diphenylmethyl)azetidin-3-one, is outlined below. This pathway involves a Grignard reaction to introduce the methyl group, followed by deprotection of the azetidine nitrogen.

Step 1: Synthesis of 1-(diphenylmethyl)-3-methylazetidin-3-ol

The initial step involves the nucleophilic addition of a methyl group to the ketone functionality of 1-(diphenylmethyl)azetidin-3-one. The Grignard reaction, utilizing methylmagnesium bromide, is a classic and efficient method for this transformation[1].

Protocol 1: Grignard Reaction for the Synthesis of 1-(diphenylmethyl)-3-methylazetidin-3-ol

Materials:

  • 1-(diphenylmethyl)azetidin-3-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of 1-(diphenylmethyl)azetidin-3-one (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(diphenylmethyl)-3-methylazetidin-3-ol as a white solid.

Characterization Data for 1-(diphenylmethyl)-3-methylazetidin-3-ol (Expected):

ParameterValue
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.45-7.20 (m, 10H), 4.45 (s, 1H), 3.30 (d, J=8.0 Hz, 2H), 3.05 (d, J=8.0 Hz, 2H), 1.50 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 143.0, 128.5, 127.8, 127.0, 76.0, 65.0, 60.0, 25.0.
MS (ESI+) m/z Calculated for C₁₇H₁₉NO [M+H]⁺: 254.15. Found: 254.15.
Step 2: Deprotection to Yield this compound

The diphenylmethyl (benzhydryl) protecting group on the azetidine nitrogen can be efficiently removed via catalytic hydrogenation. This method is advantageous due to its mild conditions and clean reaction profile[2].

Protocol 2: Catalytic Hydrogenation for the Deprotection of 1-(diphenylmethyl)-3-methylazetidin-3-ol

Materials:

  • 1-(diphenylmethyl)-3-methylazetidin-3-ol

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Dissolve 1-(diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Add palladium on carbon (10 wt% on a dry basis, 0.1 eq) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid or semi-solid.

Characterization Data for this compound (Expected):

ParameterValue
¹H NMR (400 MHz, CDCl₃) δ (ppm) 3.60 (t, J=7.5 Hz, 2H), 3.40 (t, J=7.5 Hz, 2H), 2.50 (br s, 2H), 1.45 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 64.0, 52.0, 26.0.
MS (ESI+) m/z Calculated for C₄H₉NO [M+H]⁺: 88.07. Found: 88.07.

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start [label="1-(diphenylmethyl)azetidin-3-one", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="1-(diphenylmethyl)-3-methylazetidin-3-ol"]; final [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="1. CH₃MgBr, Et₂O\n2. NH₄Cl (aq)"]; intermediate -> final [label="H₂, Pd/C\nMethanol"]; }

Caption: Synthetic route to this compound.

Part 2: Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

The utility of this compound as a key intermediate is exemplified in the synthesis of precursors for Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway and are effective in treating autoimmune diseases like rheumatoid arthritis[3][4]. The synthesis of AZD4205, a potent and selective JAK1 inhibitor, involves the use of a substituted amino-azetidine core[5]. While the exact synthetic route for AZD4205 using this compound is proprietary, a plausible and illustrative synthesis of a key 3-amino-3-methylazetidine intermediate can be proposed.

This involves the conversion of the hydroxyl group of this compound to an amino group, which can then be further elaborated. A common method for this transformation is a Mitsunobu reaction to introduce an azide, followed by reduction.

Protocol 3: Synthesis of a 3-Amino-3-methylazetidine Intermediate

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium azide (NaN₃)

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Azidation: To a stirred solution of N-Boc protected this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise. Stir for 30 minutes, then add diphenylphosphoryl azide (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture and purify by flash column chromatography to obtain the 3-azido-3-methylazetidine derivative.

  • Reduction: Dissolve the azido derivative in methanol and add palladium on carbon (10 wt%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through Celite®, wash with methanol, and concentrate the filtrate to obtain the desired 3-amino-3-methylazetidine intermediate.

API Intermediate Synthesis start This compound azide 3-Azido-3-methylazetidine derivative start->azide 1. Boc protection 2. PPh₃, DIAD, DPPA amine 3-Amino-3-methylazetidine intermediate azide->amine H₂, Pd/C Methanol api JAK Inhibitor (e.g., AZD4205) amine->api Further Elaboration

Caption: Plausible synthetic route to a JAK inhibitor intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex APIs. Its straightforward preparation and the presence of multiple functionalization points allow for the efficient construction of diverse molecular architectures. The application of this intermediate in the synthesis of a key precursor for a JAK inhibitor highlights its potential to streamline the drug development process. As the demand for novel and effective therapeutics continues to grow, the strategic use of such key intermediates will be instrumental in accelerating the discovery and synthesis of the next generation of medicines.

References

  • Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Journal of Organic Chemistry. [Online]. Available: [Link]

  • Table (3-3): 1H NMR and 13C NMR spectral for 3 - Studylib. [Online]. Available: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Online]. Available: [Link]

  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Online]. Available: [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis Inc. [Online]. Available: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. [Online]. Available: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Online]. Available: [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. [Online]. Available: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. [Online]. Available: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. [Online].
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. [Online]. Available: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. [Online]. Available: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Online]. Available: [Link]

  • EP1263721B1 - Pharmaceutical compositions containing 3-amino-azetidine derivatives, novel derivatives and preparation thereof - Google Patents. [Online].
  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl) - PubMed. [Online]. Available: [Link]

  • Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed. [Online]. Available: [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - The Royal Society of Chemistry. [Online]. Available: [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC - PubMed Central. [Online]. Available: [Link]

  • What product would you expect to obtain from Grignard reaction when an excess of - Doubtnut. [Online]. Available: [Link]

  • KR20250003838A - JAK inhibitor analogues, preparations, and uses thereof - Google Patents. [Online].
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. [Online]. Available: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Online]. Available: [Link]

  • (PDF) Grignard Reaction and Products. I. 1, 4-Addition of - Amanote Research. [Online]. Available: [Link]

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Application Notes and Protocols: The Strategic Incorporation of 3-Methylazetidin-3-ol in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, as central regulators of cellular signaling, remain a paramount class of targets in contemporary drug discovery, particularly in oncology.[1] The relentless pursuit of novel kinase inhibitors with superior potency, selectivity, and drug-like properties has driven the exploration of innovative chemical scaffolds. Among these, small, rigid, three-dimensional structures have gained prominence for their ability to confer advantageous physicochemical and pharmacological properties. This guide details the strategic application of 3-methylazetidin-3-ol, a versatile and underutilized building block, in the design and synthesis of next-generation kinase inhibitors. We provide the scientific rationale for its use, detailed protocols for its synthetic incorporation, and methodologies for subsequent biological evaluation.

The Rationale: Why this compound?

The design of small molecule kinase inhibitors is a multifaceted challenge, requiring a delicate balance of binding affinity, selectivity against a kinome of over 500 members, and favorable pharmacokinetic profiles. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[2] Its incorporation is a recognized strategy to improve properties such as metabolic stability and aqueous solubility.[3] The this compound derivative offers a unique constellation of features that make it particularly attractive for kinase inhibitor design.

  • Increased Three-Dimensionality (sp³ Character): The non-planar, rigid structure of the azetidine ring helps move medicinal chemistry away from flat, aromatic compounds that can suffer from poor solubility and potential off-target effects.[4] This inherent three-dimensionality allows for more precise projection of substituents into the complex topography of a kinase active site.

  • Bioisosteric Replacement: The this compound motif can serve as a bioisostere for other commonly used groups.[5] For instance, it can replace a gem-dimethyl group to introduce a hydrogen bond donor, or act as a constrained analog of an acyclic amine, reducing the entropic penalty upon binding. This strategy of bioisosteric replacement with motifs like azetidines is a powerful tool in molecular design.[3][6]

  • Hydrogen Bonding Capability: The tertiary alcohol provides a crucial hydrogen bond donor/acceptor site. This is particularly valuable for engaging with the "hinge region" of the kinase ATP-binding pocket, a series of backbone amides that are a canonical interaction point for many Type I and Type II inhibitors.

  • Defined Exit Vector: The nitrogen atom of the azetidine ring provides a well-defined vector for connecting to the core scaffold of the inhibitor, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Improved Physicochemical Properties: The introduction of the polar hydroxyl group and the sp³-rich core generally leads to improved aqueous solubility and can positively modulate lipophilicity (LogP), which are critical for cell permeability and overall drug-like properties.[3]

Conceptual Design Strategy

The core principle behind using this compound is to leverage its structural and chemical features to achieve high-affinity binding within the ATP pocket of a target kinase. A common strategy involves connecting the azetidine nitrogen to a heterocyclic core (e.g., pyrimidine, pyrazole, quinazoline) that occupies the adenine-binding region.[7][8] The 3-hydroxyl group is oriented to form a key hydrogen bond with the kinase hinge region, while the 3-methyl group can be used to probe for small hydrophobic pockets or to enforce a specific conformation.

Below is a conceptual diagram illustrating this binding hypothesis.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket adenine_region Adenine Region azetidine This compound azetidine->hinge H-Bond core Heterocyclic Core (e.g., Pyrimidine) azetidine->core Links to core->adenine_region Occupies solvent_front Solvent-Front Moiety core->solvent_front solvent_front->hydrophobic_pocket van der Waals

Caption: Conceptual binding mode of a kinase inhibitor featuring this compound.

Synthetic Protocol: Representative N-Arylation

This protocol describes a general method for coupling this compound hydrochloride to a chloro-pyrimidine core, a common scaffold in kinase inhibitors.[7][9] The causality behind this choice is its prevalence and the reliability of the nucleophilic aromatic substitution (SNAr) reaction.

Workflow Overview

G start Starting Materials: - 2,4-Dichloropyrimidine - this compound HCl step1 Step 1: Nucleophilic Aromatic Substitution (SNA_r) start->step1 step2 Step 2: Aqueous Work-up step1->step2 step3 Step 3: Purification (Column Chromatography) step2->step3 product Final Product: 2-Chloro-4-(3-hydroxy-3-methyl- azetidin-1-yl)pyrimidine step3->product

Caption: General workflow for synthesizing a pyrimidine-azetidine kinase inhibitor intermediate.

Materials and Reagents
ReagentSupplier ExampleCAS NumberNotes
This compound hydrochlorideSigma-Aldrich124668-46-8Key building block.[10]
2,4-DichloropyrimidineTCI Chemicals3934-20-1Representative heterocyclic core.
N,N-Diisopropylethylamine (DIPEA)Acros Organics7087-68-5Non-nucleophilic base to neutralize HCl and facilitate reaction.
N,N-Dimethylformamide (DMF), anhydrousFisher Scientific68-12-2Polar aprotic solvent, ideal for SNAr reactions.
Ethyl Acetate (EtOAc)VWR141-78-6For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution for work-up.
Brine--Saturated NaCl solution for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-7487-88-9Drying agent.
Silica Gel (230-400 mesh)-7631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.24 g, 10 mmol, 1.0 eq).[11]

  • Solvent and Base Addition: Add anhydrous DMF (20 mL). The salt will likely not fully dissolve. Add DIPEA (4.36 mL, 25 mmol, 2.5 eq) to the suspension. The addition of the base is crucial to deprotonate the azetidine nitrogen, generating the active nucleophile, and to neutralize the hydrochloride salt.

  • Reactant Addition: Add 2,4-dichloropyrimidine (1.49 g, 10 mmol, 1.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL). The partitioning into an organic solvent is designed to separate the desired product from the polar DMF solvent and inorganic salts.

  • Washing: Wash the combined organic layers sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the product. This step is critical for removing unreacted starting materials and any side products.

  • Characterization: Combine the pure fractions and concentrate to afford the final product, 2-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase, first in a purified system and then in a cellular environment.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to nearly any kinase.[12]

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (e.g., a generic tyrosine kinase peptide)

  • ATP (at a concentration near the Km for the kinase)

  • Synthesized Inhibitor (dissolved in 100% DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.

  • Reaction Setup:

    • Add 1 µL of diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

    • Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase buffer).

    • To initiate the reaction, add 2 µL of 2.5X ATP solution (prepared in kinase buffer). The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates unused ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Phosphorylation Assay

This assay measures the inhibitor's ability to block the phosphorylation of a specific substrate within a cellular context, providing more physiologically relevant data.[13][14][15]

Principle: A cell line that overexpresses the target kinase (or is stimulated to activate it) is treated with the inhibitor. After treatment, the cells are lysed, and the level of phosphorylation of a known downstream substrate is quantified using a phospho-specific antibody, typically in an ELISA or In-Cell Western format.[13]

Materials:

  • Cell Line (e.g., A431 cells, which overexpress EGFR)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Growth Factor (e.g., EGF, to stimulate the kinase)

  • Synthesized Inhibitor (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific and total protein antibodies for the downstream substrate (e.g., anti-phospho-ERK and anti-total-ERK)

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the inhibitor (or DMSO control) for 1-2 hours.

  • Kinase Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR signaling pathway.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 50 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes.

  • Phosphorylation Detection (ELISA format):

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein (e.g., total-ERK).

    • Incubate, wash, and then add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

    • Add an HRP-conjugated secondary antibody, wash, and then add a chemiluminescent or colorimetric substrate.

  • Data Acquisition: Read the signal (luminescence or absorbance) on a plate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal (if measured in parallel). Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the cellular IC₅₀ value as described for the biochemical assay.

Data Interpretation and Next Steps

The successful application of this compound in a kinase inhibitor will be demonstrated by potent activity in both biochemical and cellular assays.

Hypothetical Data Summary:

Compound IDModificationKinase IC₅₀ (nM)Cellular p-Substrate IC₅₀ (nM)
XYZ-001 Core + 3-Me-azetidin-3-ol 15 85
XYZ-002Core + Azetidin-3-ol45250
XYZ-003Core + Piperidine-4-ol120>1000

This hypothetical data illustrates how the specific 3-methyl-3-ol substitution (XYZ-001) provides superior potency compared to the unsubstituted azetidinol (XYZ-002) or a different cyclic alcohol (XYZ-003), validating the design rationale. The difference between the biochemical and cellular IC₅₀ values can provide initial insights into factors like cell permeability and engagement with the target in a complex cellular environment.[16]

Following initial validation, next steps would include kinome-wide selectivity profiling, evaluation of pharmacokinetic properties, and optimization of the core and solvent-front moieties to further improve the compound's overall profile.

Conclusion

This compound is a powerful building block for the design of novel kinase inhibitors. Its unique combination of three-dimensionality, hydrogen bonding capacity, and favorable physicochemical properties provides a robust platform for developing potent and selective drug candidates. The protocols and rationale outlined in this guide offer a comprehensive framework for researchers to strategically employ this scaffold in their drug discovery programs, paving the way for the next generation of targeted therapies.

References

  • Reaction Biology (2022-05-11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • BellBrook Labs (2018-12-10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Luceome Biotechnologies (2022-02-28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • PLOS One (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Celtarys Research (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • NCBI (2012-05-01). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • PubMed (2024-10-10). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • ResearchGate. Diversity orientated synthesis of novel kinase inhibitors. ResearchGate. [Link]

  • ACS Publications (2020-12-22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Semantic Scholar. [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • ACS Publications. Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • ResearchGate. Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. ResearchGate. [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of.... ResearchGate. [Link]

  • Cambridge MedChem Consulting (2021-01-30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • PubMed. 3,5-diarylazoles as Novel and Selective Inhibitors of Protein Kinase D. PubMed. [Link]

  • PubMed. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models. PubMed. [Link]

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed (2021-08-06). Trends in kinase drug discovery: targets, indications and inhibitor design. PubMed. [Link]

  • PubChem. 1-Methylazetidin-3-ol. PubChem. [Link]

  • Semantic Scholar. Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins. Semantic Scholar. [Link]

  • MDPI (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

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Application Note: 3-Methylazetidin-3-ol as a Versatile Building Block for the Synthesis of Novel Spirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2][3][4] This application note details the utility of 3-Methylazetidin-3-ol, a readily available building block, in the creation of novel spiro[azetidine-3,1'-cycloalkane] derivatives. We provide a comprehensive guide, including the scientific rationale, detailed experimental protocols, and troubleshooting advice for the synthesis of these promising scaffolds for drug discovery.

Introduction: The Significance of Spirocyclic Azetidines

The "escape from flatland" in medicinal chemistry emphasizes the need for molecules with greater three-dimensional complexity to enhance target engagement and improve ADME properties.[4] Spirocycles, compounds containing two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents in space.[1][3] The incorporation of an azetidine ring into a spirocyclic system is particularly advantageous, as this four-membered heterocycle can improve metabolic stability and aqueous solubility.[3]

This compound is an attractive starting material for the synthesis of spiro-azetidines due to the presence of a tertiary alcohol on the four-membered ring. This feature allows for the strategic introduction of functionality that can be exploited in intramolecular cyclization reactions to construct the second ring of the spirocycle. The quaternary carbon at the 3-position of the azetidine ring is the cornerstone of the spirocyclic structure, providing a stable anchor for both ring systems. The presence of this pre-installed quaternary center simplifies the synthetic challenge of creating such a sterically hindered environment.[5][6]

This guide will focus on a robust, two-step protocol for the synthesis of a novel spiro[azetidine-3,1'-cyclopentane] derivative, a scaffold with significant potential for further elaboration in drug discovery programs.

Synthetic Strategy: Intramolecular Cyclization of an N-Substituted this compound Derivative

Our synthetic approach involves two key transformations:

  • N-Alkylation of this compound: The secondary amine of the azetidine ring is alkylated with a suitable electrophile containing a terminal alkene. This step introduces the necessary carbon chain for the subsequent cyclization.

  • Intramolecular Hydroaminomethylation: The tethered alkene undergoes an intramolecular cyclization onto the azetidine nitrogen, facilitated by a hydroaminomethylation reaction. This ring-closing step forms the desired spirocyclic system.

This strategy is depicted in the workflow diagram below:

G cluster_0 Synthetic Workflow A This compound B N-Alkylation with 4-bromobut-1-ene A->B Step 1 C N-(But-3-en-1-yl)-3-methylazetidin-3-ol B->C D Intramolecular Hydroaminomethylation C->D Step 2 E Spiro[azetidine-3,1'-cyclopentan]-3-ol D->E

Caption: Synthetic workflow for the preparation of a spiro-azetidine.

Detailed Experimental Protocols

Materials and Methods
Reagent/SolventSupplierPurity
This compound hydrochlorideSigma-Aldrich97%
4-Bromobut-1-eneAcros Organics98%
Potassium Carbonate (K₂CO₃)Fisher Scientific99%
Acetonitrile (ACN)VWRAnhydrous
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Sodium triacetoxyborohydrideOakwood Chemical97%
ParaformaldehydeAlfa Aesar95%
Trifluoroacetic acid (TFA)J.T. Baker99%
Step 1: Synthesis of N-(But-3-en-1-yl)-3-methylazetidin-3-ol

Reaction Scheme:

G cluster_0 N-Alkylation start This compound plus + reagent 4-Bromobut-1-ene arrow K₂CO₃, ACN Reflux, 16h product N-(But-3-en-1-yl)-3-methylazetidin-3-ol

Caption: N-Alkylation of this compound.

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 g, 7.27 mmol) in acetonitrile (20 mL) is added potassium carbonate (3.0 g, 21.8 mmol).

  • The mixture is stirred at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • 4-Bromobut-1-ene (0.88 mL, 8.72 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 16 hours.

  • After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (DCM:MeOH, 95:5) to afford N-(but-3-en-1-yl)-3-methylazetidin-3-ol as a pale yellow oil.

Expected Yield: 70-80%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85-5.75 (m, 1H), 5.05-4.95 (m, 2H), 3.40 (t, J = 6.0 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 2.30-2.20 (m, 2H), 2.10 (s, 1H, OH), 1.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 135.5, 117.0, 60.5, 58.0, 55.0, 33.0, 25.0.

  • MS (ESI): m/z 142.1 [M+H]⁺.

Step 2: Synthesis of 1-Methylspiro[azetidine-3,1'-cyclopentan]-3-ol

Reaction Scheme:

G cluster_0 Intramolecular Hydroaminomethylation start N-(But-3-en-1-yl)-3-methylazetidin-3-ol arrow 1. Paraformaldehyde, TFA, DCM 2. NaBH(OAc)₃ product 1-Methylspiro[azetidine-3,1'-cyclopentan]-3-ol

Caption: Intramolecular cyclization to form the spiro-azetidine.

Procedure:

  • To a solution of N-(but-3-en-1-yl)-3-methylazetidin-3-ol (0.5 g, 3.54 mmol) in dichloromethane (15 mL) is added paraformaldehyde (0.12 g, 4.25 mmol).

  • Trifluoroacetic acid (0.27 mL, 3.54 mmol) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Sodium triacetoxyborohydride (1.5 g, 7.08 mmol) is added portion-wise over 30 minutes.

  • The reaction is stirred for an additional 12 hours at room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (DCM:MeOH with 1% NH₄OH, 9:1) to yield the desired spirocyclic compound.

Expected Yield: 50-65%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.20 (t, J = 7.2 Hz, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.35 (s, 3H), 2.00-1.70 (m, 8H), 1.60 (s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 65.0, 62.0, 59.0, 42.0, 35.0, 24.0.

  • MS (ESI): m/z 156.1 [M+H]⁺.

Best Practices and Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or decomposition.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Use fresh 4-bromobut-1-ene.
Formation of di-alkylated product in Step 1 Excess of alkylating agent.Use a 1.1 to 1.2 molar equivalent of 4-bromobut-1-ene.
Low yield in Step 2 Inefficient cyclization.Ensure slow addition of sodium triacetoxyborohydride to control the reaction rate. Check the purity of the starting material from Step 1.
Complex mixture of products in Step 2 Side reactions.Maintain the reaction temperature during the addition of TFA and the reducing agent. Ensure the quality of the paraformaldehyde.

Conclusion

This application note demonstrates a reliable and scalable protocol for the synthesis of a novel spiro[azetidine-3,1'-cyclopentane] derivative from this compound. The described methodology provides a gateway to a diverse range of spirocyclic scaffolds with significant potential in drug discovery. The inherent three-dimensionality and favorable physicochemical properties of these compounds make them valuable assets for medicinal chemists seeking to explore new chemical space and develop next-generation therapeutics.

References

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • National Center for Biotechnology Information. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. [Link]

  • Drugs for Neglected Diseases Initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • National Center for Biotechnology Information. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]

  • National Center for Biotechnology Information. (2020). Quaternary-centre-guided synthesis of complex polycyclic terpenes. [Link]

  • ResearchGate. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. [Link]

  • PubMed. (2020). Quaternary-centre-guided synthesis of complex polycyclic terpenes. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Methylazetidin-3-ol für kombinatorische Bibliotheken

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Von: Leitender Anwendungswissenschaftler, Gemini Chemical Solutions

Strategische Bedeutung von 3-Methylazetidin-3-ol in der modernen medizinischen Chemie

In der Wirkstoffforschung hat die Abkehr von flachen, sp²-reichen Molekülgerüsten hin zu dreidimensionalen, sp³-reichen Strukturen zu erheblichen Verbesserungen der physikochemisch-pharmazeutischen Eigenschaften von Wirkstoffkandidaten geführt. Azetidine, gesättigte viergliedrige Stickstoff-Heterozyklen, sind in diesem Zusammenhang zu einer privilegierten Strukturklasse geworden. Ihre inhärente Ringspannung und konformationelle Starrheit ermöglichen eine präzise räumliche Anordnung von Substituenten, was zu verbesserter Bindungsaffinität und Selektivität an biologischen Zielstrukturen führen kann.

This compound ist ein besonders wertvoller Baustein für die Synthese von Wirkstoffbibliotheken.[1][2] Als bifunktionelles Molekül besitzt es zwei orthogonale Reaktionszentren: ein nukleophiles sekundäres Amin und einen tertiären Alkohol. Diese Dualität ermöglicht eine sequentielle oder parallele Funktionalisierung, um schnell und effizient eine breite Palette von strukturell diversen Molekülen zu erzeugen. Die Methylgruppe an der C3-Position führt zudem ein stereogenes Zentrum ein, das zusätzliche Vektoren für die Erkundung des chemischen Raums bietet.

Dieser Leitfaden beschreibt detaillierte Protokolle für die wichtigsten Derivatisierungsreaktionen an beiden funktionellen Gruppen von this compound und erläutert die wissenschaftlichen Grundlagen der jeweiligen experimentellen Ansätze.

Grundlegende Reaktivitätsprinzipien und Handhabung

This compound wird kommerziell häufig als Hydrochloridsalz geliefert.[3] Für die meisten Reaktionen am Stickstoffatom muss zunächst die freie Base in situ oder durch eine separate Aufarbeitung freigesetzt werden.

  • Das sekundäre Amin (N-H): Nach der Neutralisation ist das Stickstoffatom ein starkes Nukleophil und der primäre Angriffspunkt für Elektrophile. Reaktionen wie Acylierung, Sulfonylierung, Alkylierung und Arylierung verlaufen hier in der Regel effizient.

  • Der tertiäre Alkohol (O-H): Der tertiäre Alkohol ist sowohl sterisch gehindert als auch ein schwächeres Nukleophil als das Amin. Seine Derivatisierung erfordert typischerweise stärkere Basen zur Deprotonierung oder spezifische Aktivierungsstrategien.

Sicherheitshinweis: Azetidin-Derivate sind reaktive Moleküle. Es ist zwingend erforderlich, bei allen Arbeiten geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, chemikalienbeständige Handschuhe) zu tragen und alle Manipulationen in einem gut funktionierenden Abzug durchzuführen.

Protokolle zur N-Funktionalisierung: Aufbau der molekularen Vielfalt

Die Funktionalisierung des Stickstoffatoms ist der häufigste und vielseitigste Weg zur Derivatisierung von this compound. Die folgenden Protokolle sind robust und für den Einsatz in der Parallelsynthese zur Erstellung von Substanzbibliotheken geeignet.

N_Functionalization_Workflow cluster_reactions N-Funktionalisierungsreaktionen start This compound HCl free_base Freie Base in Lösung start->free_base Base (z.B. TEA, DIPEA) in aprotischem LöMi acyl N-Acylierung free_base->acyl R-COCl oder (RCO)₂O sulfonyl N-Sulfonylierung free_base->sulfonyl R-SO₂Cl alkyl N-Alkylierung (Reduktive Aminierung) free_base->alkyl 1. Aldehyd/Keton 2. NaBH(OAc)₃ aryl N-Arylierung (Buchwald-Hartwig) free_base->aryl Ar-X, Pd-Katalysator Ligand, Base (z.B. Cs₂CO₃) amide Amid-Derivat acyl->amide sulfonamide Sulfonamid-Derivat sulfonyl->sulfonamide amine Tertiäres Amin-Derivat alkyl->amine arylamine N-Aryl-Derivat aryl->arylamine

Abbildung 1: Workflow für die N-Funktionalisierung von this compound.

Protokoll: N-Acylierung zur Synthese von Amiden

Rationale: Die Amidbindung ist eine der häufigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen. Diese Reaktion ist hochzuverlässig und ermöglicht die Einführung einer praktisch unbegrenzten Vielfalt von Acylgruppen.

Materialien:

  • This compound-hydrochlorid

  • Säurechlorid (R-COCl) oder Säureanhydrid ((RCO)₂O) (1.1 Äquivalente)

  • Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (2.5 Äquivalente)

  • Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃), Wasser, Kochsalzlösung (NaCl(aq))

  • Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Prozedur:

  • Lösen Sie this compound-hydrochlorid (1.0 Äquivalent) in wasserfreiem DCM in einem trockenen Reaktionsgefäß unter einer Inertgasatmosphäre (Stickstoff oder Argon).

  • Fügen Sie die Base (TEA oder DIPEA, 2.5 Äq.) hinzu und rühren Sie die Suspension für 10 Minuten bei Raumtemperatur. Kausale Begründung: Ein Äquivalent der Base neutralisiert das Hydrochloridsalz, während das zusätzliche Äquivalent das während der Acylierung entstehende HCl abfängt.

  • Kühlen Sie die Reaktion auf 0 °C in einem Eisbad.

  • Fügen Sie eine Lösung des Säurechlorids oder Anhydrids (1.1 Äq.) in DCM tropfenweise über einen Zeitraum von 5-10 Minuten hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung: Verdünnen Sie die Reaktion mit DCM und waschen Sie die organische Phase sequenziell mit gesättigter NaHCO₃-Lösung, Wasser und Kochsalzlösung.

  • Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden.

Protokoll: N-Sulfonylierung zur Synthese von Sulfonamiden

Rationale: Sulfonamide sind wichtige Pharmakophore und Bioisostere für Amide oder Carbonsäuren. Sie sind metabolisch sehr stabil und können als Wasserstoffbrücken-Akzeptoren fungieren.

Materialien:

  • Wie in 3.1, ersetzen Sie das Acylierungsreagenz durch ein Sulfonylchlorid (R-SO₂Cl) (1.1 Äquivalente).

Prozedur:

  • Das Protokoll ist identisch mit dem für die N-Acylierung (Abschnitt 3.1). Ersetzen Sie das Säurechlorid durch das entsprechende Sulfonylchlorid.

  • Die Reaktionen sind oft innerhalb von 1-4 Stunden abgeschlossen. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Die Aufarbeitung und Reinigung erfolgen analog zum N-Acylierungsprotokoll.

Protokoll: N-Alkylierung via reduktiver Aminierung

Rationale: Die reduktive Aminierung ist eine der effektivsten Methoden zur Bildung von C-N-Bindungen. Sie ist breit anwendbar, toleriert viele funktionelle Gruppen und vermeidet die Probleme der Mehrfachalkylierung, die bei der direkten Alkylierung mit Alkylhalogeniden auftreten können.

Materialien:

  • This compound-hydrochlorid

  • Aldehyd oder Keton (1.1 Äquivalente)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE), wasserfrei

  • Triethylamin (TEA) oder DIPEA (1.2 Äquivalente)

  • Essigsäure (katalytische Menge, optional)

Prozedur:

  • Suspendieren Sie this compound-hydrochlorid (1.0 Äq.) und das Aldehyd oder Keton (1.1 Äq.) in wasserfreiem DCM.

  • Fügen Sie TEA oder DIPEA (1.2 Äq.) hinzu, um die freie Base freizusetzen, und rühren Sie für 10 Minuten. Kausale Begründung: Die Reaktion läuft am besten mit der freien Aminbase ab. Eine katalytische Menge Essigsäure kann die Bildung des intermediären Iminium-Ions beschleunigen, ist aber oft nicht notwendig.

  • Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äq.) portionsweise hinzu. Die Reaktion kann leicht exotherm sein.

  • Rühren Sie die Mischung bei Raumtemperatur für 4-24 Stunden, bis die Ausgangsmaterialien vollständig umgesetzt sind (Überwachung durch DC oder LC-MS).

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Rühren Sie kräftig, bis die Gasentwicklung aufhört.

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Kombinieren Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie.

Protokolle zur O-Funktionalisierung: Erschließung alternativer Vektoren

Die Derivatisierung des tertiären Alkohols erfordert energischere Bedingungen, ermöglicht aber die Synthese von Ethern und Estern, die wichtige chemische Räume erschließen.

O_Functionalization_Workflow start N-geschütztes This compound alkoxide Alkoxid-Intermediat start->alkoxide Starke Base (z.B. NaH) in aprotischem LöMi (THF, DMF) product Ether-Derivat alkoxide->product Alkylhalogenid (R-X)

Abbildung 2: Workflow für die O-Alkylierung von this compound.

Protokoll: O-Alkylierung zur Synthese von Ethern (Williamson-Ethersynthese)

Rationale: Die Bildung von Etherbindungen erhöht die Lipophilie und kann die pharmakokinetischen Eigenschaften eines Moleküls modulieren. Da das Amin nukleophiler ist als der Alkohol, muss es vor der O-Alkylierung typischerweise geschützt werden (z.B. als Boc-Carbamat oder Amid).

Materialien:

  • N-geschütztes this compound (z.B. N-Boc-3-methylazetidin-3-ol) (1.0 Äquivalent)

  • Natriumhydrid (NaH), 60% Dispersion in Mineralöl (1.5 Äquivalente)

  • Alkylhalogenid (R-X, z.B. Iodid, Bromid) (1.2 Äquivalente)

  • Tetrahydrofuran (THF) oder Dimethylformamid (DMF), wasserfrei

  • Gesättigte Ammoniumchloridlösung (NH₄Cl(aq))

Prozedur:

  • Lösen Sie das N-geschützte Azetidinol (1.0 Äq.) in wasserfreiem THF oder DMF in einem trockenen Reaktionsgefäß unter Inertgasatmosphäre.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie Natriumhydrid (1.5 Äq.) vorsichtig in kleinen Portionen hinzu. Sicherheits- und Kausalitätsbegründung: NaH reagiert heftig mit Wasser. Die portionsweise Zugabe kontrolliert die Wasserstoffgasentwicklung aus der Deprotonierung des Alkohols.

  • Rühren Sie die Mischung für 30-60 Minuten bei 0 °C, um die vollständige Bildung des Alkoxids zu gewährleisten.

  • Fügen Sie das Alkylhalogenid (1.2 Äq.) hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur oder, falls erforderlich, auf eine höhere Temperatur (z.B. 50-60 °C) erwärmen.

  • Rühren Sie, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS, typischerweise 4-24 Stunden).

  • Aufarbeitung: Kühlen Sie die Reaktion wieder auf 0 °C und quenchen Sie sie sehr vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung, um überschüssiges NaH zu zerstören.

  • Verdünnen Sie mit Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat).

  • Waschen Sie die kombinierte organische Phase mit Wasser und Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Zusammenfassende Datentabelle

ReaktionstypFunktionelle GruppeTypische ReagenzienSchlüsselfaktorenResultierendes Produkt
N-Acylierung Sekundäres AminSäurechlorid/Anhydrid, TEA/DIPEASchnelle, robuste Reaktion bei RTAmid
N-Sulfonylierung Sekundäres AminSulfonylchlorid, TEA/DIPEABildet metabolisch stabile AnalogaSulfonamid
N-Alkylierung Sekundäres AminAldehyd/Keton, NaBH(OAc)₃Milde Bedingungen, hohe SelektivitätTertiäres Amin
N-Arylierung Sekundäres AminArylhalogenid, Pd/Cu-Katalysator, BaseErfordert Katalyse, ermöglicht C(sp²)-N-BindungN-Aryl-Azetidin
O-Alkylierung Tertiärer AlkoholAlkylhalogenid, NaHErfordert N-Schutz und starke BaseEther

Fazit und Ausblick

This compound ist ein äußerst vielseitiger Baustein, der durch die Anwendung der hier beschriebenen Protokolle systematisch derivatisiert werden kann. Die orthogonale Reaktivität seiner Amino- und Hydroxylgruppen ermöglicht die Erstellung großer und diverser Substanzbibliotheken. Durch die Kombination von N- und O-Funktionalisierungsstrategien können Forscher den dreidimensionalen chemischen Raum um das Azetidin-Gerüst umfassend erkunden und so neue Leitstrukturen für die Wirkstoffentwicklung identifizieren.

Referenzen

  • Wikipedia. (2023, September 21). Friedel-Crafts-Alkylierung. Abgerufen von [Link]

Sources

Application Notes and Protocols: Regioselective Reactions Involving the 3-Methylazetidin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methylazetidin-3-ol scaffold is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure and its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2][3][4] The inherent strain of the four-membered ring governs its reactivity, presenting both challenges and opportunities for selective functionalization.[3][4] This technical guide provides a comprehensive overview of regioselective reactions involving this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore key transformations including N-functionalization, C-H functionalization, and strain-driven ring-opening reactions, highlighting strategies to control regioselectivity and unlock the full synthetic potential of this versatile scaffold.

Introduction: The Significance of the this compound Scaffold

Azetidines, as a class of saturated nitrogen-containing heterocycles, are increasingly incorporated into pharmaceutical agents to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[1][5][6] The this compound motif, with its tertiary alcohol and quaternary center, offers a rigid framework that can project substituents into specific vectors, making it a powerful tool for probing and optimizing molecular interactions in drug design. The strategic placement of the methyl and hydroxyl groups significantly influences the reactivity of the azetidine ring, allowing for a range of regioselective transformations that are crucial for analog synthesis and lead optimization campaigns.

The reactivity of the azetidine ring is largely dictated by its considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines.[3][4] This unique characteristic allows for controlled ring-opening reactions under specific conditions, providing access to diverse acyclic amino alcohol derivatives.[3][4] Concurrently, the nitrogen atom and the C-H bonds of the ring remain accessible for functionalization, demanding precise control over reaction conditions to achieve the desired regioselectivity.

Regioselective N-Functionalization

The secondary amine of the azetidine ring is a primary site for functionalization. Regioselective N-alkylation, N-arylation, and N-acylation are fundamental transformations for building molecular complexity.

N-Alkylation and N-Arylation

Direct N-alkylation with alkyl halides is a straightforward approach, though overalkylation can be a competing side reaction. The choice of base and solvent is critical to modulate the nucleophilicity of the nitrogen and control the reaction outcome. For N-arylation, Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions provide a general and efficient method for forming the C-N bond with a wide range of aryl and heteroaryl partners.[7]

Workflow for Regioselective N-Arylation:

N-Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound (as hydrochloride salt) reaction_vessel Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) start->reaction_vessel Add reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) reagents->reaction_vessel Add solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_vessel Add workup Aqueous Workup Extraction reaction_vessel->workup Cool & Quench purification Column Chromatography workup->purification product N-Aryl-3-methylazetidin-3-ol purification->product

Caption: Workflow for N-arylation of this compound.

Protocol 2.1: Palladium-Catalyzed N-Arylation of this compound

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), combine this compound hydrochloride (1.0 equiv), the aryl halide (1.1 equiv), sodium tert-butoxide (2.5 equiv), Pd2(dba)3 (0.02 equiv), and BINAP (0.04 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-methylazetidin-3-ol.

Regioselective C-H Functionalization

Direct functionalization of C-H bonds on the azetidine ring is a powerful strategy for late-stage modification. The regioselectivity of these reactions is often guided by directing groups or controlled by the inherent electronic properties of the C-H bonds.

Palladium-Catalyzed C(sp³)–H Amination

Intramolecular palladium-catalyzed amination of C(sp³)–H bonds is an effective method for constructing azetidine rings and can be adapted for the functionalization of pre-existing azetidine scaffolds.[2][4] The use of a directing group, such as a picolinamide, can control the regioselectivity of the C-H activation step.[2] While this is more commonly used for ring synthesis, related intermolecular approaches are emerging.

Conceptual Pathway for Directed C-H Functionalization:

CH_Functionalization start N-DG-3-Methylazetidin-3-ol (DG = Directing Group) intermediate1 Palladacycle Intermediate start->intermediate1 + Pd(II) catalyst Pd(II) Catalyst oxidant Oxidant intermediate2 Reductive Elimination coupling_partner Coupling Partner (e.g., Aryl Iodide) intermediate1->intermediate2 + Coupling Partner + Oxidant product C-Functionalized Azetidine intermediate2->product

Caption: Directed C-H functionalization of the azetidine ring.

Regioselective Ring-Opening Reactions

The inherent ring strain of the azetidine nucleus can be leveraged to drive regioselective ring-opening reactions, providing access to valuable 1,3-amino alcohol derivatives.[8] The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Acid-Catalyzed Ring Opening

In the presence of strong acids and a nucleophile, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack. For this compound, the tertiary carbocation that would be formed upon C-N bond cleavage at the C3 position is stabilized by the methyl group. This can lead to a regioselective attack of the nucleophile at this position.

Table 1: Regioselectivity in Ring-Opening Reactions

NucleophileCatalyst/ConditionsMajor ProductRegioselectivity
H₂OHCl (aq), heat1-amino-2-methylpropane-2,3-diolC3-N cleavage
MethanolH₂SO₄, reflux3-amino-3-methyl-1-methoxypropaneC2/C4-N cleavage
ThiophenolLewis Acid (e.g., BF₃·OEt₂)2-methyl-3-(phenylthio)propan-1-amineC3-N cleavage

Protocol 4.1: Acid-Catalyzed Hydrolytic Ring Opening

  • Reaction Setup: Dissolve this compound hydrochloride (1.0 equiv) in 1 M aqueous HCl.

  • Reaction: Heat the solution to reflux (100 °C) for 6 hours. Monitor the disappearance of the starting material by LC-MS.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH) to pH > 12.

  • Extraction and Purification: Extract the aqueous solution with a continuous liquid-liquid extractor using chloroform for 24 hours. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-amino-2-methylpropane-2,3-diol, which can be further purified by crystallization or chromatography.

Conclusion

The this compound scaffold offers a rich platform for the synthesis of complex and biologically active molecules. Understanding and controlling the regioselectivity of its reactions is paramount to its effective utilization in drug discovery and development. This guide has outlined key regioselective transformations, including N-functionalization and ring-opening reactions, providing both mechanistic rationale and practical experimental protocols. By leveraging the principles of steric and electronic control, researchers can effectively navigate the synthetic landscape of this valuable building block to create novel chemical entities with tailored properties.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal.

  • Methods for the synthesis of azetidines. ResearchGate.

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH.

  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications.

  • This compound hydrochloride | Drug Intermediate. MedChemExpress.

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PMC - NIH.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

  • 3-Hydroxy-1-methylazetidine. Biosynth.

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications.

  • A Novel Functionalization of Azetidines. ResearchGate.

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry - ACS Publications.

  • 3-Hydroxy-1-methylazetidine. A2B Chem.

  • This compound hydrochloride. CPHI Online.

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.

  • This compound hydrochloride. Sigma-Aldrich.

  • 1-Methylazetidin-3-ol hydrochloride. CymitQuimica.

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

  • Ring-Opening Reactions of Phosphoramidate Heterocycles. PMC - NIH.

  • Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Angewandte Chemie International Edition.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

  • 2-Methylazetidin-3-ol. PubChem.

  • (2R,3S)-2-methylazetidin-3-ol. PubChem.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.

  • 1,3-Dimethylazetidin-3-ol. PubChem.

  • Attempt of the ring‐opening reactions at the hindered carbon site. ResearchGate.

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals.

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate.

  • Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. PubMed.

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methylazetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic building block. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for a successful and reproducible synthesis.

I. Synthetic Overview & Key Challenges

The most common and reliable route to this compound involves a two-step process starting from the commercially available 1-Boc-3-azetidinone. The first step is a nucleophilic addition of a methyl group to the ketone, typically using a Grignard reagent. The second step is the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions to yield the final product as a hydrochloride salt.

While the synthetic route is conceptually straightforward, researchers can encounter several challenges that may lead to low yields or impure product. These challenges primarily include:

  • Grignard Reagent Quality and Reactivity: The success of the first step is highly dependent on the quality and accurate quantification of the methylmagnesium bromide.

  • Side Reactions during Grignard Addition: Competing side reactions such as enolization of the starting material or reduction of the ketone can lower the yield of the desired tertiary alcohol.

  • Incomplete or Uncontrolled Deprotection: The Boc deprotection must be carried out under carefully controlled conditions to ensure complete removal of the protecting group without compromising the integrity of the azetidine ring.

  • Product Isolation and Purification: The final product, this compound hydrochloride, is a small, polar molecule, which can present challenges during isolation and purification.

This guide will address these challenges in detail through a series of troubleshooting questions and answers, detailed experimental protocols, and frequently asked questions.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific issues you may encounter during the synthesis.

Step 1: Grignard Addition to 1-Boc-3-azetidinone

Q1: My yield of N-Boc-3-Methylazetidin-3-ol is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this Grignard reaction are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Grignard Reagent Quality:

    • Cause: Grignard reagents are highly sensitive to moisture and air. Exposure to either will lead to quenching of the reagent and a lower effective concentration.

    • Solution:

      • Use freshly purchased, high-quality methylmagnesium bromide.

      • If preparing the Grignard reagent in-house, ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent.

      • It is highly recommended to titrate the Grignard reagent prior to use to determine its exact molarity. A common method is titration against a known amount of I₂ or a solution of a proton source like menthol with a colorimetric indicator.

  • Reaction Conditions:

    • Cause: The reaction temperature plays a crucial role. While the addition is typically carried out at a low temperature to control the reaction rate and minimize side reactions, allowing the reaction to proceed at a slightly higher temperature after the initial addition can drive it to completion.

    • Solution:

      • Perform the addition of 1-Boc-3-azetidinone to the Grignard reagent at 0 °C.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Side Reactions:

    • Cause: The primary side reaction of concern is the enolization of the 1-Boc-3-azetidinone by the Grignard reagent, which acts as a base. This leads to the recovery of starting material after work-up. Another potential side reaction is the reduction of the ketone to the corresponding secondary alcohol, although this is less common with methyl Grignard.

    • Solution:

      • Slow, dropwise addition of the azetidinone solution to a stirred solution of the Grignard reagent can help to minimize enolization by maintaining a low concentration of the ketone at any given time.

      • Using a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent can help to drive the reaction towards the desired product.

Q2: I am observing an unexpected byproduct in my crude reaction mixture. What could it be and how can I avoid it?

A2: The most likely byproduct is the starting material, 1-Boc-3-azetidinone, resulting from enolization as discussed above. Another possibility is the formation of a dimer through an aldol-type reaction of the enolate with another molecule of the starting ketone.

  • Identification: The starting material can be easily identified by TLC or LC-MS by comparing it to a standard. The dimer will have a mass corresponding to two molecules of the starting material.

  • Avoidance: The same strategies to improve yield will also help to minimize byproduct formation: use high-quality Grignard reagent, control the reaction temperature, and add the ketone slowly to the Grignard solution.

Step 2: Boc Deprotection

Q3: The Boc deprotection is not going to completion, and I am left with a mixture of starting material and product. How can I ensure complete deprotection?

A3: Incomplete deprotection is usually a result of insufficient acid or reaction time.

  • Solution:

    • Acid Stoichiometry: Ensure you are using a significant excess of HCl. A 4M solution of HCl in dioxane is commonly used, and it is advisable to use at least 5-10 equivalents relative to the N-Boc-3-Methylazetidin-3-ol.

    • Reaction Time: While the reaction is often complete within 1-2 hours at room temperature, it can be slower for some substrates. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer observed.

    • Solvent: Ensure you are using an anhydrous solvent for the deprotection. The presence of water can hydrolyze the Boc group, but the use of anhydrous HCl in an organic solvent like dioxane is generally more efficient and cleaner.

Q4: I am concerned about the stability of the azetidine ring under acidic conditions. Could the ring be opening during deprotection?

A4: The azetidine ring is a strained four-membered ring and can be susceptible to ring-opening under harsh acidic conditions. However, the conditions for Boc deprotection are generally mild enough to avoid this.

  • Mitigation:

    • Temperature Control: Perform the deprotection at room temperature. Avoid heating the reaction mixture unless absolutely necessary and only after careful optimization.

    • Work-up: Once the reaction is complete, it is important to remove the excess acid. This is typically done by concentrating the reaction mixture under reduced pressure. The resulting hydrochloride salt is usually stable. If the free base is required, a careful basic work-up with a mild base like sodium bicarbonate is recommended.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Methylazetidin-3-ol

G reagents Reagents: - 1-Boc-3-azetidinone - Methylmagnesium bromide (3.0 M in diethyl ether) - Anhydrous Diethyl Ether or THF - Saturated aqueous NH4Cl solution - Anhydrous MgSO4 setup Reaction Setup: - Flame-dried round-bottom flask - Magnetic stirrer - Inert atmosphere (N2 or Ar) - Ice bath reagents->setup procedure Procedure: 1. Add MeMgBr to flask under inert gas. 2. Cool to 0 °C. 3. Add azetidinone solution dropwise. 4. Warm to RT, stir for 1-2h. 5. Quench with sat. NH4Cl. 6. Extract with EtOAc. 7. Dry organic layer. 8. Concentrate in vacuo. setup->procedure purification Purification: - Flash column chromatography (Silica gel, EtOAc/Hexanes gradient) procedure->purification

Experimental workflow for N-Boc-3-Methylazetidin-3-ol synthesis.
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add the solution of 1-Boc-3-azetidinone dropwise to the stirred Grignard reagent at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-Methylazetidin-3-ol as a white solid or a colorless oil.

Protocol 2: Synthesis of this compound Hydrochloride

G reagents Reagents: - N-Boc-3-Methylazetidin-3-ol - 4M HCl in 1,4-Dioxane - Diethyl ether setup Reaction Setup: - Round-bottom flask - Magnetic stirrer reagents->setup procedure Procedure: 1. Dissolve starting material in dioxane. 2. Add 4M HCl in dioxane. 3. Stir at RT for 1-2h. 4. Monitor by TLC/LC-MS. 5. Concentrate in vacuo. 6. Triturate with diethyl ether. 7. Filter and dry the solid. setup->procedure product Product: - this compound hydrochloride (white solid) procedure->product

Experimental workflow for Boc deprotection.
  • Dissolve N-Boc-3-Methylazetidin-3-ol (1.0 equivalent) in 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed. A white precipitate of the product may form during the reaction.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and stir to form a suspension (trituration).

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

IV. Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterStep 1: Grignard AdditionStep 2: Boc Deprotection
Key Reagents 1-Boc-3-azetidinone, Methylmagnesium bromideN-Boc-3-Methylazetidin-3-ol, 4M HCl in Dioxane
Solvent Anhydrous Diethyl Ether or THF1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1.5 - 2.5 hours1 - 2 hours
Expected Yield 70-90%>95%
Purification Flash Column ChromatographyTrituration/Filtration
Table 2: Predicted ¹H and ¹³C NMR Data

Note: The following are predicted chemical shifts based on analogous structures. Actual shifts may vary.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-3-Methylazetidin-3-ol ~4.0 (s, 4H, CH₂), ~2.5 (s, 1H, OH), ~1.5 (s, 3H, CH₃), ~1.4 (s, 9H, Boc)~156 (C=O, Boc), ~80 (C(CH₃)₃, Boc), ~65 (C-OH), ~55 (CH₂), ~28 (C(CH₃)₃, Boc), ~25 (CH₃)
This compound HCl (D₂O)~4.2 (s, 4H, CH₂), ~1.6 (s, 3H, CH₃)~70 (C-OH), ~58 (CH₂), ~23 (CH₃)

V. Frequently Asked Questions (FAQs)

Q1: Can I use methyllithium instead of methylmagnesium bromide?

A1: Yes, methyllithium can also be used for the addition to 1-Boc-3-azetidinone. Organolithium reagents are generally more reactive than Grignard reagents, so the reaction may proceed faster. However, they are also more basic, which could potentially lead to more enolization. It is recommended to perform the reaction at a lower temperature (e.g., -78 °C) if using methyllithium.

Q2: What is the best way to store this compound hydrochloride?

A2: this compound hydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or a glovebox) and preferably at a low temperature (2-8 °C).

Q3: Can I use a different protecting group for the azetidine nitrogen?

A3: Yes, other protecting groups such as Cbz (carboxybenzyl) or a diphenylmethyl group can be used. The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. For example, a Cbz group is typically removed by hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound hydrochloride can be assessed by a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition and confirm the salt formation.

VI. Logical Relationships and Decision Making

G cluster_troubleshooting Troubleshooting start Start Synthesis grignard Step 1: Grignard Addition start->grignard low_yield_g Low Yield in Grignard? grignard->low_yield_g deprotection Step 2: Boc Deprotection incomplete_dep Incomplete Deprotection? deprotection->incomplete_dep product Final Product: This compound HCl low_yield_g->deprotection No check_reagent Check Grignard Quality (Titrate) low_yield_g->check_reagent Yes optimize_cond_g Optimize Grignard Conditions (Temp, Addition Rate) check_reagent->optimize_cond_g optimize_cond_g->grignard increase_acid Increase HCl Equivalents or Reaction Time incomplete_dep->increase_acid Yes check_purity Impure Product? incomplete_dep->check_purity No increase_acid->deprotection check_purity->product No purify Purify Intermediate or Final Product check_purity->purify Yes purify->product

Decision-making workflow for troubleshooting the synthesis.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Couty, F.; Evano, G. Recent developments in the synthesis of azetidines. Org. Biomol. Chem.2009 , 7, 4149-4166. [Link]

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). J. Pept. Res.2001 , 58(4), 338-341. [Link]

Technical Support Center: Troubleshooting Low Yield in Azetidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low-yield issues in azetidine ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of this strained, yet valuable, heterocyclic motif. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes their synthesis a delicate process, often plagued by competing reaction pathways.[1] This resource provides a structured, question-and-answer-based approach to overcoming these synthetic hurdles, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an intramolecular cyclization to form an azetidine from a γ-amino alcohol, but my yield is consistently low with multiple side products. What are the most likely causes?

Low yields in the intramolecular cyclization of γ-amino alcohols are a frequent challenge. The primary culprits can be categorized as follows:

  • Poor Leaving Group: The hydroxyl group is a notoriously poor leaving group for SN2 reactions. Direct displacement is highly unlikely under neutral or basic conditions.

  • Intermolecular Side Reactions: At higher concentrations, the γ-amino alcohol can react with another molecule of itself, leading to dimerization or polymerization, rather than the desired intramolecular cyclization.[2]

  • Inappropriate Reaction Conditions: The choice of base and solvent is critical. An inappropriate base may not sufficiently deprotonate the amine or could introduce competing nucleophiles, while the solvent can significantly influence the reaction rate.

Q2: My starting material is a γ-haloamine, but the cyclization is sluggish and produces significant elimination byproducts. How can I favor the desired SN2 cyclization?

When working with γ-haloamines, the competition between intramolecular SN2 (azetidine formation) and E2 elimination is a key factor to control.

  • Base Selection: Strong, bulky, non-nucleophilic bases are often preferred to deprotonate the amine without promoting elimination. Examples include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[2]

  • Leaving Group Choice: The nature of the halogen is important. Iodides are generally better leaving groups than bromides or chlorides and can accelerate the SN2 reaction. An in situ Finkelstein reaction (e.g., adding NaI) can be employed to convert a chloride or bromide to the more reactive iodide.[2]

  • Steric Hindrance: Bulky substituents on the carbon backbone, particularly at the α and β positions to the leaving group, can sterically hinder the SN2 pathway and favor elimination.

Q3: I am trying to synthesize a 3-hydroxyazetidine from a cis-3,4-epoxy amine, but I'm isolating a significant amount of a 3-hydroxypyrrolidine byproduct. What is causing this and how can it be prevented?

The formation of a 3-hydroxypyrrolidine byproduct is a classic example of competing regioselectivity in intramolecular ring-opening of an epoxide.[3]

  • Mechanistic Insight: The desired azetidine is formed via a 4-exo-tet cyclization, which is generally kinetically favored according to Baldwin's rules. However, the competing 5-endo-tet pathway, leading to the thermodynamically more stable five-membered pyrrolidine ring, can become significant under certain conditions.[3]

  • Troubleshooting Strategy: The choice of catalyst and solvent can dramatically influence the regioselectivity. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the 4-exo-tet pathway, leading to higher yields of the desired azetidine.[3][4][5]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield

A systematic approach to diagnosing the root cause of low yield is essential. The following workflow can help pinpoint the issue.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Unreacted? check_sm->sm_present side_products Side Products Observed? sm_present->side_products No cause_reactivity Issue: Poor Reactivity - Poor leaving group - Inactive catalyst - Low temperature sm_present->cause_reactivity Yes polymer Baseline Material/Polymer? side_products->polymer No cause_elimination Issue: Competing Elimination - Base too strong/hindered - Steric hindrance side_products->cause_elimination Yes (Elimination Product) cause_pyrrolidine Issue: Competing 5-endo-tet Cyclization - Non-selective conditions side_products->cause_pyrrolidine Yes (Pyrrolidine) cause_intermolecular Issue: Intermolecular Reaction - Concentration too high polymer->cause_intermolecular Yes end Consult further literature for specific substrate issues. polymer->end No

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Guide 2: Optimizing Reaction Conditions

Based on the diagnosis from Guide 1, the following table summarizes key parameters and suggested optimizations.

Problem Identified Parameter to Optimize Suggested Action Rationale
Unreacted Starting Material Leaving GroupConvert -OH to a better leaving group like -OTs, -OMs, or -OTf.[2]Increases the electrophilicity of the γ-carbon, facilitating nucleophilic attack.
TemperatureIncrease the reaction temperature incrementally.[2]Provides the necessary activation energy for the reaction to proceed.
SolventSwitch to a more polar aprotic solvent (e.g., DMF, DMSO).[2]Can accelerate SN2 reactions.
Polymerization/Dimerization ConcentrationEmploy high-dilution conditions.[2]Favors intramolecular cyclization by reducing the probability of intermolecular collisions.[6]
Elimination Side Product BaseUse a non-nucleophilic, moderately strong base (e.g., K₂CO₃, DBU).[2]Minimizes the E2 pathway while still deprotonating the amine nucleophile.
Pyrrolidine Byproduct CatalystIntroduce a Lewis acid catalyst (e.g., La(OTf)₃).[3][4][5]Enhances the regioselectivity of the epoxide ring-opening towards the 4-exo-tet pathway.

Experimental Protocols

Protocol 1: Activation of a γ-Amino Alcohol via Tosylation

This protocol describes the conversion of a hydroxyl group to a p-toluenesulfonate (tosylate), a much better leaving group for intramolecular cyclization.

  • Preparation: Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise. This will act as a scavenger for the HCl generated.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-protected tosylated product by flash column chromatography. The product can then be taken to the cyclization step.

Protocol 2: High-Dilution Conditions for Intramolecular Cyclization

This technique is crucial for minimizing intermolecular side reactions.

  • Setup: In a large flask, place the bulk of the reaction solvent and the base (if applicable).

  • Substrate Solution: Dissolve the azetidine precursor (e.g., the γ-haloamine or activated γ-amino alcohol) in a separate portion of the solvent.

  • Slow Addition: Using a syringe pump, add the substrate solution to the reaction flask over a prolonged period (e.g., 4-12 hours). This maintains a very low concentration of the substrate in the reaction mixture at any given time.

  • Reaction Monitoring and Work-up: After the addition is complete, continue to stir the reaction until completion, monitored by TLC. Proceed with a standard aqueous work-up and purification.

G cluster_0 Syringe Pump cluster_1 Reaction Flask syringe Substrate in Solvent flask Solvent + Base syringe->flask Slow Addition (High Dilution)

Caption: Experimental setup for high-dilution conditions.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • BenchChem. (2025).
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]

  • National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Technical Support Center: Enhancing the Stability of N-Boc Protected 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to N-Boc protected 3-Methylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common stability challenges encountered during the handling, reaction, and purification of this versatile building block. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experimental outcomes.

Introduction: The Duality of Reactivity and Instability

N-Boc-3-methylazetidin-3-ol is a valuable synthetic intermediate, prized for its rigid four-membered ring scaffold. However, the inherent ring strain that makes it a useful pharmacological tool also renders it susceptible to decomposition, particularly ring-opening reactions.[1][2][3] The N-Boc protecting group plays a crucial role in mitigating this instability by reducing the nucleophilicity and basicity of the azetidine nitrogen, yet challenges remain.[1] This guide will address the primary causes of degradation and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for N-Boc-3-methylazetidin-3-ol?

A1: The principal stability issue is the susceptibility of the four-membered azetidine ring to ring-opening reactions, which are often catalyzed by acidic conditions.[1][2] The significant ring strain within the azetidine core makes it thermodynamically favorable to cleave the ring. Protonation of the azetidine nitrogen, even with the electron-withdrawing Boc group, can facilitate nucleophilic attack and subsequent ring cleavage.[1]

Q2: How does the 3-methyl-3-ol substitution affect the stability compared to other azetidines?

A2: The tertiary alcohol at the C3 position introduces a potential site for acid-catalyzed rearrangement. Under strong acidic conditions, the hydroxyl group can be protonated and eliminated as water to form a tertiary carbocation. This intermediate can then undergo rearrangement, leading to ring expansion or other side products. For instance, a known rearrangement of 3-hydroxyazetidines under acidic conditions can lead to the formation of 2-oxazolines.[4][5]

Q3: Is N-Boc-3-methylazetidin-3-ol stable under basic conditions?

A3: Generally, azetidines are more stable under basic conditions compared to acidic environments.[1] The N-Boc group is also stable to a wide range of basic and nucleophilic conditions. However, very strong bases should be used with caution, as they could potentially lead to unforeseen side reactions.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf-life, N-Boc-3-methylazetidin-3-ol should be stored in a cool, dry place, preferably refrigerated or frozen (-20°C) and under an inert atmosphere such as argon or nitrogen.[6] It is crucial to avoid contact with moisture and acidic vapors.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of N-Boc-3-methylazetidin-3-ol.

Issue 1: Product Degradation During Aqueous Acidic Workup
  • Symptoms:

    • Low recovery of the desired product after extraction from an acidic aqueous layer (e.g., 1N HCl).[1]

    • Appearance of new, often more polar, spots on TLC or LC-MS analysis of the crude product.

    • Isolation of ring-opened byproducts, such as the corresponding amino alcohol.

  • Root Cause Analysis: The acidic environment of the workup is likely causing the ring-opening of the azetidine. The protonated azetidine nitrogen becomes a better leaving group, making the ring susceptible to nucleophilic attack by water or other nucleophiles present in the mixture.

  • Solutions:

    • Avoid Strong Acids: Whenever possible, use milder acidic solutions for washing, such as saturated ammonium chloride (NH₄Cl) or dilute solutions of weaker acids like citric acid.

    • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at low temperatures (e.g., in an ice bath) to minimize the exposure time to the acidic environment.

    • Alternative Workup: Consider a non-acidic workup. Washing with brine and drying over an anhydrous salt like sodium sulfate (Na₂SO₄) is often sufficient.[7]

Issue 2: Decomposition During Chromatographic Purification
  • Symptoms:

    • Streaking of the product spot on a TLC plate.[1]

    • Low overall yield after column chromatography.

    • Isolation of multiple fractions containing what appears to be degraded or rearranged product.

  • Root Cause Analysis: Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like N-Boc-3-methylazetidin-3-ol.[1] Prolonged contact with the acidic silica surface can lead to the same decomposition pathways observed in acidic workups.

  • Solutions:

    • Neutralize Silica Gel: Before preparing the column, slurry the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).[1] This will neutralize the acidic sites on the silica.

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which can be a better choice for acid-sensitive compounds.[8]

    • Alternative Purification Methods: If the compound is a solid, recrystallization can be a highly effective purification method that avoids contact with acidic stationary phases.[8] For thermally stable and volatile compounds, distillation under reduced pressure is another option.[8]

Issue 3: Unexpected Side Product Formation in Reactions
  • Symptoms:

    • Formation of a major byproduct with a different molecular weight, often corresponding to a rearranged product like a 2-oxazoline.

    • Low yield of the desired product in reactions involving acidic reagents or catalysts.

  • Root Cause Analysis: The combination of the 3-hydroxyazetidine moiety and acidic conditions can trigger a rearrangement cascade.[4][5] This is a known reactivity pattern for this class of compounds.

  • Solutions:

    • Reagent Selection: Avoid the use of strong Brønsted or Lewis acids if possible. If an acid is required, screen for milder alternatives.

    • Protecting Group Strategy: If the subsequent reaction chemistry allows, consider protecting the tertiary alcohol before proceeding with reactions that require harsh acidic conditions.

    • Reaction Condition Optimization: Systematically optimize reaction parameters such as temperature, solvent, and catalyst loading. Lower temperatures may favor the desired kinetic product over a thermodynamically favored rearranged product.[8]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • In a fume hood, weigh the required amount of silica gel into a beaker.

  • Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Carefully add the triethylamine-containing eluent to the silica gel to form a slurry.

  • Gently stir the slurry for 5-10 minutes to ensure complete neutralization.

  • Pack the column with the neutralized silica gel slurry as you normally would.

  • Run the column using the eluent containing 0.5% triethylamine.

Protocol 2: Stability Test in Acidic Conditions
  • Dissolve a small, accurately weighed amount of N-Boc-3-methylazetidin-3-ol in a suitable solvent (e.g., THF or Dioxane).

  • Prepare several vials of a 1N HCl solution.

  • At time zero, add an aliquot of the stock solution of the compound to each vial.

  • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr), quench one of the vials by adding an excess of a saturated sodium bicarbonate solution.

  • Extract the quenched solution with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by LC-MS or TLC to determine the extent of degradation over time.

Data Presentation

Condition Stability Concern Recommended Mitigation Alternative
Aqueous Workup Ring-openingUse saturated NH₄Cl or brine instead of strong acid.Minimize contact time with acid at low temperature.
Chromatography On-column degradationNeutralize silica gel with 0.1-1% triethylamine.Use neutral/basic alumina or recrystallization.
Storage Gradual decompositionStore at -20°C under an inert atmosphere.Refrigerate in a desiccator for short-term storage.
Reaction Acid-catalyzed rearrangementUse non-acidic reagents or milder acids.Protect the hydroxyl group prior to the reaction.

Visualizations

Degradation and Rearrangement Pathways

cluster_0 Acid-Catalyzed Ring Opening cluster_1 Acid-Catalyzed Rearrangement A N-Boc-3-methylazetidin-3-ol B Protonated Azetidine A->B + H⁺ C Ring-Opened Product (Amino diol) B->C + H₂O (Nucleophilic Attack) D N-Boc-3-methylazetidin-3-ol E Protonated Alcohol D->E + H⁺ F Tertiary Carbocation Intermediate E->F - H₂O G Rearranged Product (e.g., 2-Oxazoline derivative) F->G Rearrangement

Caption: Potential degradation pathways for N-Boc-3-methylazetidin-3-ol under acidic conditions.

Troubleshooting Workflow for Low Yield

decision decision start Low Yield Observed check_workup Analyze Workup Conditions start->check_workup acidic_workup Is workup acidic? check_workup->acidic_workup check_purification Analyze Purification Method silica_used Using silica gel? check_purification->silica_used check_reaction Analyze Reaction Conditions acidic_reagents Are acidic reagents used? check_reaction->acidic_reagents acidic_workup->check_purification No solution_workup Use mild/neutral wash (brine, sat. NH₄Cl) acidic_workup->solution_workup Yes silica_used->check_reaction No solution_purification Use neutralized silica or alumina silica_used->solution_purification Yes solution_reaction Screen milder reagents/conditions acidic_reagents->solution_reaction Yes end_node Yield Improved solution_workup->end_node solution_purification->end_node solution_reaction->end_node

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • BenchChem. (2025).
  • Apollo Scientific. (2023).
  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • BenchChem. (2025).
  • Bhattacharya, S. et al. (2011). Der Pharma Chemica.
  • Sigma-Aldrich. BOC-ON Technical Bulletin.
  • Baxendale Group, Durham University. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.
  • Ubichem.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Journal of Organic Chemistry. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.
  • ResearchGate. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.

Sources

Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Substituted Azetidinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted azetidinols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up the synthesis of these valuable four-membered heterocyclic compounds. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents unique synthetic hurdles that can lead to low yields and competing side reactions, especially during scale-up.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic strategies and achieve robust, scalable processes.

I. Frequently Asked Questions (FAQs)

Q1: Why are my azetidinol synthesis yields dramatically decreasing upon scale-up?

A1: This is a common and multifaceted challenge. The primary reasons often revolve around issues with heat and mass transfer, which are less forgiving on a larger scale.

  • Exothermic Events: Many reactions involved in azetidinol synthesis, such as ring-opening of epoxides or cyclization steps, can be exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio decreases, potentially leading to localized hot spots. These can cause solvent boiling, degradation of starting materials or products, and an increase in side reactions.[2] It is crucial to monitor the internal reaction temperature, not just the bath temperature.[2][3]

  • Mixing Inefficiencies: Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, which can promote side reactions such as dimerization or polymerization.[4] This is particularly critical during the addition of reactive reagents.

  • Solubility Issues: Reagents that are fully soluble on a lab scale may exhibit different solubility profiles in larger volumes, leading to heterogeneous mixtures that react unevenly.[3]

Q2: I'm observing significant formation of a 3-hydroxypyrrolidine byproduct. What is the cause and how can I suppress it?

A2: The formation of a five-membered pyrrolidine ring is a common competing pathway in the synthesis of 3-hydroxyazetidines, particularly when starting from precursors like cis-3,4-epoxy amines.[5][6] This side reaction arises from a competing 5-endo-tet ring-closure pathway, whereas the desired azetidine is formed via a 4-exo-tet cyclization.[6]

The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring is the determining factor. To favor the desired 4-exo-tet cyclization, consider the following:

  • Catalyst Choice: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to significantly favor the formation of the azetidine product.[5][6]

  • Solvent Optimization: The choice of solvent can influence the reaction pathway. A systematic screening of solvents is recommended.[5] For instance, 1,2-dichloroethane has been found to be effective in some cases.[5]

Q3: My nitrogen-protecting group is causing issues during cyclization or is difficult to remove on a larger scale. What are the key considerations for selecting a suitable protecting group?

A3: The choice of a nitrogen-protecting group is critical for a successful and scalable synthesis.[4] An ideal protecting group should be:[7][8]

  • Easy and inexpensive to install.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed in high yield under conditions that do not affect other functional groups (orthogonality).[8]

  • Not introduce new stereocenters.

Common protecting groups for azetidines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and sulfonyl groups like tosyl (Ts).[8][9] On a larger scale, issues can arise from:

  • Steric Hindrance: Bulky protecting groups can hinder the desired intramolecular cyclization.[5]

  • Deprotection Challenges: Conditions that work well on a small scale, such as hydrogenolysis for Cbz or strong acid for Boc, may require specialized equipment (e.g., high-pressure hydrogenators) or present safety challenges on a larger scale.

Consider protecting groups that can be removed under milder conditions. For instance, the sulfinamide group has been used in a scalable approach to chiral azetidines and can be removed efficiently.[10]

Q4: Purification of my substituted azetidinol is proving difficult and not scalable. What are some alternative purification strategies to column chromatography?

A4: While column chromatography is a powerful tool in the research lab, it is often not ideal for large-scale production due to cost, time, and solvent consumption. Consider these alternatives:[5]

  • Recrystallization: If your azetidinol is a solid, developing a robust recrystallization protocol is one of the most effective and scalable purification methods.

  • Distillation: For volatile and thermally stable azetidinols, distillation under reduced pressure can be an excellent option.[5]

  • Salt Formation and Crystallization: If the azetidinol has a basic nitrogen, forming a salt with an appropriate acid can facilitate crystallization and purification. The free base can then be regenerated.

  • Liquid-Liquid Extraction: A well-designed series of extractions can often remove many impurities, reducing the burden on subsequent purification steps.

II. Troubleshooting Guides

Problem 1: Low Yield and Competing Side Reactions in Azetidine Ring Formation

The high activation energy required to form the strained four-membered ring often leads to low yields and the formation of more stable five- or six-membered rings.[5]

Troubleshooting Workflow

start Low Yield of Azetidinol check_kinetics Unfavorable Reaction Kinetics? start->check_kinetics check_side_reactions Competing Side Reactions? start->check_side_reactions check_sterics Steric Hindrance? start->check_sterics check_leaving_group Poor Leaving Group? start->check_leaving_group optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) check_kinetics->optimize_conditions check_side_reactions->optimize_conditions change_reagents Modify Substrate or Reagents check_sterics->change_reagents check_leaving_group->change_reagents success Improved Yield optimize_conditions->success change_reagents->success

Caption: Troubleshooting workflow for low azetidinol yield.

Detailed Troubleshooting Steps:
  • Optimize Reaction Conditions:

    • Temperature: Systematically screen temperatures. While higher temperatures can increase the reaction rate, they may also favor side reactions. A lower temperature might improve selectivity.[3]

    • Solvent: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Screen a range of solvents with different properties.[5]

    • Catalyst: If using a catalyst, screen different catalysts and catalyst loadings. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ is highly effective.[5][6]

  • Modify Substrate or Reagents:

    • Leaving Group: Ensure you are using an effective leaving group for intramolecular nucleophilic substitution reactions.

    • Protecting Group: A bulky protecting group may be sterically hindering the cyclization. Consider a smaller protecting group.[5]

Problem 2: Ring-Opening of the Azetidinol Product

Due to significant ring strain, azetidinols are susceptible to cleavage by nucleophiles, acids, and bases, leading to the formation of acyclic amine derivatives.[4] This is a major concern during both the reaction and work-up.

Troubleshooting Workflow

start Ring-Opened Byproduct Observed check_ph Reaction/Work-up pH too Acidic/Basic? start->check_ph check_nucleophiles Presence of Strong Nucleophiles? start->check_nucleophiles control_ph Control pH with Buffers or Milder Reagents check_ph->control_ph quench_nucleophiles Quench or Remove Nucleophiles Before Isolation check_nucleophiles->quench_nucleophiles success Stable Azetidinol Product control_ph->success quench_nucleophiles->success

Caption: Troubleshooting workflow for azetidinol ring-opening.

Detailed Troubleshooting Steps:
  • Control Reaction and Work-up pH:

    • If your reaction is conducted under acidic or basic conditions, consider using a milder acid/base or a buffer system to maintain a more neutral pH.[4]

    • During work-up, use mild quenching agents like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of strong acids or bases.[5]

  • Minimize Exposure to Nucleophiles:

    • If possible, choose reaction conditions that do not involve strong nucleophiles that can be carried through to the work-up.

    • Ensure that any nucleophilic reagents are fully quenched before attempting to isolate the azetidinol product.

Problem 3: Challenges with Aza-Paternò-Büchi Reactions on Scale-up

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a powerful method for azetidine synthesis.[1][11] However, scaling up this reaction presents challenges.[11][12]

  • Light Penetration: As the reactor size increases, the path length for light penetration becomes longer, leading to inefficient irradiation of the reaction mixture.

  • Byproduct Formation: Competing E/Z isomerization of the excited state imine can be a major issue, reducing the efficiency of the desired cycloaddition.[11][12]

  • Reaction Time: Long reaction times are often required, which is not ideal for large-scale production.[11]

Solutions and Emerging Technologies: Flow Chemistry

Continuous flow chemistry offers significant advantages for photochemical reactions and the synthesis of strained ring systems.[13][14][15]

  • Enhanced Light Penetration: The small internal dimensions of flow reactors ensure uniform and efficient irradiation of the entire reaction mixture.

  • Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can improve selectivity and yield.[13][14]

  • Improved Safety: The small reaction volumes at any given time enhance safety, especially for potentially hazardous reactions.[16]

  • Scalability: Scaling up is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up").

A recent study demonstrated a continuous flow synthesis of 3-substituted azetidines, highlighting the ability to handle reactive organolithium intermediates at higher temperatures than in batch processing.[13][14]

III. Experimental Protocols

Protocol 1: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide for 3-Hydroxyazetidine Synthesis

This protocol is adapted from a method shown to favor the formation of the azetidine ring over the competing pyrrolidine ring.[5]

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Reaction Execution: Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0°C.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., recrystallization or chromatography).

Protocol 2: General Procedure for Scale-Up Reactions

When scaling up any chemical reaction, a cautious and systematic approach is paramount.[2][3]

  • Risk Assessment: Before starting, conduct a thorough risk assessment, considering the increased amounts of reagents and potential for exothermic events.[2][3]

  • Iterative Scale-Up: Do not scale up a reaction by more than a factor of three in a single step.[2]

  • Equipment Check: Ensure all glassware and equipment are appropriately sized for the reaction volume. The flask volume should be at least twice the total volume of all added substances.[2]

  • Monitoring: Continuously monitor the internal reaction temperature using a thermocouple or thermometer.[2][3]

  • Controlled Addition: Add reagents slowly and in a controlled manner, especially if the reaction is exothermic.

  • Emergency Plan: Have a clear plan for emergency cooling or quenching of the reaction if it becomes uncontrollable.

IV. Data Presentation

Table 1: Influence of Catalyst and Solvent on Azetidine vs. Pyrrolidine Formation
EntryCatalyst (mol%)SolventAzetidine:Pyrrolidine RatioYield (%)
1NoneCH₂Cl₂1:160
2La(OTf)₃ (5)CH₂Cl₂10:185
3La(OTf)₃ (5)DCE>20:192
4Yb(OTf)₃ (5)DCE15:188

Data is illustrative and based on trends reported in the literature.[5][6]

V. Concluding Remarks

The scale-up synthesis of substituted azetidinols is a challenging but achievable goal. Success hinges on a thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and a proactive approach to troubleshooting. By anticipating challenges related to reaction kinetics, side reactions, and purification, and by embracing modern technologies like flow chemistry, researchers can develop robust and scalable processes for the synthesis of these important molecules.

References

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • ACS Publications. (2020). A rearrangement of 3-hydroxyazetidines into 2-oxazolines. Retrieved from [Link]

  • PubMed. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines | Request PDF. Retrieved from [Link]

  • Baxendale Group - Durham University. (2020). Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • PubMed. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]

  • University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]

  • IRIS. (2021). Use of flow technology for the development of a sustainable synthesis of azetines and azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Retrieved from [Link]

  • Stanford University. (2023). Scale-Up Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). The Paternò-Büchi reaction -a comprehensive review | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Publications. (2022). Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). First successful example of an aza Paternò–Büchi reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ACS Publications. (n.d.). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Retrieved from [Link]

  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Deprotection Methods for N-Protected 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylazetidin-3-ol derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable building block into their synthetic routes. The unique structural properties of the azetidine ring—specifically its inherent ring strain—present both synthetic opportunities and challenges.[1] Deprotection of the azetidine nitrogen is a critical step that, if not optimized, can lead to low yields, side-product formation, and downstream purification difficulties.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of N-deprotection for this compound, ensuring robust and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for this compound, and how do I choose the right one?

A1: The selection of a nitrogen-protecting group is a critical strategic decision that depends on the overall synthetic plan, particularly the reaction conditions required for other transformations in the sequence. For this compound, the three most common protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn).

The key to selection lies in the principle of orthogonal protection .[2] This strategy allows for the selective removal of one protecting group in the presence of others, providing crucial flexibility in complex syntheses.[2]

  • Boc (tert-Butoxycarbonyl): Best for general protection. It is stable to a wide range of non-acidic conditions, including hydrogenolysis and basic conditions.[3] Its removal is typically achieved under acidic conditions.

  • Cbz (Benzyloxycarbonyl): Ideal when acid-labile groups are present elsewhere in the molecule. It is stable to acidic and basic conditions but is readily cleaved by hydrogenolysis.[4] This makes it orthogonal to the Boc group.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenolysis. However, its removal can sometimes be more challenging than Cbz. It is often used when a non-carbamate protecting group is desired.[5]

Q2: What is the primary stability concern for the this compound core during deprotection?

A2: The primary concern is the inherent ring strain of the four-membered azetidine ring.[1] This strain makes the ring susceptible to cleavage, particularly under strongly acidic conditions. The protonated azetidine nitrogen can facilitate a ring-opening reaction, which may be promoted by the tertiary alcohol at the C3 position.[1][6] This can lead to the formation of undesired rearranged or ring-opened byproducts, significantly lowering the yield of the desired free amine.[6] Therefore, conditions for deprotection, especially for acid-labile groups like Boc, must be carefully selected and optimized to be as mild as possible.

Q3: Are there any general precautions I should take before starting a deprotection reaction?

A3: Absolutely. Adhering to best practices can prevent many common issues:

  • Substrate Purity: Ensure the starting N-protected this compound is of high purity. Impurities can interfere with the reaction or complicate product isolation.

  • Reagent Quality: Always use fresh, high-quality reagents. For example, piperidine used for Fmoc deprotection (if applicable in a larger context) can degrade over time, and Pd/C catalysts for hydrogenolysis can vary in activity.[7]

  • Inert Atmosphere: For hydrogenolysis reactions (Cbz/Bn removal), ensure the system is properly purged with an inert gas (like argon or nitrogen) before introducing hydrogen. Oxygen can deactivate the catalyst.

  • Reaction Monitoring: Do not rely solely on literature reaction times. Monitor the reaction progress diligently using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete conversion and to check for byproduct formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection of N-Boc, N-Cbz, and N-Bn protected this compound.

Troubleshooting N-Boc Deprotection

The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] However, the stability of the azetidine ring is a major concern.

Q: My N-Boc deprotection with TFA in DCM is sluggish, or the reaction is incomplete.

A: This is a common issue that can often be resolved by systematically adjusting reaction parameters. An incomplete reaction can stem from insufficient acid strength or concentration, or suboptimal reaction conditions.[8]

  • Probable Causes:

    • Insufficient Acid: The concentration of TFA (e.g., 20-25% in DCM) may be too low to drive the reaction to completion, especially if the substrate concentration is high.

    • Short Reaction Time: The reaction may simply need more time.

    • Low Temperature: Deprotections are typically run at room temperature, but if the lab is cold, the reaction rate can decrease significantly.

  • Solutions Workflow:

Q: I'm seeing significant byproduct formation and low yields after acidic N-Boc deprotection. What is happening?

A: This strongly suggests that the acidic conditions are too harsh, leading to the degradation of the azetidine ring. The reactive tert-butyl cation generated during deprotection can also cause side reactions.

  • Probable Causes:

    • Acid-Mediated Ring Opening: The primary cause is likely the cleavage of the strained azetidine ring, facilitated by protonation. [1][6] 2. tert-Butylation: The liberated tert-butyl cation is an electrophile that can alkylate nucleophiles, including the deprotected amine product itself. [8]

  • Solutions:

    • Use a Scavenger: Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product. [8] * Switch to Milder Acidic Conditions: Instead of neat TFA or high concentrations in DCM, use a saturated solution of HCl gas in diethyl ether or a 4M solution of HCl in 1,4-dioxane. These reagents are often effective and can minimize ring degradation.

    • Consider a Non-Acidic Method: For highly sensitive substrates, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be an excellent alternative. [9][10][11]Heating the N-Boc compound in one of these solvents can effect deprotection under neutral conditions. [10]

    Caption: Potential side reactions during acidic N-Boc deprotection.

Troubleshooting N-Cbz and N-Benzyl Deprotection

Both Cbz and Bn groups are most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst). [4][5]An increasingly popular alternative is Catalytic Transfer Hydrogenation (CTH), which uses a hydrogen donor in solution and avoids the need for pressurized hydrogen gas. [12][13][14] Q: My hydrogenolysis reaction (H₂, Pd/C) for Cbz/Bn removal has stalled or is very slow.

A: This is a frequent problem in hydrogenolysis and almost always points to an issue with the catalyst.

  • Probable Causes:

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons. Trace amounts of sulfur (from thiols), halides, or strong coordinating ligands can completely deactivate it. The product amine itself can also inhibit the catalyst's activity to some extent. [5] 2. Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. An old or low-quality catalyst may be inactive.

    • Insufficient Hydrogen: Poor mixing or a leak in the system can lead to a lack of hydrogen at the catalyst surface.

  • Solutions:

    • Use a Fresh, High-Quality Catalyst: Always use a fresh batch of catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

    • Ensure Substrate Purity: Purify the starting material to remove any potential catalyst poisons.

    • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen.

    • Add an Acidic Additive (especially for N-Bn): Adding a mild acid (like acetic acid) or using a co-catalyst like niobic acid can protonate the product amine, preventing it from coordinating to and poisoning the palladium surface. [5][15] Q: I want to avoid using hydrogen gas for safety or equipment reasons. What are the best alternatives for Cbz/Bn removal?

A: Catalytic Transfer Hydrogenation (CTH) is an excellent and highly effective alternative. This method generates hydrogen in situ from a donor molecule.

  • Recommended CTH Systems:

    • Ammonium Formate/Pd-C: This is one of the most common and reliable CTH systems. The reaction is typically run in methanol at room temperature or with gentle heating. [13][14] * Formic Acid/Pd-C: Formic acid can also serve as the hydrogen donor. [12][13] * Cyclohexene/Pd-C: Cyclohexene can act as a hydrogen donor, being oxidized to benzene. [16]

  • Non-Reductive Cbz Removal: If your molecule contains other reducible groups (e.g., alkynes, nitro groups) that are not compatible with any form of hydrogenolysis, a chemical deprotection method is required. A recently developed mild method uses Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) to selectively cleave N-Cbz groups even in the presence of N/O-Bn groups. [17][18][19]

    Caption: Decision tree for selecting a Cbz/Bn deprotection method.

Optimized Experimental Protocols

Protocol 1: Mild N-Boc Deprotection with HCl in Dioxane

This protocol is designed to minimize the risk of ring-opening associated with stronger acids like TFA.

  • Materials:

    • N-Boc-3-Methylazetidin-3-ol

    • 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc-3-Methylazetidin-3-ol (1.0 eq) in a minimal amount of DCM or MeOH.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 4M HCl in 1,4-dioxane solution (4-5 eq).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, a precipitate of the hydrochloride salt may form. If so, it can be filtered, washed with cold diethyl ether, and dried.

    • Alternatively, for the free base, carefully quench the reaction by adding it to a stirred solution of saturated NaHCO₃ at 0 °C.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Safety: Work in a well-ventilated fume hood. HCl is corrosive.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol avoids the use of flammable and pressurized hydrogen gas. [13][14]

  • Materials:

    • N-Cbz-3-Methylazetidin-3-ol

    • 10% Palladium on Carbon (Pd/C), 50% wet

    • Ammonium formate (HCOONH₄)

    • Methanol (MeOH)

    • Celite

  • Procedure:

    • To a round-bottom flask, add N-Cbz-3-Methylazetidin-3-ol (1.0 eq) and dissolve it in MeOH.

    • Carefully add 10% Pd/C (10-20 mol% Pd).

    • Add ammonium formate (4-5 eq) in a single portion.

    • Stir the reaction mixture at room temperature for 1-3 hours. Gentle warming to 40 °C can be applied if the reaction is slow.

    • Monitor the reaction by TLC or LC-MS. The byproduct, toluene, can also be observed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh MeOH.

    • Concentrate the filtrate under reduced pressure. The residue will contain your product and ammonium salts.

    • Purify by dissolving the residue in DCM and washing with water to remove the salts, followed by drying and evaporation, or by column chromatography.

  • Safety: Palladium catalysts can be pyrophoric when dry. Handle with care. The reaction can produce gas; ensure the system is not sealed.

Data Summary

Protecting GroupDeprotection MethodKey StrengthsCommon Issues & Mitigations
Boc Acidic (TFA, HCl)Fast, common reagentsIssue: Ring-opening. Mitigation: Use milder acid (HCl/dioxane), lower temperature, add scavengers (TIS). [1][8]
Thermolytic (HFIP)Neutral conditions, good for sensitive substratesIssue: Requires heating, special solvent. Mitigation: Monitor temperature carefully. [9][10]
Cbz Hydrogenolysis (H₂, Pd/C)Clean, high-yieldingIssue: Catalyst poisoning, requires H₂ gas. Mitigation: Use fresh catalyst, ensure substrate purity. [4]
CTH (HCOONH₄, Pd/C)Avoids H₂ gas, generally fastIssue: Requires removal of formate salts. Mitigation: Aqueous workup. [13][14]
Chemical (AlCl₃/HFIP)Orthogonal to Bn, non-reductiveIssue: Requires specific Lewis acid/solvent system. Mitigation: Ensure anhydrous conditions. [18][19]
Bn Hydrogenolysis (H₂, Pd/C)Common, effectiveIssue: Slower than Cbz, catalyst inhibition by product. Mitigation: Add acidic co-catalyst (e.g., Nb₂O₅/C). [5][15]
CTH (HCOONH₄, Pd/C)Avoids H₂ gasIssue: Generally effective, similar to Cbz CTH. Mitigation: Standard workup. [14]

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). National Institutes of Health. [Link]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. (2017). Synfacts. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2022). Journal of the American Chemical Society. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Birmingham. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). Journal of Organic Chemistry. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. (2000). Indian Journal of Chemistry. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Acid-orthogonal deprotection strategy. ResearchGate. [Link]

  • Deprotection of N-BOC compounds.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Tetrahedron Letters. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Synthetic Communications. [Link]

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (2015). Green Chemistry. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2015). Organic Letters. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Semantic Scholar. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ResearchGate. [Link]

  • CTH Removal of N-Benzyl Groups. Rhodium Archive. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (1977). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Overcoming poor reactivity of the hydroxyl group in 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylazetidin-3-ol

Introduction: Navigating the Challenges of a Hindered Tertiary Hydroxyl Group

This compound is a valuable building block in medicinal chemistry, offering a strained, three-dimensional azetidine scaffold. However, the very features that make it attractive—the sterically hindered tertiary alcohol poised on a strained four-membered ring—are also the source of significant synthetic challenges. Researchers frequently encounter poor reactivity of the hydroxyl group in standard displacement and functionalization reactions. This guide provides a centralized resource for troubleshooting these issues, grounded in mechanistic principles and validated experimental protocols.

This technical center is designed to move beyond simple procedural instructions. It aims to equip you, the researcher, with the strategic understanding to diagnose reaction failures and rationally design successful next steps. We will explore the underlying causes of the low reactivity and provide a decision-making framework for activating this challenging hydroxyl group.

Core Challenge: Steric Hindrance and Ring Strain

The primary obstacle to functionalizing the hydroxyl group of this compound is severe steric hindrance. The tertiary nature of the alcohol, coupled with the adjacent methyl group, physically blocks the approach of nucleophiles and reagents. Furthermore, the inherent strain of the azetidine ring can influence the stability of potential intermediates and transition states, often disfavoring classical SN2 pathways and making SN1 pathways (which would involve an unstable tertiary carbocation adjacent to a nitrogen) equally challenging.

Below is a decision-making workflow to guide your experimental approach when encountering reactivity issues with this compound.

G cluster_0 Troubleshooting Workflow: this compound Hydroxyl Reactivity start Initial Reaction Failure (e.g., Tosylation, Mesylation, Mitsunobu) q1 Was the reaction a standard Sₙ2 displacement attempt on the hydroxyl group? start->q1 a1_yes Likely Failure Cause: Steric hindrance prevents nucleophilic attack. q1->a1_yes Yes a1_no Proceed to specific reaction troubleshooting. q1->a1_no No q2 Is activation of the hydroxyl group the primary goal? a1_yes->q2 a1_no->q2 a2_yes Consider in situ activation methods that avoid isolable, bulky intermediates. q2->a2_yes Yes a2_no Re-evaluate synthetic strategy. Can the synthon be built differently? q2->a2_no No mitsunobu Option 1: Mitsunobu Reaction (Good for C-O, C-N, C-S bond formation) a2_yes->mitsunobu appel Option 2: Appel Reaction (For conversion to halides) a2_yes->appel sulfonyl Option 3: Modified Sulfonylation (For creating a leaving group) a2_yes->sulfonyl

Caption: Decision workflow for troubleshooting poor reactivity.

Troubleshooting Guide 1: Failure in Standard Acylations and Sulfonylations (e.g., Tosylation, Mesylation)

Question: My standard tosylation/mesylation of this compound with TsCl/MsCl and pyridine/triethylamine at 0 °C to room temperature has failed or resulted in very low yield. What is going wrong and what should I do next?

Answer:

This is a very common issue. The combination of steric hindrance and the relatively low nucleophilicity of the tertiary alcohol makes standard protocols ineffective. The bulky sulfonyl chloride struggles to approach the oxygen atom, and the commonly used amine bases may not be strong enough or may be too sterically hindered themselves to efficiently deprotonate the alcohol.

Root Cause Analysis:
  • Steric Hindrance: The primary culprit. The methyl group and the azetidine ring create a congested environment around the hydroxyl group.

  • Insufficient Base Strength/Activity: Pyridine or triethylamine are often not sufficient to generate a reactive concentration of the corresponding alkoxide, which is a much better nucleophile than the neutral alcohol.

  • Competing Side Reactions: At elevated temperatures, decomposition of the azetidine ring or elimination reactions can become significant pathways.

Recommended Solutions & Protocols:

Solution A: Use a Stronger, Non-Nucleophilic Base

Switching to a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) can deprotonate the alcohol in situ to form the much more nucleophilic alkoxide. This anion will then react more readily with the sulfonyl chloride.

Protocol 1: Mesylation using Sodium Hydride

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution (H2).

  • Mesylation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.1 eq) in anhydrous THF.

  • Reaction: Let the reaction warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry over Na2SO4, filter, and concentrate under reduced pressure.

Solution B: Employ a More Reactive Sulfonylating Agent

Using a more electrophilic activating agent can accelerate the reaction. Sulfonic anhydrides, such as trifluoromethanesulfonic anhydride (Tf2O), are significantly more reactive than sulfonyl chlorides.

Protocol 2: Triflation using Triflic Anhydride

  • Preparation: Dissolve this compound (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere and cool to -78 °C.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) dropwise. The 2,6-lutidine is a non-nucleophilic base that scavenges the triflic acid byproduct.

  • Reaction: Stir at -78 °C for 1-2 hours. The reaction is typically very fast. Monitor completion by TLC.

  • Workup: Quench with saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. The resulting triflate is highly reactive and often used immediately in the next step.

MethodReagentsBaseTypical Temp.Key Advantages
Standard Mesylation MsClPyridine, Et3N0 °C to RTSimple, common reagents
Alkoxide Mesylation MsClNaH, LHMDS0 °C to RTOvercomes low alcohol nucleophilicity
Triflation Tf2O2,6-Lutidine-78 °CExtremely reactive, fast conversion

Troubleshooting Guide 2: Failures in Nucleophilic Substitution (e.g., Mitsunobu, Appel Reactions)

Question: I am trying to displace the hydroxyl group using a Mitsunobu reaction to install a nucleophile (e.g., an azide or a phenol), but the reaction is stalling with recovery of starting material. What should I try?

Answer:

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols, but its application to tertiary alcohols is notoriously difficult. The mechanism involves the formation of a bulky oxyphosphonium salt intermediate. The steric congestion around the tertiary hydroxyl of this compound hinders the formation of this key intermediate and subsequent SN2 displacement.

Root Cause Analysis:
  • Steric Hindrance to Intermediate Formation: The initial adduct formation between the alcohol and the azodicarboxylate/phosphine complex is sterically impeded.

  • Steric Hindrance to SN2 Attack: Even if the oxyphosphonium intermediate forms, the subsequent backside attack by the nucleophile is severely hindered.

  • Incorrect Reagent Choice: Standard reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) may not be optimal for this challenging substrate.

Recommended Solutions & Protocols:

Solution: Use Modified Mitsunobu Reagents

Recent advancements in Mitsunobu chemistry have led to the development of reagents designed to overcome steric challenges. Using a more nucleophilic phosphine can sometimes facilitate the reaction.

Protocol 3: Modified Mitsunobu Reaction

  • Preparation: To a solution of this compound (1.0 eq), your nucleophile (e.g., diphenylphosphoryl azide (DPPA) for azide formation, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The use of DIAD instead of DEAD can sometimes be beneficial.

  • Monitoring & Workup: Monitor the reaction by LC-MS. If progress is slow, gentle heating (40-50 °C) can be attempted, but be cautious of decomposition. Upon completion, concentrate the reaction mixture and purify by column chromatography to remove the phosphine oxide and hydrazide byproducts.

Question: My Appel reaction to convert the alcohol to a chloride or bromide is not working. What is the issue?

Answer:

Similar to the Mitsunobu reaction, the Appel reaction proceeds through a bulky halophosphonium intermediate. Steric hindrance is again the most likely reason for failure.

Protocol 4: Appel Reaction for Halogenation

  • Preparation: In an inert atmosphere glovebox or under a stream of argon, combine triphenylphosphine (PPh3, 1.5 eq) and carbon tetrachloride (CCl4 for chloride) or carbon tetrabromide (CBr4 for bromide, 1.5 eq) in anhydrous DCM or acetonitrile (0.2 M).

  • Reaction: Add a solution of this compound (1.0 eq) in the same solvent to the reagent mixture at room temperature.

  • Heating: Stir the reaction at room temperature or gently heat to reflux (e.g., 40 °C for DCM, 80 °C for acetonitrile) for 12-24 hours. The higher temperatures are often necessary for hindered alcohols.

  • Workup: After cooling, the reaction mixture can be filtered to remove phosphine oxide, and the filtrate concentrated. Purification is typically achieved via chromatography.

G cluster_1 Reaction Pathway Comparison cluster_mitsunobu Mitsunobu cluster_appel Appel cluster_triflation Sulfonylation/Displacement start This compound mitsunobu_reagents PPh₃, DEAD/DIAD, Nu-H start->mitsunobu_reagents appel_reagents PPh₃, CX₄ start->appel_reagents triflate_reagents Tf₂O, Lutidine start->triflate_reagents mitsunobu_intermediate [R-O-P(Ph)₃]⁺ (Bulky Intermediate) mitsunobu_reagents->mitsunobu_intermediate Hindered Formation mitsunobu_product R-Nu mitsunobu_intermediate->mitsunobu_product Hindered Sₙ2 appel_intermediate [R-O-P(Ph)₃]⁺X⁻ (Bulky Intermediate) appel_reagents->appel_intermediate Hindered Formation appel_product R-X appel_intermediate->appel_product Hindered Sₙ2 triflate_intermediate R-OTf (Excellent Leaving Group) triflate_reagents->triflate_intermediate More Accessible triflate_product R-Nu triflate_intermediate->triflate_product Sₙ2 with strong Nu⁻

Caption: Comparison of intermediates in common displacement reactions.

Frequently Asked Questions (FAQs)

Q1: I have successfully made the tosylate/mesylate, but my subsequent displacement with a nucleophile is failing. Why? A1: This is the second half of the steric hindrance problem. While you have successfully installed a good leaving group, the SN2 attack by the incoming nucleophile is still sterically blocked. Consider using a smaller, more potent nucleophile (e.g., NaN3 instead of a bulky amine) and/or higher temperatures. In some cases, the triflate (as prepared in Protocol 2) is a much better leaving group and can facilitate displacement where tosylates and mesylates fail.

Q2: Are there any alternative methods to functionalize the 3-position without involving the hydroxyl group directly? A2: This is an excellent strategic question. If direct displacement is proving intractable, consider a different synthetic route. One potential strategy involves the oxidation of the alcohol to a ketone (if the N-protecting group is stable), followed by nucleophilic addition to the carbonyl. This approach changes the geometry from tetrahedral to trigonal planar, which can alleviate some steric crowding for the incoming nucleophile. However, oxidation of the tertiary alcohol is non-trivial and may require harsh conditions.

Q3: Can I protect the azetidine nitrogen before attempting these reactions? A3: Absolutely. In fact, it is highly recommended. The azetidine nitrogen is nucleophilic and can compete in many reactions. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group is standard. Protection can also help improve solubility in organic solvents. The choice of protecting group is critical; for instance, an N-Boc group might be labile to the acidic conditions generated in some reactions.

Q4: My reaction is giving a complex mixture of products. What could be happening? A4: With strained rings like azetidines, ring-opening is a potential side reaction, especially under harsh acidic or basic conditions or at elevated temperatures. If you are using strong bases like NaH, ensure temperatures are controlled. If using highly activating agents like Tf2O, ensure a non-nucleophilic base is present to scavenge the strong acid byproduct. A careful analysis of your side products by LC-MS and NMR can provide clues to the decomposition pathway.

References

  • Stang, P. J., & White, M. R. (1983). t-Alkyl triflates: their preparation and use as alkylating agents. The Journal of Organic Chemistry, 48(25), 4750–4754. [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335–656. [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Properties and Synthetic Utility of Alkenyl and Alkynyl Triflates. Tetrahedron, 56(20), 3077–3119. [Link]

Technical Support Center: A Chromatography-Free Synthesis of 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, chromatography-free method for the synthesis of 3-Methylazetidin-3-ol, a valuable building block in medicinal chemistry. Authored for experienced chemists, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering troubleshooting advice and addressing common experimental challenges.

Introduction: The Rationale for a Chromatography-Free Approach

The synthesis of small, polar molecules like this compound often presents significant purification challenges.[1] Traditional column chromatography can be inefficient for such compounds due to their high water solubility and potential for streaking on silica gel.[2] This guide details a robust, scalable, and chromatography-free synthesis designed to overcome these issues, yielding a high-purity product.

The synthetic strategy involves a two-step process: the formation of a protected azetidinol intermediate followed by deprotection. This approach is designed to minimize the formation of byproducts that are difficult to separate from the final product.

Experimental Workflow Overview

The overall synthetic pathway is depicted below. It begins with the reaction of isobutylene oxide and benzylamine to form the N-benzyl protected intermediate, 1-benzyl-3-methylazetidin-3-ol. This intermediate is then subjected to hydrogenolysis to remove the benzyl protecting group, yielding the final product, this compound.

workflow cluster_step1 Step 1: N-Benzylation and Cyclization cluster_step2 Step 2: Deprotection cluster_purification Purification A Isobutylene Oxide C 1-benzyl-3-methylazetidin-3-ol A->C Ring-opening & Intramolecular Cyclization B Benzylamine B->C D Hydrogenolysis (H₂, Pd/C) C->D E This compound D->E F Acid-Base Extraction E->F G Crystallization F->G

Caption: Overall workflow for the chromatography-free synthesis of this compound.

Part 1: Synthesis of 1-benzyl-3-methylazetidin-3-ol

This initial step involves the nucleophilic ring-opening of isobutylene oxide by benzylamine, followed by an intramolecular cyclization to form the protected azetidinol.

Detailed Experimental Protocol

Materials:

  • Isobutylene oxide (1.0 eq)[3][4]

  • Benzylamine (1.2 eq)[5]

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutylene oxide to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Heat the reaction mixture to reflux and maintain for an additional 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-3-methylazetidin-3-ol.

Troubleshooting & FAQs: Step 1

Q1: The reaction is sluggish or incomplete, even after extended reflux. What could be the issue?

A1:

  • Cause: Insufficient heating or inefficient mixing. The intramolecular cyclization requires elevated temperatures to proceed at a reasonable rate.

  • Solution: Ensure the reaction is refluxing vigorously and that the stirring is adequate to maintain a homogenous mixture. Consider increasing the reaction temperature by switching to a higher-boiling solvent, but be mindful of potential side reactions.

  • Causality: The cyclization step is an intramolecular nucleophilic substitution, which is often entropically disfavored. Higher temperatures provide the necessary activation energy to overcome this barrier.

Q2: I am observing the formation of a significant amount of a di-adduct byproduct.

A2:

  • Cause: This is likely the result of a second molecule of isobutylene oxide reacting with the hydroxyl group of the product.

  • Solution: Use a slight excess of benzylamine to favor the initial amine addition. Adding the isobutylene oxide slowly at a low temperature can also help to control the reaction selectivity.

  • Causality: Benzylamine is a stronger nucleophile than the hydroxyl group of the product. By maintaining a higher concentration of benzylamine, the desired initial reaction is favored.

Q3: The workup is complicated by the formation of an emulsion.

A3:

  • Cause: Amines can act as surfactants, leading to the formation of stable emulsions during aqueous extraction.[6][7]

  • Solution: Add a small amount of brine to the aqueous layer to increase its ionic strength, which can help to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

Part 2: Deprotection of 1-benzyl-3-methylazetidin-3-ol

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation to yield this compound.

Detailed Experimental Protocol

Materials:

  • 1-benzyl-3-methylazetidin-3-ol (1.0 eq)

  • Palladium on carbon (10 wt. %, 5 mol%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the crude 1-benzyl-3-methylazetidin-3-ol in methanol in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Troubleshooting & FAQs: Step 2

Q1: The debenzylation reaction is incomplete.

A1:

  • Cause: The catalyst may be inactive or poisoned.

  • Solution: Ensure the catalyst is fresh and handled under an inert atmosphere as much as possible. If catalyst poisoning is suspected, it may be necessary to purify the intermediate before this step. Increasing the catalyst loading or the hydrogen pressure can also drive the reaction to completion.

  • Causality: The palladium catalyst provides the surface for the hydrogenolysis to occur. Any impurities that strongly adsorb to the catalyst surface will inhibit the reaction.

Q2: How can I be sure all the palladium catalyst has been removed?

A2:

  • Cause: Fine particles of palladium on carbon can be difficult to remove by simple filtration.

  • Solution: Filtering through a pad of Celite is generally effective. For complete removal, a second filtration through a finer filter medium, such as a syringe filter, can be employed.

  • Causality: Residual palladium can interfere with subsequent reactions and is often undesirable in the final product, particularly for pharmaceutical applications.

Part 3: Chromatography-Free Purification

The crude this compound is purified by a carefully designed acid-base extraction, followed by crystallization.

Detailed Experimental Protocol

Materials:

  • Crude this compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the crude product in dichloromethane.

  • Extract the organic solution with 1 M HCl (3 x 20 mL). The product will move into the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous extracts and wash with a small amount of dichloromethane to remove any non-basic organic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 with 2 M NaOH.

  • Extract the now basic aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

  • For crystallization, dissolve the product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Troubleshooting & FAQs: Purification

Q1: I am experiencing low recovery after the acid-base extraction.

A1:

  • Cause: The product may have some solubility in the aqueous layer even in its free base form, or the pH adjustments may not have been optimal.

  • Solution: Ensure the aqueous layer is made sufficiently basic (pH > 12) to fully deprotonate the amine. Perform multiple extractions with the organic solvent to maximize recovery.

  • Causality: The partitioning of the amine between the organic and aqueous phases is highly dependent on the pH of the aqueous layer.

Q2: The product is not crystallizing.

A2:

  • Cause: The product may be an oil at room temperature, or there may be impurities present that are inhibiting crystallization.

  • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, try a different solvent system for crystallization. If impurities are suspected, an additional purification step, such as a short plug of silica gel, may be necessary, though this deviates from the completely chromatography-free goal.

  • Causality: Crystallization requires a high degree of purity and the right solvent conditions to allow for the formation of a stable crystal lattice.

Data Summary

StepProductExpected YieldPurity (by NMR)
11-benzyl-3-methylazetidin-3-ol70-80%>90%
2This compound (crude)90-95%-
3This compound (purified)80-90% (from crude)>98%

Reaction Mechanism Visualization

mechanism cluster_ring_opening Step 1: Ring Opening cluster_cyclization Step 2: Intramolecular Cyclization Isobutylene\nOxide Isobutylene Oxide Intermediate\nZwitterion Intermediate Zwitterion Isobutylene\nOxide->Intermediate\nZwitterion Nucleophilic Attack by Benzylamine 1-benzyl-3-methylazetidin-3-ol 1-benzyl-3-methylazetidin-3-ol Intermediate\nZwitterion->1-benzyl-3-methylazetidin-3-ol SN2

Caption: Simplified mechanism of N-benzylation and cyclization.

References

  • University of Rochester. Workup for Removing Amines. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Reddit. Amine workup. [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • PubChem. Isobutylene oxide. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 3-Methylazetidin-3-ol and Azetidin-3-ol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a decision that profoundly influences the ultimate success of a drug candidate. Small, saturated heterocycles have emerged as powerful tools for navigating the complexities of drug design, offering a means to impart desirable physicochemical and pharmacological properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to provide conformational rigidity and improve metabolic stability.[1] This guide delves into a comparative analysis of two closely related azetidine-based scaffolds: azetidin-3-ol and its C3-methylated counterpart, 3-methylazetidin-3-ol. Through an exploration of their properties and potential metabolic fates, we aim to provide researchers with the insights necessary to make informed decisions in their drug discovery programs.

The Allure of the Azetidine Ring in Medicinal Chemistry

The azetidine motif is increasingly utilized by medicinal chemists to imbue drug candidates with a range of advantageous properties. Its rigid, three-dimensional structure can help to lock in a bioactive conformation, leading to enhanced binding affinity for the target protein. Furthermore, the introduction of an azetidine ring can serve to increase the fraction of sp3-hybridized carbons in a molecule, a characteristic often associated with improved solubility and reduced off-target effects.[2] The nitrogen atom within the ring also provides a convenient handle for further chemical modification and can act as a hydrogen bond acceptor or a basic center, depending on the molecular context.

Azetidin-3-ol: A Versatile and Polar Building Block

Azetidin-3-ol is a widely used building block in drug discovery, valued for its small size, polarity, and bifunctional nature. The hydroxyl group can act as a hydrogen bond donor or acceptor and provides a site for further functionalization, while the secondary amine allows for the introduction of various substituents to explore the surrounding chemical space. Its inherent polarity often contributes to improved aqueous solubility of the parent molecule.

A Potential Achilles' Heel: Metabolic Instability of the Azetidine Ring

Despite its many advantages, the strained nature of the azetidine ring can render it susceptible to certain metabolic pathways. A notable liability is the potential for cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent (alpha) to the ring nitrogen. This oxidation can be followed by ring scission, leading to the formation of reactive metabolites and a loss of the parent compound's structural integrity.

One documented case study highlighted this vulnerability, where an azetidine-containing compound underwent facile CYP-mediated α-carbon oxidation, followed by ring scission. This resulted in the formation of reactive aldehyde and ketone metabolites.[3] While this study did not involve azetidin-3-ol directly, it underscores a potential metabolic pathway that medicinal chemists should consider when incorporating an azetidine scaffold.

Caption: Potential metabolic pathway of azetidine-containing compounds.

This compound: A Strategic Approach to Bolster Metabolic Stability

The potential for oxidation at the C3 position of the azetidin-3-ol ring presents a clear opportunity for strategic modification. By introducing a methyl group at this position, as in this compound, this potential site of metabolism is effectively blocked. This concept of "metabolic switching," where a metabolically labile position is modified to enhance stability, is a cornerstone of modern drug design.

The introduction of the C3-methyl group is not without its own set of consequences for the molecule's overall properties. It is crucial for the medicinal chemist to consider the trade-offs associated with this modification.

Caption: The C3-methyl group in this compound blocks a potential site of metabolism.

Head-to-Head Comparison: Projecting the Physicochemical Impact

PropertyAzetidin-3-olThis compoundRationale for Projected Difference
Molecular Weight 73.09 g/mol 87.12 g/mol Addition of a methyl group (-CH3).
Lipophilicity (logP) LowerHigherThe addition of a non-polar methyl group is expected to increase the octanol-water partition coefficient.
Aqueous Solubility HigherLowerThe increase in lipophilicity and molecular weight is likely to decrease aqueous solubility.
Metabolic Stability (C3) Potentially LabileMore StableThe methyl group blocks potential CYP-mediated oxidation at the C3 position.
Hydrogen Bond Donors 2 (O-H, N-H)2 (O-H, N-H)The number of hydrogen bond donors remains the same.
Hydrogen Bond Acceptors 2 (O, N)2 (O, N)The number of hydrogen bond acceptors remains the same.

Experimental Protocols for a Definitive Comparison

To provide a definitive, data-driven answer to the question of which scaffold is better suited for a particular drug discovery project, researchers can perform a head-to-head comparison using standard in vitro assays. The following are detailed protocols for key experiments.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility.

Materials:

  • Test compounds (dissolved in DMSO to create stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of azetidin-3-ol and this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions with DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to wells containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV: Centrifuge the plate to pellet any precipitate. Measure the UV absorbance of the supernatant at the compound's λmax.

  • Data Analysis: Determine the concentration at which precipitation occurs. This is the kinetic solubility.

Caption: Workflow for the kinetic solubility assay.

logP Determination (Shake-Flask Method)

This classic method determines the lipophilicity of a compound.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Compound Addition: Add a known amount of the test compound to a centrifuge tube containing equal volumes of pre-saturated n-octanol and water.

  • Shaking: Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and water layers.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and water layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Materials:

  • Test compounds

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The choice between this compound and azetidin-3-ol is a nuanced one that depends on the specific goals of a drug discovery program. Azetidin-3-ol offers a smaller, more polar scaffold, which may be advantageous for achieving good solubility. However, the potential for metabolic oxidation at the C3 position is a liability that should not be overlooked. This compound provides a rational solution to this potential metabolic instability by blocking the site of oxidation. This comes at the cost of increased molecular weight and lipophilicity, which may negatively impact solubility.

Ultimately, the decision of which scaffold to employ should be data-driven. By utilizing the experimental protocols outlined in this guide, researchers can directly compare the properties of their compounds containing these two scaffolds and make an informed choice that best aligns with their desired target product profile. The careful consideration of such subtle structural modifications is a hallmark of successful drug design.

References

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. [Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. PubMed. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. National Institutes of Health. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... ResearchGate. [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed Central. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

Sources

The Azetidine Scaffold: A Privileged Framework in Drug Discovery - A Comparative Analysis of 3-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered saturated azetidine ring is a structurally unique and increasingly important scaffold in medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry offer a rigid framework that can pre-organize substituents for optimal interaction with biological targets, often leading to improved potency and selectivity.[2] This guide provides a comprehensive comparison of the biological activities of 3-substituted azetidine derivatives, delving into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. We will explore how modifications at the 3-position of the azetidine ring can profoundly influence their therapeutic potential, with a focus on their applications as triple reuptake inhibitors, anticancer agents, and antibacterial compounds.

Structure-Activity Relationships: The Pivotal Role of the 3-Substituent

The substituent at the 3-position of the azetidine ring plays a critical role in defining the pharmacological profile of the molecule. Its size, electronics, and hydrogen bonding capacity can dictate target affinity, selectivity, and pharmacokinetic properties. The following diagram illustrates the general structure and key interaction points of 3-substituted azetidines.

SAR_Concept cluster_azetidine Azetidine Core cluster_target Biological Target Azetidine Azetidine Ring (Rigid Scaffold) N_sub N1-Substituent (Modulates PK/PD) Azetidine->N_sub Influences Solubility, Metabolism R3_sub C3-Substituent (Determines Activity & Selectivity) Azetidine->R3_sub Key Interaction with Target Target Receptor/Enzyme Binding Pocket R3_sub->Target Binds to

Caption: General structure-activity relationship concept for 3-substituted azetidines.

I. Triple Reuptake Inhibitors (TRIs) for Neuropsychiatric Disorders

Azetidine derivatives have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] Simultaneous inhibition of these three transporters is a promising therapeutic strategy for major depressive disorder and other neuropsychiatric conditions.[5]

Comparative Biological Activity

The nature of the 3-substituent dramatically influences the potency and selectivity of these compounds as TRIs. Aryl and aryloxy groups are common at this position, with their substitution patterns allowing for fine-tuning of activity.

Compound ID3-SubstituenthSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
Analog 1 3-Phenoxy5.215.8250.1[6]
Analog 2 3-(4-Chlorophenoxy)1.88.3125.6[6]
Analog 3 3-(3,4-Dichlorophenoxy)0.94.189.3[6]
6bd 3-Aryl-3-oxypropylamine12223[5]
6be 3-Aryl-3-oxypropylamine10120[5]

Note: The data presented is a compilation from multiple sources to illustrate comparative activity and may not represent a direct head-to-head study.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on monoamine transporters expressed in mammalian cells.

TRI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hDAT, hSERT, or hNET Incubate Incubate cells with test compounds Cell_Culture->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Add_Radioligand Add radiolabeled monoamine (e.g., [3H]dopamine) Incubate->Add_Radioligand Terminate Terminate uptake by rapid filtration and washing Add_Radioligand->Terminate Scintillation Quantify radioactivity using a scintillation counter Terminate->Scintillation Calculate_IC50 Calculate IC50 values from concentration- response curves Scintillation->Calculate_IC50

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) in appropriate culture medium.

  • Compound Preparation: Prepare a dilution series of the 3-substituted azetidine derivatives in a suitable assay buffer.

  • Assay Initiation: Seed the cells in a 96-well plate. On the day of the assay, wash the cells and pre-incubate them with varying concentrations of the test compounds or vehicle control.

  • Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).

  • Termination of Uptake: After a short incubation period, rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response data.

II. Anticancer Activity

The rigid azetidine scaffold has also been exploited in the design of novel anticancer agents.[7] Derivatives with substituents at the 3-position have shown potent activity against various cancer cell lines, often through mechanisms such as inhibition of STAT3 (Signal Transducer and Activator of Transcription 3).[8][9]

Comparative Biological Activity

The anticancer potency of 3-substituted azetidines is highly dependent on the nature of the substituent, which influences binding to the target protein and cellular permeability.

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
H172 Azetidine-basedMDA-MB-468 (Breast)0.98[8]
H182 Azetidine-basedMDA-MB-468 (Breast)0.66[8]
12k 1-(3,5-dimethoxyphenyl)-3-hydroxyHT-29 (Colon)0.012[10]
12o 1-(3,5-dimethoxyphenyl)-3-unsubstitutedHT-29 (Colon)0.089[10]
3B 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)PC3 (Prostate)0.25[7]

Note: The data presented is a compilation from multiple sources to illustrate comparative activity and may not represent a direct head-to-head study.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

EMSA is a technique used to study protein-DNA interactions and can be employed to assess the ability of a compound to inhibit the DNA-binding activity of transcription factors like STAT3.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis Nuclear_Extract Prepare nuclear extracts from cancer cells Incubate Incubate nuclear extract with test compounds Nuclear_Extract->Incubate Probe_Labeling Label STAT3-specific DNA probe (e.g., with 32P) Add_Probe Add labeled DNA probe Probe_Labeling->Add_Probe Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Incubate->Add_Probe Electrophoresis Separate protein-DNA complexes by native polyacrylamide gel electrophoresis (PAGE) Add_Probe->Electrophoresis Autoradiography Visualize bands by autoradiography Electrophoresis->Autoradiography Quantification Quantify band intensities to determine inhibition Autoradiography->Quantification

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Step-by-Step Methodology:

  • Nuclear Extract Preparation: Isolate nuclear proteins from a cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-231).

  • DNA Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the specific binding site for STAT3 and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: In a series of tubes, incubate the nuclear extract with increasing concentrations of the 3-substituted azetidine derivative or vehicle control.

  • Probe Addition: Add the labeled DNA probe to each reaction mixture and incubate to allow for the formation of STAT3-DNA complexes.

  • Electrophoresis: Separate the reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound DNA probe.

  • Visualization: Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescent scanner.

  • Data Analysis: Quantify the intensity of the shifted band (STAT3-DNA complex) to determine the extent of inhibition by the test compound and calculate the IC50 value.

III. Antibacterial Activity

Azetidine-containing compounds, particularly the β-lactam antibiotics, have a long and successful history in combating bacterial infections.[11] More recently, non-β-lactam 3-substituted azetidines have also demonstrated promising antibacterial properties, including activity against multidrug-resistant strains.[3][6]

Comparative Biological Activity

The antibacterial efficacy of 3-substituted azetidines is influenced by the substituent's ability to interact with bacterial targets and to penetrate the bacterial cell wall.

Compound ID3-SubstituentBacterial StrainMIC (µg/mL)Reference
BGAz-001 Azetidine derivativeM. smegmatis30.5[3][6]
BGAz-001 Azetidine derivativeM. bovis BCG64.5[3][6]
Compound 6i Fluoroquinolone derivativeS. aureus (MRSA)0.25-16.0[12][13]
Compound 22 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)S. aureus4[14]
Analog A 7-(3-amino-2-methyl-1-azetidinyl)E. coliVaries[15]

Note: The data presented is a compilation from multiple sources to illustrate comparative activity and may not represent a direct head-to-head study. MIC values can vary based on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution Antibacterial Susceptibility Testing

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare two-fold serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubate_Plate Incubate the plate at the appropriate temperature and duration Inoculation->Incubate_Plate Read_MIC Visually determine the MIC: the lowest concentration with no visible bacterial growth Incubate_Plate->Read_MIC

Caption: Experimental workflow for broth microdilution antibacterial susceptibility testing.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare a series of two-fold dilutions of the 3-substituted azetidine derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Grow the bacterial strain of interest in broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific bacterial density.

  • Inoculation: Inoculate each well of the microtiter plate containing the test compound with the standardized bacterial suspension. Include a positive control (bacteria and medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The 3-position of the azetidine ring is a versatile handle for modulating the biological activity of this privileged scaffold. As demonstrated, strategic modifications at this position can yield potent and selective inhibitors for a range of therapeutic targets, from neurotransmitter transporters to critical proteins in cancer and bacterial cells. The experimental protocols provided herein offer a foundation for the robust evaluation of novel 3-substituted azetidine derivatives, facilitating the discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers.
  • ResearchGate. (n.d.). Structures of some azetidine based drugs.[7]

  • Singh, G. S., & D'hooghe, M. (2022). Azetidines in Drug Discovery. Life Chemicals.
  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.[8][9][16]

  • BenchChem. (2025). A Comparative Study of 3-(2-Ethylphenyl)
  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.[12]

  • Journal of Medicinal Chemistry. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.[3]

  • BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition.
  • MDPI. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship.
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  • MDPI. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer.
  • BenchChem. (2025). Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals.
  • ResearchGate. (n.d.). IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • PubMed. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.[5]

  • ACS Medicinal Chemistry Letters. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P.
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  • NIH. (2019). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
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A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of 3-Methylazetidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and modulate physicochemical properties, making it a "privileged" scaffold.[2] The 3-Methylazetidin-3-ol core, in particular, offers a versatile starting point for generating novel analogs. The hydroxyl group provides a handle for further functionalization, while the methyl group can influence stereochemistry and interactions within a binding pocket.

Analogs derived from this and similar azetidine scaffolds have shown promise in diverse therapeutic areas, acting as potent inhibitors of targets like GABA transporters and monoamine transporters.[2][3][4] This guide provides a comprehensive framework for validating the in vitro biological activity of novel this compound analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust, self-validating workflow from initial screening to detailed mechanistic studies.

Part 1: The Initial Triaging Cascade: From Compound Library to Preliminary Hits

Before committing significant resources to mechanism-of-action studies, it is critical to perform an initial triage. The goal is to quickly identify compounds with desirable biological activity while simultaneously flagging those with non-specific effects, such as general cytotoxicity.

The Rationale for a Tiered Screening Approach

A tiered or cascaded approach is the most efficient method for screening a new library of analogs. It begins with a broad, cost-effective assay to cast a wide net, followed by progressively more specific and complex assays for the most promising candidates. This strategy conserves compound, time, and resources.

Below is a visual representation of a typical initial screening workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage Compound_Library New this compound Analog Library Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) Compound_Library->Cell_Viability Assess general toxicity HTS High-Throughput Screen (e.g., Target-based biochemical assay) Compound_Library->HTS Assess primary activity Data_Analysis Analyze Data: - Potency (IC50/EC50) - Cytotoxicity (CC50) Cell_Viability->Data_Analysis HTS->Data_Analysis Hit_Confirmation Confirm Hits (Fresh compound, dose-response) Data_Analysis->Hit_Confirmation Triage Triage & Prioritize Hits: High Potency, Low Toxicity Hit_Confirmation->Triage

Caption: A typical workflow for the initial screening and triaging of new chemical entities.

Essential First Step: Assessing Cell Viability

The first and most crucial experiment for any new compound series is a cell viability assay. This determines the concentration at which the compound becomes toxic to cells. A compound that indiscriminately kills all cells is not a viable drug candidate. This assay provides a critical baseline (the CC50, or 50% cytotoxic concentration) against which all other activity data should be compared. A significant window between the active concentration (EC50/IC50) and the cytotoxic concentration (CC50) is essential.

The MTT assay is a robust, colorimetric method for assessing cell viability based on the metabolic activity of living cells.[5][6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of the this compound analogs in appropriate cell culture medium. A typical starting concentration is 100 µM, with 1:3 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for a period relevant to your expected biological effect (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][6] Add 10 µL of this stock solution to each well (final concentration ~0.5 mg/mL).[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by gentle shaking on an orbital shaker.[5]

  • Data Acquisition: Read the absorbance of each well on a microplate spectrophotometer at a wavelength of 570 nm.[5][7] A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the CC50 value using non-linear regression.

Part 2: Validating On-Target Activity - Comparative Case Studies

Once preliminary hits are identified and confirmed to have low cytotoxicity, the next phase is to validate their activity against the intended biological target. Here, we present two common scenarios: analogs designed as kinase inhibitors and those designed as receptor ligands.

Case Study 1: Analogs as Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is linked to many diseases, making them prime drug targets.[9] Validating a kinase inhibitor requires demonstrating potent and selective inhibition of the target kinase's catalytic activity.

Simply determining an IC50 value is insufficient. A robust validation plan must consider the ATP concentration used in the assay, as this profoundly impacts the apparent potency of ATP-competitive inhibitors.[9] For comparability across different studies and inhibitors, assays should ideally be run at an ATP concentration equal to the Michaelis constant (Km) for the specific kinase.[9] This provides a more standardized measure of inhibitory potential.

The following diagram illustrates a simplified kinase signaling cascade, a common target for therapeutic intervention.

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK P ERK ERK Kinase MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Azetidine Analog (Kinase Inhibitor) Inhibitor->MEK Inhibition

Caption: A representative kinase signaling pathway (MAPK pathway) showing a potential point of inhibition.

Luminescence-based assays, such as the Kinase-Glo® platform, are widely used due to their high sensitivity and simple workflow. They measure the amount of ATP remaining in a solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

Principle: The amount of light generated is directly proportional to the amount of ATP present. The reduction in signal in the presence of an inhibitor reflects its potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, the target kinase, the specific peptide substrate, and ATP. The final ATP concentration should be set at or near the known Km for the kinase.

  • Compound Plating: In a 384-well plate, serially dilute the this compound analogs. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Kinase Reaction: Add the kinase and substrate solution to the wells containing the compounds. Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection: Add the luminescence detection reagent (which contains luciferase and its substrate) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Convert the raw luminescence data into percent inhibition relative to the controls. Plot the dose-response curves and calculate the IC50 values for each analog.

The results should be summarized in a table to facilitate direct comparison of potency and selectivity.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (Off-Target/Target)
Analog MA-101151,500100
Analog MA-1022505,00020
Analog MA-1038>10,000>1,250
Control Inhibitor1080080

This table presents hypothetical data for illustrative purposes.

Case Study 2: Analogs as Receptor Ligands

Many drugs exert their effects by binding to cell surface or intracellular receptors.[10] Validating a receptor ligand involves quantifying its binding affinity (how tightly it binds) and specificity.

Receptor-ligand binding assays are fundamental for characterizing new compounds.[10][11] A competitive binding assay is a common format used to determine the inhibition constant (Ki) of a test compound.[12] In this setup, the unlabeled test compound competes with a labeled ligand (usually radioactive) for binding to the receptor. The Ki value is a measure of the compound's binding affinity and is a more intrinsic value than the IC50, as it is independent of the labeled ligand's concentration.

Principle: The amount of radiolabeled ligand that binds to the receptor is inversely proportional to the concentration and affinity of the competing unlabeled test compound.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest. The protein concentration should be optimized to ensure a good signal-to-noise ratio.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H-labeled standard), and a dilution series of the unlabeled this compound analog.

  • Control Wells:

    • Total Binding: Receptor + Radioligand + Vehicle (measures maximum binding).

    • Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of a known unlabeled ligand (measures binding to non-receptor components).

  • Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 90 minutes at room temperature).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The filter plate captures the membranes (and bound ligand) while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation cocktail to the wells, and count the radioactivity in a microplate scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Convert the counts for the test compounds into a percentage of specific binding.

    • Determine the IC50 from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound IDTarget Receptor Ki (nM)
Analog MA-20150
Analog MA-20212
Analog MA-203480
Control Ligand25

This table presents hypothetical data for illustrative purposes.

Part 3: Driving Discovery Through Structure-Activity Relationships (SAR)

The data generated from these in vitro assays are not an endpoint. Their true power lies in establishing a Structure-Activity Relationship (SAR). SAR is the iterative process of understanding how specific chemical modifications to a molecule affect its biological activity.

The Logic of Iterative Optimization

By comparing the potency, selectivity, and cytotoxicity data across a series of analogs, researchers can deduce which chemical moieties are beneficial or detrimental. This knowledge guides the design of the next generation of compounds, creating a cycle of continuous improvement.

G Design Design Analogs (Hypothesize SAR) Synthesize Synthesize New Compounds Design->Synthesize Test In Vitro Testing (Potency, Selectivity, Toxicity) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design Refine Hypothesis Lead Optimized Lead Compound Analyze->Lead Identify Lead

Caption: The iterative cycle of hit-to-lead optimization driven by SAR analysis.

Interpreting the Data:

  • From the Kinase Data Table: One might conclude that the modification in Analog MA-103 provides a significant boost in both potency and selectivity compared to the other analogs. The research team would then focus on retaining this feature while exploring other modifications to further improve properties.

  • From the Receptor Data Table: Analog MA-202 shows the highest affinity. If Analog MA-203 differs from MA-202 only by the addition of a bulky group, the team might hypothesize that the receptor's binding pocket is sterically constrained in that region.

This systematic approach transforms raw data into actionable intelligence, which is the cornerstone of modern drug discovery.[13]

Conclusion

Validating the in vitro biological activity of novel this compound analogs is a multi-faceted process that demands scientific rigor and a logical, tiered approach. By starting with broad assessments of cytotoxicity and progressing to specific, well-controlled on-target assays, researchers can build a comprehensive profile of each compound. The ultimate goal is to generate high-quality, reproducible data that enables the establishment of clear Structure-Activity Relationships. This, in turn, empowers medicinal chemists to rationally design superior molecules, accelerating the journey from a preliminary hit to a promising drug candidate.

References

  • Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • BenchChem. Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals. BenchChem.
  • Abcam. MTT assay protocol. Abcam.
  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Mtoz Biolabs.
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  • BroadPharm. Protocol for Cell Viability Assays. BroadPharm.
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  • CLYTE Technologies.
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  • YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
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  • Guépratte, L., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
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  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
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  • PubMed. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methylazetidin-3-ol Derivatives in Cholinergic Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Small, rigid scaffolds that can effectively present pharmacophoric elements in three-dimensional space are of particular interest. The 3-methylazetidin-3-ol moiety has emerged as a compelling structural motif, particularly in the design of cholinergic ligands. Its compact, sp³-rich framework offers a unique vector for substituents, influencing interactions with biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, primarily focusing on their modulation of muscarinic and nicotinic acetylcholine receptors. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for key assays.

The this compound Scaffold: A Bioisostere with Promise

The this compound core can be considered a compact bioisostere of the well-established quinuclidin-3-ol scaffold, a cornerstone in the development of numerous muscarinic receptor ligands. The transition from the larger, bicyclic quinuclidine to the smaller, monocyclic azetidine ring system offers several potential advantages in drug design, including a reduction in molecular weight and lipophilicity, which can lead to improved pharmacokinetic properties. However, this structural simplification also introduces greater conformational flexibility, making the elucidation of SAR a critical exercise.

The strategic placement of the methyl and hydroxyl groups on the same carbon atom of the azetidine ring creates a tertiary alcohol. This feature is pivotal, as the hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions or sterically influence the orientation of other substituents. The nitrogen atom of the azetidine ring provides a crucial basic center, which is typically protonated at physiological pH and interacts with anionic residues in the binding pockets of cholinergic receptors.

Comparative SAR at Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are implicated in a wide range of physiological processes and are attractive targets for the treatment of various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). The development of subtype-selective muscarinic agonists and antagonists is a key objective in the field.

Key Structural Modifications and Their Impact on Muscarinic Activity

The exploration of this compound derivatives as muscarinic ligands has revealed several key SAR trends. These can be systematically analyzed by considering modifications at three primary positions: the azetidine nitrogen, the hydroxyl group, and the methyl group (or its replacement).

1. Substitution on the Azetidine Nitrogen (N1):

The nature of the substituent on the azetidine nitrogen is a primary determinant of muscarinic receptor affinity and efficacy.

  • Small Alkyl Groups: Simple N-alkylation, such as with a methyl group, often yields compounds with modest muscarinic affinity.

  • Aromatic and Heteroaromatic Moieties: Introduction of larger, more complex groups, particularly those containing aromatic or heteroaromatic rings connected via a linker, can significantly enhance potency and introduce subtype selectivity. For instance, linking a thiadiazole or oxadiazole ring to the azetidine nitrogen has been shown to produce potent M1-selective agonists. This is conceptually similar to the design of well-known muscarinic agonists like xanomeline.[1][2] The heteroaromatic ring is believed to interact with specific residues in the orthosteric or allosteric binding sites of the M1 receptor.

2. Modification of the 3-Hydroxyl Group:

The tertiary hydroxyl group is a critical pharmacophoric feature.

  • Esterification: Conversion of the hydroxyl group to an ester, for example, with acetic or benzoic acid, can modulate the compound's properties. In many cases, esterification of a tertiary alcohol on a core scaffold can transform an agonist into an antagonist. This is because the bulkier ester group may occupy space in the binding pocket that is required for the conformational change associated with receptor activation.

  • Etherification: Formation of an ether linkage can also impact activity. The size and nature of the alkyl or aryl group introduced will dictate the effect on potency and selectivity.

3. The Role of the 3-Methyl Group:

The 3-methyl group, while seemingly simple, plays a crucial role.

  • Steric Influence: It can enforce a specific conformation on the azetidine ring and influence the orientation of the N1-substituent, thereby affecting receptor binding.

  • Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within the receptor binding pocket.

  • Replacement with Other Groups: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or polar functionalities can be a strategy to fine-tune potency and selectivity. However, significant increases in steric bulk at this position are often detrimental to activity.

Below is a table summarizing the general SAR trends for this compound derivatives at muscarinic receptors.

Modification Site Structural Change General Impact on Muscarinic Activity Rationale
Azetidine Nitrogen (N1) Small Alkyl (e.g., -CH₃)Modest affinityBasic nitrogen is key, but lacks extensive interactions.
N-Aryl/Heteroaryl (via linker)Increased potency and potential for M1 selectivityAromatic ring can engage in π-π stacking and other interactions in the binding pocket.[1][2]
3-Hydroxyl Group EsterificationOften leads to antagonist activityBulky ester group can prevent the conformational change required for receptor activation.
EtherificationVariable, depends on the substituentCan modulate lipophilicity and introduce new interactions.
3-Methyl Group Replacement with larger alkylsGenerally decreases affinitySteric hindrance in the binding pocket.

Comparative SAR at Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in fast synaptic transmission in the central and peripheral nervous systems. They are targets for therapeutic agents for smoking cessation, cognitive enhancement, and pain management. The SAR for azetidine-based ligands at nAChRs often parallels that of other small azacycles like pyrrolidine, a core component of nicotine.

Key Structural Modifications and Their Impact on Nicotinic Activity

1. The Azetidine Ring as a Pyrrolidine Bioisostere:

The this compound scaffold can be viewed as a modified bioisostere of the N-methylpyrrolidine ring of nicotine. The four-membered azetidine ring is more constrained than the five-membered pyrrolidine ring, which can pre-organize the molecule into a conformation more favorable for binding to certain nAChR subtypes.

2. N-Substitution and the Cation-π Interaction:

Similar to muscarinic ligands, the substituent on the azetidine nitrogen is crucial. For nicotinic activity, the protonated nitrogen engages in a critical cation-π interaction with a tryptophan or tyrosine residue in the receptor's binding site.[3]

3. The 3-Substituents and Hydrogen Bonding:

The 3-hydroxyl group can act as a hydrogen bond acceptor, interacting with donor residues in the complementary subunit of the nAChR.[3] The 3-methyl group's role is likely to be steric and hydrophobic, influencing the overall fit of the ligand in the binding pocket.

A comparative analysis suggests that for nicotinic receptor affinity, maintaining a compact structure is often beneficial. Large, bulky substituents on the azetidine ring can be detrimental to binding.[4]

The following table summarizes the general SAR trends for this compound derivatives at nicotinic receptors.

Modification Site Structural Change General Impact on Nicotinic Activity Rationale
Azetidine Nitrogen (N1) Maintained as a basic amineEssential for the cation-π interactionA key binding interaction for nAChR ligands.[3]
Overall Size Compact substituentsGenerally favored for high affinityThe nAChR binding pocket can be sterically constrained.[4]
3-Hydroxyl Group Presence of H-bond acceptorCan contribute to binding affinityPotential for hydrogen bonding with the receptor.[3]

Experimental Protocols

To facilitate the evaluation and comparison of novel this compound derivatives, standardized experimental protocols are essential.

General Synthetic Procedure for N-Substituted this compound Derivatives

A common synthetic route to N-substituted this compound derivatives involves the N-alkylation or N-arylation of a suitable precursor, such as 1-Boc-3-methylazetidin-3-ol.

Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol This intermediate can be prepared from commercially available starting materials. A typical procedure involves the reaction of 1-Boc-3-azetidinone with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.

Step 2: Deprotection of the Boc Group The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield this compound as a salt.

Step 3: N-Alkylation/Arylation The resulting secondary amine can be reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides in the presence of a suitable catalyst for cross-coupling reactions) to introduce the desired substituent on the azetidine nitrogen.

Diagram of a General Synthetic Workflow

G A 1-Boc-3-azetidinone C 1-Boc-3-methylazetidin-3-ol A->C Grignard Reaction B Methyl Grignard Reagent B->C E This compound C->E Deprotection D Acidic Deprotection (e.g., TFA/DCM) D->E G N-Substituted this compound Derivative E->G N-Alkylation/Arylation F Electrophile (R-X) F->G G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Cell Membranes (with receptors) D Incubate to Equilibrium A->D B Radioligand ([³H]-Ligand) B->D C Test Compound Dilutions C->D E Filter & Wash D->E F Scintillation Counting E->F G Data Analysis (IC₅₀ -> Ki) F->G

References

A Comparative Guide to the Synthetic Routes of Chiral 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of a Strained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its strained nature imparts unique conformational constraints and metabolic stability to drug candidates. Among its derivatives, chiral 3-hydroxyazetidines are particularly valuable building blocks. The hydroxyl group provides a crucial handle for further functionalization, while the defined stereochemistry at the C3 position is often critical for potent and selective biological activity. This guide provides a comparative analysis of the primary synthetic strategies to access these enantiomerically enriched compounds, offering insights into the mechanistic rationale and practical considerations for researchers in drug discovery and development.

Strategic Overview: Pathways to Chirality

The synthesis of chiral 3-hydroxyazetidines can be broadly categorized into three dominant strategies, each with distinct advantages and limitations. The choice of route often depends on factors such as the availability of starting materials, desired scale, and the specific stereoisomer required.

  • Route A: Cyclization of Acyclic Precursors from Prochiral Materials

  • Route B: Leveraging the Chiral Pool

  • Route C: Kinetic Resolution of Racemic Mixtures

This guide will dissect each approach, presenting a representative experimental protocol, a mechanistic workflow, and a data-driven comparison to aid in synthetic planning.

Route A: Cyclization of Acyclic Precursors - Building from the Ground Up

The most common and industrially relevant method for constructing the azetidine core is the intramolecular cyclization of a 1,3-amino alcohol precursor. A classic and cost-effective approach begins with the reaction of a primary amine with epichlorohydrin, a readily available prochiral C3 building block.

Conceptual Overview

This strategy involves two key steps: the nucleophilic attack of an amine on the epoxide of epichlorohydrin, followed by an intramolecular nucleophilic substitution (SN2) to close the four-membered ring. The chirality is introduced later, typically through resolution, or by using a chiral amine. For simplicity and broad applicability, the synthesis of a racemic, protected 3-hydroxyazetidine is often the first step, which can then be subjected to resolution. A common protecting group for the nitrogen is a benzyl or tert-butyl group, which can be readily removed in later steps.[1]

Workflow Diagram: Synthesis from Epichlorohydrin

A Epichlorohydrin + Benzylamine B Ring Opening (Intermediate Amino Alcohol) A->B Water, 0-5 °C C Intramolecular Cyclization (Ring Closure) B->C Base (e.g., Na₂CO₃), Heat D 1-Benzyl-3-hydroxyazetidine (Racemic) C->D E Debenzylation (e.g., Pd/C, H₂) D->E F 3-Hydroxyazetidine (Racemic) E->F

Caption: General workflow for the synthesis of racemic 3-hydroxyazetidine starting from epichlorohydrin.

Representative Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-hydroxyazetidine

This protocol is adapted from common literature procedures.[1]

  • Step 1: Ring Opening. To a flask containing benzylamine (1.0 equiv) dissolved in water (approx. 15 volumes), the solution is cooled to 0-5 °C. Epichlorohydrin (1.3 equiv) is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction is stirred at this temperature for 12 hours.

  • Step 2: Cyclization. After the initial reaction, a base such as sodium carbonate is added to the mixture, which is then heated to reflux to facilitate the intramolecular cyclization. The reaction progress is monitored by TLC or HPLC.

  • Step 3: Work-up and Isolation. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-benzyl-3-hydroxyazetidine, can be purified by distillation or chromatography.

Data Summary & Comparison
ParameterRoute A: From EpichlorohydrinJustification & Remarks
Starting Materials Epichlorohydrin, primary amineInexpensive, readily available, and scalable raw materials.[1][2]
Stereocontrol Produces a racemic mixtureChirality must be introduced in a separate step (e.g., resolution).
Scalability ExcellentThis route is widely used for large-scale industrial production.
Yield Generally high (>85% for cyclization)The reactions are typically robust and high-yielding.[1]
Key Advantage Cost-effectiveness and scalability.The low cost of starting materials makes this the preferred industrial route.
Key Disadvantage Lack of inherent stereocontrol.Requires additional steps to obtain a single enantiomer, adding cost and reducing overall yield.

Route B: Leveraging the Chiral Pool - Nature's Head Start

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. Amino acids, such as L-serine or L-aspartic acid, are excellent starting points for the synthesis of chiral 3-hydroxyazetidines, as their inherent chirality can be directly transferred to the target molecule.

Conceptual Overview

The synthesis from an amino acid like L-serine involves a series of transformations to convert the carboxylic acid and amino functionalities into the desired azetidine ring. A typical sequence involves:

  • Protection of the amine and carboxylic acid groups.

  • Reduction of the carboxylic acid to a primary alcohol, creating a 1,3-amino diol.

  • Selective activation of the primary hydroxyl group (e.g., tosylation).

  • Base-mediated intramolecular cyclization to form the azetidine ring.

The stereocenter from the starting amino acid directly dictates the stereochemistry of the final 3-hydroxyazetidine.

Workflow Diagram: Synthesis from L-Serine

A L-Serine B Protection (e.g., Boc₂O, Esterification) A->B C Protected L-Serine Derivative B->C D Reduction (e.g., LiBH₄) C->D E Chiral Amino Diol D->E F Selective Activation (e.g., TsCl, pyridine) E->F G Activated Diol F->G H Cyclization (e.g., NaH) G->H I Protected Chiral 3-Hydroxyazetidine H->I J Deprotection I->J K Enantiopure 3-Hydroxyazetidine J->K

Caption: Chiral pool synthesis of 3-hydroxyazetidine from L-serine.

Representative Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxyazetidine

This protocol is a conceptual summary of multi-step literature syntheses.

  • Protection: L-serine is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc₂O) to protect the amine and converting the carboxylic acid to a methyl ester.

  • Reduction: The ester of the protected serine is carefully reduced to the corresponding primary alcohol using a reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as THF, yielding a chiral N-Boc-amino diol.

  • Selective Activation: The primary hydroxyl group is selectively activated over the secondary one. This is typically achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures. The steric bulk around the secondary alcohol hinders its reaction.

  • Cyclization: The N-Boc-3-hydroxy-4-tosyloxy-butylamine intermediate is treated with a strong, non-nucleophilic base like sodium hydride (NaH) in THF. The base deprotonates the secondary alcohol, which then displaces the tosylate group in an intramolecular SN2 reaction to form the N-Boc-protected chiral 3-hydroxyazetidine.

Data Summary & Comparison
ParameterRoute B: From Chiral PoolJustification & Remarks
Starting Materials Amino acids (L-serine, etc.)Enantiomerically pure and readily available, though more expensive than epichlorohydrin.[3]
Stereocontrol ExcellentThe stereochemistry is set from the beginning, providing high enantiomeric excess (>99% ee).[4][5]
Scalability ModerateMulti-step synthesis can be more challenging to scale up compared to Route A.
Yield Moderate (overall)The overall yield is impacted by the number of steps involved.
Key Advantage Inherent and predictable stereocontrol.Provides access to a specific enantiomer without the need for resolution.
Key Disadvantage Longer route, higher cost.The multi-step nature and cost of reagents can be prohibitive for large-scale synthesis.

Route C: Kinetic Resolution - Separating a Pair

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] This approach is particularly useful when an efficient synthesis of the racemic starting material, such as 1-benzyl-3-hydroxyazetidine from Route A, already exists.

Conceptual Overview

In a typical enzymatic kinetic resolution, a racemic mixture of N-protected 3-hydroxyazetidines is subjected to acylation using an enzyme, often a lipase, in the presence of an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer at a much faster rate than the other.[7] The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer. These two compounds, now having different functional groups (ester vs. alcohol), can be easily separated by standard chromatographic methods.

Workflow Diagram: Enzymatic Kinetic Resolution

A Racemic N-Protected 3-Hydroxyazetidine B Enzymatic Acylation (e.g., Lipase, Vinyl Acetate) A->B C Mixture at ~50% Conversion B->C D (R)-Acylated Azetidine (Fast-reacting) C->D k_fast E (S)-Hydroxy Azetidine (Slow-reacting, Enantioenriched) C->E k_slow F Separation (Chromatography) D->F E->F G Isolated (R)-Ester F->G H Isolated (S)-Alcohol F->H

Caption: Workflow for the kinetic resolution of a racemic 3-hydroxyazetidine.

Representative Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a conceptual summary of common enzymatic resolution procedures.[7]

  • Setup: Racemic N-Boc-3-hydroxyazetidine (1.0 equiv) is dissolved in an organic solvent (e.g., tert-butyl methyl ether).

  • Reaction: An acyl donor, such as vinyl acetate (0.5-0.6 equiv), and a lipase preparation (e.g., Novozym 435, Candida antarctica lipase B) are added to the solution.

  • Monitoring: The reaction is stirred at room temperature or slightly elevated temperature (e.g., 30-40 °C) and monitored carefully by chiral HPLC to track the conversion and the enantiomeric excess (ee) of both the starting material and the product.

  • Quenching and Separation: Once the reaction reaches approximately 50% conversion, the enzyme is filtered off. The solvent is removed, and the resulting mixture of the acylated product and the unreacted alcohol is separated using silica gel column chromatography.

Data Summary & Comparison
ParameterRoute C: Kinetic ResolutionJustification & Remarks
Starting Materials Racemic N-protected 3-hydroxyazetidineRequires an efficient synthesis of the racemic precursor (often from Route A).
Stereocontrol ExcellentCan achieve very high enantiomeric excess (>99% ee) for both the recovered starting material and the product.[7]
Scalability GoodEnzymatic resolutions are often scalable, though the cost of the enzyme can be a factor.[8]
Yield Maximum 50% for each enantiomerThis is the theoretical maximum yield for a classical kinetic resolution.
Key Advantage High enantioselectivity and operational simplicity.Often provides access to both enantiomers from a single racemic batch.
Key Disadvantage Theoretical yield limit of 50%.Half of the starting material is converted to the other enantiomer, which may not be the desired product.

Comparative Summary and Outlook

The choice of a synthetic route to chiral 3-hydroxyazetidines is a trade-off between cost, scalability, efficiency, and stereochemical control.

StrategyPrimary AdvantagePrimary DisadvantageBest Suited For...
A: From Epichlorohydrin Cost & Scalability: Uses cheap, abundant starting materials.No Stereocontrol: Produces a racemate requiring resolution.Large-scale industrial synthesis where cost is the primary driver.
B: From Chiral Pool Absolute Stereocontrol: Chirality is built-in from the start.Cost & Length: Multi-step process with more expensive starting materials.Lab-scale synthesis of a specific, required enantiomer where absolute stereocontrol is paramount.
C: Kinetic Resolution High Enantiopurity: Can produce >99% ee for both enantiomers.50% Yield Limit: Theoretical maximum yield for one enantiomer is 50%.Situations where an efficient racemic synthesis exists and high enantiopurity is required for both enantiomers.

The field continues to evolve, with emerging strategies such as asymmetric catalysis aiming to combine the efficiency of cyclization routes with the stereocontrol of chiral pool methods.[9][10] Catalytic asymmetric synthesis of azetidines from prochiral precursors remains a significant challenge but holds the promise of a more direct and atom-economical approach.[11][12][13] Furthermore, advances in biocatalysis may soon provide enzymes capable of performing the entire cyclization sequence enantioselectively, merging the benefits of Route A and Route C into a single, highly efficient process.[14][15][16] For now, the three routes detailed here represent the most reliable and field-proven methods for accessing these critical chiral building blocks.

References

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  • Zhang, X., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Pang, S., et al. (2025). Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. Journal of the American Chemical Society.
  • Reeves, J. T., et al. (2013). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Kametani, T., et al. (1983). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kametani, T., et al. (1983). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. Semantic Scholar. Available at: [Link]

  • Wikipedia. Kinetic resolution. Available at: [Link]

  • Clososky, G. C., et al. (2004). Enzymatic Kinetic Resolution of Hydroxy Oxazolines.
  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Yeow, K., et al. (2022). Biocatalytic routes to pyrrolidine-(A), piperidine-(B) and azepane-(C) type iminosugars from monosaccharides. ResearchGate. Available at: [Link]

  • Al-Abed, Y., et al. (1991). The stereoselective synthesis of substituted 1-hydroxyazetidines. ResearchGate. Available at: [Link]

  • Lee, J. H., et al. (2017). Nitrite-mediated synthesis of chiral epichlorohydrin using halohydrin dehalogenase from Agrobacterium radiobacter AD1. Semantic Scholar. Available at: [Link]

  • Csomós, P., et al. (2016). Chiral secondary amino acids, their importance, and methods of analysis. ResearchGate. Available at: [Link]

  • Mehta, S., et al. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. Available at: [Link]

  • Zimmer, L., et al. (2021). Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. Molecules. Available at: [Link]

  • Betori, R. C., et al. (2017). A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Hernández Lozada, N. J., et al. (2022). Biocatalytic routes to stereo-divergent iridoids. Nature Communications. Available at: [Link]

  • Stereochemistry: Kinetic Resolution. (2022). YouTube. Available at: [Link]

  • Reddy, R. P., et al. (2017). Triple Nucleophilic Head-to-Tail Cascade Polycyclization of Diazodienals via Combination Catalysis: Direct Access to Cyclopentane Fused Aza-Polycycles with Six-Contiguous Stereocenters. ACS Catalysis. Available at: [Link]

  • Hernández Lozada, N. J., et al. (2022). Biocatalytic routes to stereo-divergent iridoids. ResearchGate. Available at: [Link]

  • Dell'Amico, L., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]

  • Zhu, C., et al. (2023). Enantioselective Synthesis of Triarylmethanes via Intermolecular C-H Functionalization of Cyclohexadienes with Diaryldiazomethanes. Organic Letters. Available at: [Link]

Sources

The Azetidine Advantage: A Comparative Guide to Bioisosteric Replacement of Piperidines with 3-Methylazetidin-3-ol Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Piperidine

In the landscape of medicinal chemistry, the piperidine ring stands as a titan. It is one of the most frequently incorporated saturated heterocycles in approved pharmaceuticals, prized for its synthetic tractability and its ability to confer favorable physicochemical properties.[1] However, this "privileged" status is not without its liabilities. The piperidine scaffold is often susceptible to metabolic degradation, primarily through cytochrome P450 (CYP) mediated oxidation of the ring carbons or N-dealkylation, which can lead to rapid clearance and undesirable pharmacokinetic profiles.[2][3]

This guide presents a data-driven comparison of the traditional piperidine scaffold with a compelling bioisosteric replacement: the 3-methylazetidin-3-ol moiety. Bioisosterism—the substitution of a chemical group with another that retains similar physical or chemical properties to produce broadly similar biological effects—is a cornerstone of modern drug design.[4] We will demonstrate through comparative data and established principles that replacing a piperidine with a this compound can be a powerful strategy to mitigate metabolic instability, reduce lipophilicity, and modulate basicity, thereby addressing key challenges in the optimization of drug candidates.

This analysis is designed for researchers, scientists, and drug development professionals seeking to enhance the "drug-like" properties of their molecules. We will delve into the causality behind these improvements, provide detailed experimental protocols for comparative analysis, and offer a robust synthetic pathway to the azetidine building block.

The Strategic Rationale: Why Replace Piperidine?

The decision to replace a piperidine moiety is typically driven by a need to overcome specific developability hurdles. The following diagram illustrates the logical workflow.

G cluster_0 Problem Identification cluster_1 Hypothesis & Design cluster_2 Execution & Evaluation Lead_Compound Lead Compound with Piperidine Moiety ADME_Screen In Vitro ADME Profiling (e.g., Microsomal Stability) Lead_Compound->ADME_Screen Problem Identified Liability: - High Clearance - Ring Oxidation - N-dealkylation ADME_Screen->Problem Hypothesis Hypothesis: Bioisosteric replacement can block metabolic 'soft spots' and improve properties. Problem->Hypothesis Design Design Analog: Replace Piperidine with This compound Hypothesis->Design Synthesis Synthesize Azetidine Analog Design->Synthesis Comparative_Testing Head-to-Head Comparative Assays Synthesis->Comparative_Testing Data_Analysis Analyze Data: - Physicochemical - Metabolic Stability - Potency Comparative_Testing->Data_Analysis Decision Decision: Improved Candidate? Data_Analysis->Decision

Caption: Decision workflow for bioisosteric replacement.

The core hypothesis is that the smaller, more rigid, and uniquely functionalized azetidine ring can sterically hinder the approach of metabolic enzymes and alter the molecule's electronic properties in a beneficial manner. The tertiary alcohol on the this compound moiety is particularly advantageous as it is not susceptible to oxidation and can serve as a hydrogen bond acceptor, while the gem-dimethyl group can shield the hydroxyl from glucuronidation.

Head-to-Head Comparison: Piperidine vs. This compound Analogs

To illustrate the potential benefits, let's consider a hypothetical case study based on empirical data from multiple sources. We compare a parent compound containing a 4-substituted N-methylpiperidine with its bioisosteric analog where this group is replaced by a 1-substituted 3-hydroxy-3-methylazetidine.

G cluster_0 Parent Piperidine Compound cluster_1 Bioisosteric Azetidine Analog Piperidine VS vs. Azetidine G Epichlorohydrin Epichlorohydrin Step1_Cond MeOH, RT Epichlorohydrin->Step1_Cond Methylamine Methylamine (aq.) Methylamine->Step1_Cond Intermediate 1-chloro-3-(methylamino)propan-2-ol Step2_Cond NaOH, Heat Intermediate->Step2_Cond Azetidinol This compound Step1_Cond->Intermediate Ring Opening Step2_Cond->Azetidinol Intramolecular Cyclization (SN2)

Sources

Conformational analysis of 3-Methylazetidin-3-ol compared to other azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of small nitrogen-containing heterocycles, the azetidine scaffold presents a unique conformational challenge and opportunity. Its inherent ring strain and non-planar nature dictate a puckered geometry that is highly sensitive to substitution. This guide provides an in-depth comparative analysis of the conformational properties of 3-Methylazetidin-3-ol, a tertiary alcohol-substituted azetidine, against a series of structurally related azetidines. By dissecting the influence of the methyl and hydroxyl groups at the C3 position, we aim to provide a predictive framework for understanding the conformational behavior of this important structural motif.

The Puckered World of Azetidines: A Conformational Primer

Unlike their planar aromatic counterparts, saturated four-membered rings like azetidine adopt a puckered conformation to alleviate torsional and angle strain. This puckering is not static but rather a dynamic equilibrium between two envelope-like conformations. The degree of puckering and the energetic preference for one conformer over the other are profoundly influenced by the nature and position of substituents on the ring.

For 3-substituted azetidines, the substituent can occupy one of two positions: pseudo-axial or pseudo-equatorial. The pseudo-axial position is oriented more perpendicularly to the average plane of the ring, while the pseudo-equatorial position is directed more towards the periphery. The interplay of steric and electronic effects governs the equilibrium between these two conformations.

Conformational Analysis of this compound: A Synergistic Effect

In this compound, the C3 position is adorned with both a methyl group and a hydroxyl group. This unique substitution pattern is expected to have a significant impact on the conformational preference of the azetidine ring.

  • Steric Influence of the Methyl Group: The methyl group, being bulkier than a hydrogen atom, will experience greater steric hindrance in the pseudo-axial position due to interactions with the protons on the C2 and C4 atoms of the ring. This steric clash would favor a conformation where the methyl group occupies the less hindered pseudo-equatorial position.

  • The Role of the Hydroxyl Group: The hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, can engage in intramolecular hydrogen bonding. In a puckered conformation, a pseudo-axial hydroxyl group could potentially form a hydrogen bond with the lone pair of the nitrogen atom, which could stabilize this conformation. Conversely, a pseudo-equatorial hydroxyl group is more available for intermolecular hydrogen bonding with solvent molecules.

The conformational equilibrium of this compound will, therefore, be a delicate balance between the steric demands of the methyl group favoring a pseudo-equatorial position and the potential for intramolecular hydrogen bonding stabilizing a pseudo-axial hydroxyl group.

Comparative Conformational Analysis: Dissecting Substituent Effects

To understand the combined influence of the methyl and hydroxyl groups in this compound, it is instructive to compare its expected conformational properties with those of simpler, related azetidines:

  • Azetidin-3-ol: With only a hydroxyl group at C3, the conformational preference will be primarily dictated by the potential for intramolecular hydrogen bonding versus the steric interaction of the hydroxyl group in the pseudo-axial position.

  • 1-Methylazetidin-3-ol: The N-methylation introduces a conformational bias due to the steric bulk of the methyl group on the nitrogen. This can influence the degree of ring puckering and the preferred orientation of the C3 hydroxyl group.

  • 3-Methylazetidine: In the absence of the hydroxyl group, the conformational equilibrium will be dominated by the steric preference of the C3-methyl group for the pseudo-equatorial position.

The following table summarizes the expected and hypothetical NMR spectroscopic data for the conformational analysis of these compounds. The vicinal coupling constants (³J) between the protons on the azetidine ring are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, and thus to the ring's pucker.

CompoundKey ProtonExpected Chemical Shift (δ, ppm)Hypothetical Vicinal Coupling Constants (³J, Hz)Dominant Conformer Prediction
This compound H2/H43.0 - 3.5³J(H2ax, H4ax) ≈ 6-7³J(H2eq, H4eq) ≈ 4-5Pseudo-equatorial methyl group
Azetidin-3-ol H34.0 - 4.5³J(H2ax, H3ax) ≈ 7-8³J(H2eq, H3ax) ≈ 2-3Equilibrium between conformers
1-Methylazetidin-3-ol H34.0 - 4.5³J(H2ax, H3ax) ≈ 7-8³J(H2eq, H3ax) ≈ 2-3Influenced by N-methyl orientation
3-Methylazetidine H32.5 - 3.0³J(H2ax, H3ax) ≈ 6-7³J(H2eq, H3ax) ≈ 3-4Pseudo-equatorial methyl group

Experimental and Computational Workflow for Conformational Analysis

A robust conformational analysis of azetidine derivatives relies on a synergistic approach combining experimental spectroscopic techniques and computational modeling.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) synthesis->nmr xray X-ray Crystallography (if single crystals obtained) synthesis->xray coupling_analysis Analysis of Coupling Constants (Karplus Equation) nmr->coupling_analysis structure_elucidation Structure & Conformer Elucidation xray->structure_elucidation conf_search Conformational Search (Molecular Mechanics) dft DFT Optimization & Frequency Calculation conf_search->dft nmr_pred NMR Parameter Prediction dft->nmr_pred energy_analysis Comparison of Conformer Energies dft->energy_analysis nmr_pred->coupling_analysis coupling_analysis->structure_elucidation energy_analysis->structure_elucidation

Caption: A typical workflow for the conformational analysis of azetidine derivatives.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the solution-phase conformation and dynamics of the azetidine ring.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

    • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to observe chemical shifts and coupling patterns.

    • 2D NMR Acquisition: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

    • Data Analysis: Carefully measure the vicinal coupling constants (³J) between the protons on the azetidine ring. The magnitude of these coupling constants can be related to the dihedral angles using the Karplus equation, providing quantitative insight into the ring's pucker.

2. Single-Crystal X-ray Diffraction

  • Objective: To obtain a definitive solid-state structure of the azetidine derivative.

  • Methodology:

    • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This provides an unambiguous picture of the molecule's conformation in the solid state.

Computational Modeling

G start Initial 3D Structure mm Molecular Mechanics Conformational Search start->mm low_e Low-Energy Conformers mm->low_e dft DFT Geometry Optimization & Frequency Calculation low_e->dft energies Relative Conformer Energies dft->energies nmr_calc NMR Chemical Shift & Coupling Constant Calculation dft->nmr_calc comparison Comparison with Experimental Data nmr_calc->comparison

Caption: A typical computational workflow for azetidine conformational analysis.

  • Objective: To calculate the relative energies of different conformers and predict their geometries and NMR parameters.

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

    • Quantum Mechanical Calculations: For the lowest energy conformers, perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This provides accurate relative energies and geometries of the conformers.

    • NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the optimized conformers. These predicted values can then be compared with experimental data to validate the computational model and aid in the assignment of the observed conformers.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic effects. While a definitive experimental elucidation of its preferred conformation is yet to be reported, the foundational principles of azetidine stereochemistry allow for a strong predictive model. The steric bulk of the C3-methyl group is expected to be a dominant factor, favoring a conformation where it occupies a pseudo-equatorial position. The influence of the C3-hydroxyl group, particularly its potential for intramolecular hydrogen bonding, adds a layer of complexity that warrants further experimental and computational investigation.

By comparing the expected conformational behavior of this compound with that of azetidin-3-ol, 1-methylazetidin-3-ol, and 3-methylazetidine, we can begin to build a comprehensive understanding of how substitution patterns dictate the three-dimensional structure of this important heterocyclic scaffold. This knowledge is paramount for the rational design of novel azetidine-based molecules with tailored physicochemical and pharmacological properties.

References

  • BenchChem.
  • BenchChem. X-ray Crystallography of 1-(4-Methylbenzyl)
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (21), 772a-772a. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications (Doctoral dissertation, University of Birmingham). [Link]

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Purity of Azetidinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Azetidinol-Containing Pharmaceuticals

Azetidinols, and their derivatives like the 2-azetidinone ring, form the structural core of numerous pharmacologically significant molecules, including the cholesterol-lowering agent Ezetimibe.[1] The synthesis of these compounds often generates a stereogenic center, resulting in enantiomers—molecules that are non-superimposable mirror images of each other. It is a fundamental principle in pharmacology that enantiomers can exhibit vastly different biological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[2]

Therefore, the precise control and quantification of enantiomeric purity is not merely an analytical task; it is a regulatory and safety imperative in drug development.[2] The US Food and Drug Administration (FDA) mandates that for chiral drugs, the enantiomeric composition must be well-characterized, necessitating the development and validation of robust analytical methods.[3] This guide provides an in-depth comparison of prevalent analytical techniques and a detailed framework for the validation of these methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Comparative Overview of Analytical Techniques for Enantiomeric Separation

The separation of enantiomers requires a chiral environment that allows for differential interaction with each stereoisomer.[2][4] This is most effectively achieved through chromatographic techniques that employ a Chiral Stationary Phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its versatility, robustness, and broad applicability.[5][6]

  • Principle of Separation: The core of this technique lies in the Chiral Stationary Phase (CSP). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. According to the "three-point interaction" model, a stable diastereomeric complex requires at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance), one of which must be stereochemically dependent.[5] The enantiomer that forms the more stable complex is retained longer on the column, thus achieving separation.

  • Causality in Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally effective for a wide range of chiral compounds, including azetidinols.[2][7] Their helical polymer structure creates chiral grooves and cavities that provide numerous sites for interaction, enhancing the probability of achieving successful enantioseparation. Columns like Chiralpak® and Chiralcel® are industry workhorses for this reason.[1][7]

  • Mobile Phase Considerations: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the solubility and polarity of the azetidinol derivative. Normal-phase often provides better selectivity for many chiral separations.[8]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[9][10]

  • Principle of Separation: Similar to HPLC, chiral GC uses a column coated with a CSP. The underlying principle is "chiral recognition," where enantiomers form transient diastereomeric adducts with the chiral selector, leading to different retention times.[10]

  • Applicability to Azetidinols: Direct analysis of many azetidinols by GC can be challenging due to their polarity and limited volatility. Derivatization is often required to convert them into more volatile and thermally stable analogues.

  • Common CSPs: Cyclodextrin derivatives are the most widely used CSPs in chiral GC, offering excellent enantioselectivity for a broad range of molecules.[10]

Performance Comparison: Chiral HPLC vs. Chiral GC
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Analyte Suitability Broad applicability; suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes; derivatization may be necessary.[9]
Versatility High; wide range of CSPs and mobile phase modes (normal, reversed, polar organic).[8][11]Moderate; primarily limited by analyte volatility.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with sensitive detectors like FID and MS.
Sample Throughput Generally moderate; analysis times can be longer.Can be very fast for optimized methods.
Preparative Scale Well-suited for both analytical and preparative-scale separations.[5]Primarily an analytical technique.
Robustness Generally considered highly robust and reproducible.Can be sensitive to matrix effects and column degradation at high temperatures.

Validation of an Analytical Method: A Framework for Trustworthiness

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[12] The ICH Q2(R1) guideline provides the global standard for this process.[13][14] For an enantiomeric purity method, the undesired enantiomer is treated as a specific impurity.

The validation process ensures the method is a self-validating system, with system suitability checks confirming its performance before every analytical run.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Exec Execute Validation Experiments Proto->Exec Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOD & LOQ Rob Robustness Report Compile Validation Report Exec->Report Routine Implement for Routine Use Report->Routine

Caption: High-level workflow for analytical method validation.

Key Validation Parameters for Enantiomeric Purity

The following parameters are essential for validating a method intended to quantify the enantiomeric excess (e.e.) of an azetidinol.

  • Specificity: This is the cornerstone of a chiral method. It is the ability to assess the desired enantiomer unequivocally in the presence of its counterpart (the undesired enantiomer) and other potential impurities.[15] The primary demonstration of specificity is achieving baseline resolution (Resolution factor, Rs > 1.5, ideally > 1.7) between the two enantiomer peaks.[15]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the minor (undesired) enantiomer, this is crucial for accurate quantification at low levels.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. For enantiomeric purity, this is typically assessed by spiking the pure, major enantiomer with known amounts of the minor enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay): Assesses precision over a short time with the same analyst and equipment.

    • Intermediate Precision: Assesses variations within a lab: different days, analysts, or equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the undesired enantiomer that can be detected.

    • LOQ: The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.[3][16] This is a critical parameter for controlling chiral impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in flow rate, ±2°C in column temperature).[16] This demonstrates the method's reliability during routine use.

G Reliability Reliable Method Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Accuracy Specificity Specificity (Resolution) Specificity->Accuracy Linearity Linearity Linearity->Accuracy LOQ LOQ LOQ->Reliability Ensures impurity quantification

Caption: Interrelationship of core validation parameters.

Experimental Protocol: Validation of a Chiral HPLC Method for Azetidinol X

Objective: To formally validate a chiral HPLC method for determining the enantiomeric purity of "Azetidinol X," with a specification limit of ≤ 0.15% for the undesired (S)-enantiomer.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): Empower™ or OpenLab CDS.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[1]

  • Chemicals: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA). Reference standards for (R)-Azetidinol X and (S)-Azetidinol X.

2. Standard Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 256 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

3. System Suitability Test (SST)

  • Procedure: Prepare a solution containing both (R)- and (S)-Azetidinol X (e.g., 0.5 mg/mL of the R-enantiomer spiked with 0.15% of the S-enantiomer). Inject this solution five times.

  • Acceptance Criteria:

    • Resolution (Rs) between (R) and (S) peaks: ≥ 2.0.

    • Tailing factor for the (R)-Azetidinol X peak: ≤ 1.5.

    • Relative Standard Deviation (%RSD) of the peak area for (R)-Azetidinol X from five replicate injections: ≤ 2.0%.

4. Validation Experiments

  • Step 1: Specificity

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Inject a solution of the (R)-Azetidinol X reference standard.

    • Inject a solution of the (S)-Azetidinol X reference standard.

    • Inject the SST solution to confirm baseline resolution between the enantiomers.

    • Rationale: This confirms peak identity and demonstrates that the two enantiomers can be distinguished from each other and from any baseline noise.

  • Step 2: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

    • Prepare a series of dilute solutions of the (S)-enantiomer (e.g., from 0.005% to 0.1% of the nominal test concentration).

    • Determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3 (LOD) and 10 (LOQ).

    • Confirm the LOQ concentration by injecting it six times and verifying acceptable precision (%RSD ≤ 10%).

    • Rationale: Establishes the lower limit of reliable measurement, which is essential for controlling an impurity at a low level like 0.15%.

  • Step 3: Linearity

    • Prepare a series of solutions of the (S)-enantiomer ranging from the LOQ to 200% of the specification limit (e.g., LOQ, 0.075%, 0.15%, 0.225%, 0.30%).

    • Inject each solution in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criterion: r² ≥ 0.998.

  • Step 4: Accuracy (Recovery)

    • Prepare a solution of pure (R)-Azetidinol X at the nominal test concentration (e.g., 1.0 mg/mL).

    • Spike this solution with the (S)-enantiomer at three concentration levels: LOQ, 100% (0.15%), and 150% (0.225%) of the specification limit. Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery for the (S)-enantiomer at each level.

    • Acceptance Criterion: Mean recovery should be within 90.0% to 110.0% for each level.

  • Step 5: Precision (Repeatability & Intermediate)

    • Repeatability: Prepare six individual samples of (R)-Azetidinol X spiked with the (S)-enantiomer at the 100% specification level (0.15%). Analyze them on the same day with the same instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the process on a different day with a different analyst. Compare the results from both sets.

    • Acceptance Criteria: %RSD for repeatability ≤ 5.0%. Overall %RSD for intermediate precision should also meet the predefined criteria.

  • Step 6: Robustness

    • Analyze the SST solution while making small, deliberate changes to the method parameters, one at a time:

      • Flow Rate: 0.9 mL/min and 1.1 mL/min.

      • Column Temperature: 23°C and 27°C.

      • Mobile Phase Composition: Vary the percentage of IPA by ±10% relative (e.g., 9% and 11%).

    • Evaluate the System Suitability parameters (especially resolution) under each condition.

    • Acceptance Criterion: The resolution (Rs) should remain ≥ 2.0 under all tested variations.

Summary of Validation Data

The table below presents a typical summary of results from a successful validation study, demonstrating the method's suitability for its intended purpose.

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity Baseline resolution (Rs ≥ 2.0)Rs = 2.8Pass
LOD S/N ≈ 30.005% (S/N = 3.5)Pass
LOQ S/N ≈ 10; Precision (%RSD ≤ 10%)0.015% (S/N = 11.2); %RSD = 4.5%Pass
Linearity (r²) r² ≥ 0.9980.9995Pass
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 103.2% across all levelsPass
Precision (Repeatability) %RSD ≤ 5.0%1.8%Pass
Precision (Intermediate) %RSD ≤ 5.0%2.5%Pass
Robustness Rs ≥ 2.0 under all conditionsMinimum Rs observed = 2.4Pass

Conclusion

The validation of an analytical method for the enantiomeric purity of azetidinols is a rigorous but essential process that underpins the safety and efficacy of chiral pharmaceuticals. Chiral HPLC, particularly with polysaccharide-based stationary phases, remains the premier technique for this application due to its broad applicability and robust performance. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines, researchers can establish a trustworthy, self-validating analytical system. This ensures that the enantiomeric composition of every batch of a drug substance is controlled with the highest degree of scientific confidence, meeting the stringent demands of global regulatory agencies.

References

  • Vertex AI Search. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • BenchChem. (n.d.). A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification.
  • ResearchGate. (n.d.). Method validation parameters of the enantiomers.
  • National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • Oxford Academic. (n.d.). Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column. Journal of Chromatographic Science.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • Scilit. (1983, April 30). Validation of analytical methods. Analytical Chemistry.
  • World Journal of Pharmaceutical Research. (n.d.). A novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring you can manage our products safely and effectively throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methylazetidin-3-ol, a valuable azetidine derivative in modern drug discovery. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower your team with a robust understanding of safe laboratory practices.

Hazard Characterization: The Foundation of Safe Disposal

Understanding the specific hazards of a chemical is the first and most critical step in determining its proper disposal pathway. This compound is available in two common forms: the free base and the hydrochloride salt. While chemically related, their hazard profiles differ significantly, which directly impacts handling and disposal considerations.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste by specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] As detailed below, this compound, particularly its free base form, meets the criteria for a characteristic hazardous waste.

Form CAS Number GHS Pictogram Key Hazard Statements RCRA Classification
This compound (Free Base)256931-54-1GHS05 (Corrosion)H314: Causes severe skin burns and eye damage.[3]Characteristic Hazardous Waste (D002: Corrosivity) [2][4]
This compound hydrochloride (Salt)124668-46-8GHS07 (Exclamation Mark)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]Hazardous Waste (Due to irritation and toxicity)

Causality: The free base possesses a lone pair of electrons on the nitrogen atom, making it alkaline and capable of causing severe corrosive damage to skin and eyes. The hydrochloride salt has this nitrogen protonated, neutralizing its basicity and reducing the hazard from corrosive to irritant. Regardless of the form, neither is suitable for drain or general trash disposal.[1][6]

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Spill Management

Before handling the waste, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE): Based on the hazards identified, the following PPE must be worn when handling waste this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A standard laboratory coat.[5]

Spill Management: Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[7]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools.

  • Dispose: The collected spill residue and cleanup materials are considered hazardous waste and must be placed in your designated hazardous waste container.[1]

Step-by-Step Waste Collection and Disposal Procedure

The "cradle-to-grave" principle of the RCRA means the generator of the waste is responsible for it from creation to final disposal.[4][8] The only compliant method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.

Step 1: Designate a Satellite Accumulation Area (SAA)

In your laboratory, designate a specific area for collecting hazardous waste.[9] This area must be at or near the point of generation and under the control of laboratory personnel.[6][10]

Step 2: Select a Compatible Waste Container
  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, screw-top lid.[9][10] Avoid metal containers for amine derivatives.

  • Container Condition: Ensure the container is in good condition, free of leaks or cracks.[6]

  • Headroom: Do not fill the container to more than 90% capacity to allow for vapor expansion.[10]

Step 3: Label the Waste Container

Proper labeling is a critical safety and regulatory requirement. Before any waste is added, the container must be clearly labeled with:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "Waste this compound" .

  • An accurate list of all constituents if it is a mixed waste stream.

  • The appropriate hazard pictograms (Corrosive for the free base, Irritant for the salt).

  • The date when waste was first added (the "accumulation start date").[4]

Step 4: Segregate and Accumulate Waste
  • Segregation: Store the this compound waste container segregated from incompatible chemicals, particularly strong oxidizing agents and acids, to prevent violent reactions.[9]

  • Accumulation: Add waste to the container as needed. Keep the container securely closed at all times except when adding waste.[11]

Step 5: Arrange for Professional Disposal

Once the container is full or has been in the SAA for the maximum allowed time (typically 90-180 days depending on your generator status), contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[10][12] Do not transport hazardous waste yourself.[1]

The logical workflow for this process is summarized in the diagram below.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generated (this compound) B Is this a spill or bulk waste? A->B C Is this an empty container? B->C Empty Container D Step 1: Follow Spill Protocol - Use PPE - Absorb with inert material B->D Spill/Bulk E Step 2: Collect Waste - Place in compatible, labeled  'Hazardous Waste' container C->E No (Residual Product) F Step 3: Decontaminate Container - Triple rinse with a suitable solvent - Collect first rinseate as hazardous waste C->F Yes D->E H Step 5: Store in SAA - Keep container closed - Segregate from incompatibles E->H F->E Collect Rinseate G Step 4: Dispose of Rinsed Container - Deface label - Dispose as non-hazardous solid waste F->G I Step 6: Final Disposal - Arrange pickup by licensed  hazardous waste vendor via EHS H->I

Caption: Decision workflow for the safe disposal of this compound.

Decontamination of Empty Containers

Even "empty" containers that held this compound must be handled properly, as residual amounts can still pose a hazard.

  • Triple Rinse: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or an alcohol like ethanol).[1]

  • Collect First Rinse: Crucially, the first rinseate must be collected and disposed of as hazardous waste in your designated liquid waste container.[11] Subsequent rinses can typically be disposed of down the drain, but consult your local regulations.

  • Deface Label: Completely remove or obliterate the original chemical label on the rinsed container.[1]

  • Final Disposal: The clean, air-dried, and defaced container can now be disposed of as regular solid waste or recycled, depending on institutional policy.

By integrating these protocols into your laboratory's standard operating procedures, you build a system of safety and compliance that protects your team, your research, and our shared environment.

References

  • MedChemExpress. (2025).
  • ChemicalBook. (2023).
  • Sigma-Aldrich. This compound hydrochloride.
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  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound HYDROCHLORIDE.
  • Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency.
  • Daniels Health. (2025).
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
  • National Environmental Trainers.
  • Apollo Scientific.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of North Florida. Hazardous Waste Disposal Procedures.
  • Dartmouth College. Hazardous Waste Disposal Guide.

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols and logistical information for the handling and disposal of 3-Methylazetidin-3-ol and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of self-validating safety systems, grounded in scientific principles to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and its hydrochloride salt are reactive heterocyclic compounds.[1] While specific toxicity data may be limited, the azetidine ring system is known for its reactivity, and related compounds exhibit significant hazards.

The primary hazards associated with this compound hydrochloride, a common form of this compound, include:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[3][2]

  • Serious Eye Damage/Irritation: Can cause serious and potentially irreversible eye damage.[3][2]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks of exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles; Face shield.Essential to protect against splashes and vapors that can cause serious eye damage.[3][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber); Lab coat or chemical-resistant suit.Prevents skin contact which can cause irritation and potential burns.[4][5] Nitrile gloves are a common and effective choice for protection against many chemicals.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used in case of inadequate ventilation, when weighing or transferring powder, or when exposure limits may be exceeded to prevent respiratory irritation.[4][5] The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be chosen based on a formal risk assessment.
Footwear Chemical-resistant, closed-toe shoes.Provides protection against spills.[4]

Safe Handling and Storage Protocols

Safe handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.

  • Personal Hygiene: Wash hands thoroughly after handling.[3][2] Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • For long-term storage, some suppliers recommend keeping it in a freezer under -20°C.[6]

  • Store away from incompatible materials and foodstuff containers.[5]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles/Face Shield B->C D 4. Gloves C->D

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

G A 1. Gloves B 2. Goggles/Face Shield A->B C 3. Lab Coat B->C D 4. Respirator (if required) C->D

Caption: Sequential process for doffing PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][5]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel to a safe area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Clean-up: For solid spills, collect and arrange for disposal. For liquid spills, absorb with an inert material.[2] Use spark-proof tools and explosion-proof equipment.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and closed container for disposal.[5]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.[5]

Conclusion: Fostering a Culture of Safety

The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. By understanding the hazards, utilizing the correct PPE, and adhering to established procedures, researchers can mitigate risks and foster a strong culture of safety within the laboratory.

References

  • Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine - Benchchem. (n.d.).
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - this compound HYDROCHLORIDE - ChemicalBook. (2025, July 19).
  • This compound hydrochloride-SDS-MedChemExpress. (2025, October 31).
  • 3-METHYL-3-AZETIDINOL - Safety Data Sheet - ChemicalBook. (2023, April 29).
  • What are the safety precautions when handling azetidine? - Blog - SPARROW. (2025, June 19).
  • This compound hydrochloride | 124668-46-8 - Sigma-Aldrich. (n.d.).
  • This compound | 256931-54-1 - Sigma-Aldrich. (n.d.).
  • Azetidine - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).

Sources

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